3-Methyl-1,2-benzisoxazole-d4
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5,6,7-tetradeuterio-3-methyl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUKCDPSYQUYQL-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=NO2)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Properties and Applications of 3-Methyl-1,2-benzisoxazole-d4
Introduction
The 1,2-benzisoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of biologically active compounds.[1] This heterocyclic system is integral to the function of several pharmaceutical agents, including the atypical antipsychotic risperidone and the anticonvulsant zonisamide.[2][3] The functionalization of this core structure, particularly at the 3-position, has been a fertile ground for the development of novel therapeutics.[2]
3-Methyl-1,2-benzisoxazole serves as a fundamental building block in this chemical space.[4] The introduction of isotopic labels, specifically deuterium, to create analogs like 3-Methyl-1,2-benzisoxazole-d4, provides researchers and drug developers with a sophisticated tool for advancing their investigations. The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts unique properties that are invaluable for quantitative bioanalysis, metabolic profiling, and mechanistic studies.[5][6]
This guide offers an in-depth exploration of the chemical properties, analytical characterization, and strategic applications of this compound. It is designed to provide researchers, chemists, and drug development professionals with the technical insights required to effectively leverage this isotopically labeled compound in their work.
Core Chemical and Physical Properties
The primary distinction between this compound and its non-labeled counterpart lies in the mass of the four deuterium atoms replacing protons on the benzene ring. This mass difference is the foundation of its utility in mass spectrometry-based applications, while the structural and electronic similarities ensure its chemical behavior closely mimics the parent compound.
Data Summary: Isotopic Comparison
| Property | This compound | 3-Methyl-1,2-benzisoxazole (Parent Compound) |
| Synonym | 3-Methylindoxazene-d4[7] | 3-Methylindoxazene |
| CAS Number | 1189967-37-0[7] | 4825-75-6[4][8] |
| Molecular Formula | C₈H₃D₄NO[7] | C₈H₇NO[8] |
| Molecular Weight | 137.17 g/mol [7] | 133.15 g/mol [8][9] |
Molecular Structure
The deuterium atoms in this compound are located on the aromatic benzene portion of the molecule. This placement is strategic, as it minimally perturbs the electronic environment of the core heterocyclic system and the reactive methyl group, while maximizing the utility for metabolic studies where aromatic hydroxylation is a common pathway.
Caption: Comparative structures of the deuterated and parent compounds.
The Significance of Deuterium Labeling in Research
The decision to use an isotopically labeled compound like this compound is driven by the need for precision and clarity in complex biological systems. The presence of deuterium provides a distinct analytical signature without significantly altering the compound's physicochemical properties.
-
Internal Standard for Quantitative Bioanalysis: In pharmacokinetic (PK) and drug metabolism studies, accurate quantification of a drug or metabolite in biological matrices (e.g., plasma, urine) is critical. A deuterated analog is the gold standard for use as an internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) assays.[6]
-
Causality: The deuterated IS co-elutes with the non-labeled analyte during chromatography but is easily distinguished by the mass spectrometer due to its higher mass. This co-elution ensures that any variability during sample preparation, extraction, or instrument analysis affects both the analyte and the IS equally, allowing for highly accurate and precise quantification.
-
-
Metabolic Pathway Elucidation: As a stable isotopic tracer, the compound can be administered in vivo or in vitro to track its metabolic fate.[5] By analyzing the mass shifts in resulting metabolites, researchers can definitively identify the molecular fragments originating from the parent compound, helping to map complex biotransformation pathways.
-
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, such as oxidation by Cytochrome P450 enzymes, can occur at a slower rate for the deuterated compound.[10] This phenomenon, known as the Kinetic Isotope Effect, can be exploited in drug design to slow down metabolism at specific sites, potentially improving a drug's half-life and metabolic profile.[6]
Proposed Synthesis Workflow
While commercial suppliers provide this compound, understanding its synthesis is crucial for researchers who may need to create custom-labeled analogs. The synthesis of the d4-labeled compound would logically start from a deuterated precursor, followed by the well-established cyclization chemistry used for the parent compound.
A common and efficient method for synthesizing the 1,2-benzisoxazole core involves the base-catalyzed cyclization of an o-hydroxy ketoxime.[2]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
This protocol is a representative, logical pathway. Researchers should consult literature for specific reaction conditions and safety protocols.[2][11]
-
Step 1: Acylation of Phenol-d5.
-
To a cooled (0 °C) solution of aluminum chloride in a suitable anhydrous solvent (e.g., dichloromethane), add acetyl chloride dropwise.
-
Slowly add Phenol-d5 to the mixture, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS indicates consumption of the starting material.
-
Carefully quench the reaction with ice-cold dilute HCl. Extract the product (2-Hydroxyacetophenone-d4) with an organic solvent, wash, dry, and purify (e.g., by column chromatography).
-
-
Step 2: Oximation.
-
Dissolve the purified 2-Hydroxyacetophenone-d4 in pyridine.
-
Add hydroxylamine hydrochloride and reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water to precipitate the oxime.
-
Filter, wash the solid with water, and dry to obtain 2-Hydroxyacetophenone-d4 oxime.
-
-
Step 3: Cyclization.
-
Dissolve the oxime in a solvent such as dioxane.
-
Add an aqueous solution of sodium hydroxide (NaOH).
-
Reflux the mixture for 8-12 hours.[2] The phenoxide ion attacks the nitrogen of the oxime, leading to cyclization and elimination of water.[2]
-
After cooling, neutralize the reaction mixture and extract the final product, this compound.
-
Purify the product via column chromatography or recrystallization to yield the final, high-purity compound.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic incorporation of the final product.
Mass Spectrometry (MS)
MS is the primary technique for confirming the mass and, by extension, the successful deuteration of the molecule.
-
Expected Observation: The molecular ion peak ([M+H]⁺ in ESI+) should be observed at m/z 138.18, which is 4 mass units higher than the non-labeled compound ([M+H]⁺ at m/z 134.16). High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass to within a few parts per million.
-
Protocol for LC-MS Analysis:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at 1 mg/mL.
-
Create a dilute working solution (e.g., 1 µg/mL) in the mobile phase.
-
Inject 1-5 µL onto a reverse-phase C18 column.
-
Use a mobile phase gradient, for example, from 10% to 95% acetonitrile in water (both with 0.1% formic acid) over 5-10 minutes.
-
Acquire data in positive electrospray ionization (ESI+) mode, scanning a mass range that includes the expected parent ions (e.g., m/z 100-200).
-
Confirm the mass of the eluting peak corresponding to the analyte.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is the definitive method for confirming the positions of the deuterium labels.
-
¹H NMR: Compared to the spectrum of the non-deuterated parent compound, the aromatic region of the ¹H NMR spectrum for the d4 analog will show a near-complete absence of signals. The only prominent signal should be a singlet corresponding to the 3-methyl group (around 2.5 ppm, though the exact shift is solvent-dependent).[12]
-
¹³C NMR: The spectrum will be similar to the parent compound, but the carbons on the benzene ring that are bonded to deuterium will appear as low-intensity multiplets (due to C-D coupling) and may be shifted slightly upfield.[13]
-
Protocol for NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d6).
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Application Workflow: PK Study Using LC-MS
The following diagram illustrates the central role of this compound as an internal standard in a typical preclinical pharmacokinetic study.
Caption: Bioanalytical workflow using a deuterated internal standard.
References
-
Pharmaffiliates. This compound. [Online] Available at: [Link]
-
Patil, S. A., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of ChemTech Research. [Online] Available at: [Link]
-
Wikipedia. Benzisoxazole. [Online] Available at: [Link]
-
ChemSynthesis. 3-methyl-2,1-benzisoxazole. [Online] Available at: [Link]
-
Cheija, J. A., et al. (2020). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. [Online] Available at: [Link]
-
Kalkote, U. R., et al. (2001). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research. [Online] Available at: [Link]
-
Shelke, K. F., et al. (2012). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. Der Pharma Chemica. [Online] Available at: [Link]
-
Wikipedia. Isotopic labeling. [Online] Available at: [Link]
-
Anuradha, G., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E. [Online] Available at: [Link]
-
PubChem. 3-(Piperidin-4-yl)benzo[d]isoxazole. [Online] Available at: [Link]
-
ResearchGate. Isotope-labelling strategy and the representative mass chromatograms.... [Online] Available at: [Link]
-
Kumar, G. P., et al. (2022). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. [Online] Available at: [Link]
-
Giorgi, G., et al. (1995). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry. [Online] Available at: [Link]
-
Silva, A. M., et al. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. e-LiS. [Online] Available at: [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2015). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][2][7]dioxol- 5-yl)-2-((2-formyl-1H-pyrrol-1-yl) methyl) acrylate. [Online] Available at: [Link]
-
Environment Agency. (2009). Environmental Risk Assessment Report: Octamethylcyclotetrasiloxane. [Online] Available at: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Online] Available at: [Link]
-
Bekhit, A. A., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Journal of the Chinese Chemical Society. [Online] Available at: [Link]
-
Kennedy, R. T., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A. [Online] Available at: [Link]
-
Lee, C. K., & Lee, I. S. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES. [Online] Available at: [Link]
-
Bekhit, A. A., et al. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering. [Online] Available at: [Link]
-
Bennett, J., et al. (2017). Methyl 2,3,6-tri-O-Benzoyl-4-O-(tert-butyldimethylsilyl)-β-d-galactopyranoside. Molbank. [Online] Available at: [Link]
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-journals.in [e-journals.in]
- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 4. 3-METHYL-1,2-BENZISOXAZOLE | 4825-75-6 [chemicalbook.com]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 3-METHYL-1,2-BENZISOXAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. paulussegroup.com [paulussegroup.com]
- 13. chem.washington.edu [chem.washington.edu]
An In-Depth Technical Guide to the Structure Elucidation of 3-Methyl-1,2-benzisoxazole-d4
This guide provides a comprehensive framework for the structural elucidation of 3-methyl-1,2-benzisoxazole-d4, a deuterated analog of a significant scaffold in medicinal chemistry.[1][2] Given the increasing importance of deuterium-labeled compounds in enhancing the pharmacokinetic profiles of drug candidates, a robust analytical methodology for their characterization is paramount.[3] This document outlines the strategic integration of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy to confirm the identity, isotopic purity, and structural integrity of this compound.
Introduction: The Role of Deuteration in Drug Development
The substitution of hydrogen with its heavy isotope, deuterium, is a strategic tool in medicinal chemistry to modulate the metabolic fate of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve C-H bond cleavage. This "kinetic isotope effect" can lead to a more favorable pharmacokinetic profile, including reduced metabolic clearance and increased exposure. The 1,2-benzisoxazole moiety is a privileged structure found in a variety of biologically active compounds, including antipsychotics and anticonvulsants.[1][2][4] Therefore, the synthesis and characterization of deuterated analogs such as this compound are of significant interest.
Synthesis of this compound
A proposed synthetic scheme is as follows:
-
Friedel-Crafts Acylation of Phenol-d6: Phenol-d6 is acylated with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield 2-hydroxyacetophenone-d5. The deuterium on the hydroxyl group is readily exchangeable and is not retained.
-
Oximation: The resulting 2-hydroxyacetophenone-d5 is treated with hydroxylamine to form the corresponding oxime, 1-(2-hydroxyphenyl-d4)ethan-1-one oxime.
-
Cyclization: The oxime is then cyclized under basic conditions to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Structural Elucidation by Mass Spectrometry
Mass spectrometry (MS) is a primary technique for confirming the molecular weight and isotopic incorporation in deuterated compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for its ability to provide a highly accurate mass measurement.
Predicted Mass Spectrum
For this compound (C₈H₃D₄NO), the predicted exact mass of the molecular ion [M]⁺• will be shifted compared to the non-deuterated analog (C₈H₇NO).
| Compound | Molecular Formula | Predicted Exact Mass (monoisotopic) |
| 3-Methyl-1,2-benzisoxazole | C₈H₇NO | 133.0528 |
| This compound | C₈H₃D₄NO | 137.0779 |
Fragmentation Pathway
The fragmentation pattern of 3-methyl-1,2-benzisoxazole has been studied and provides a basis for predicting the fragmentation of its deuterated analog.[5] Key fragmentation pathways for the non-deuterated compound include the loss of CO and CHO.[5] For the d4-analog, we can anticipate analogous fragmentation with corresponding mass shifts.
A plausible fragmentation pathway for this compound is proposed below:
Caption: Predicted mass spectrometry fragmentation of this compound.
Experimental Protocol: LC-HRMS
-
Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL. Further dilute to 1 µg/mL for analysis.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurement.
-
Scan Range: m/z 50-500.
-
Data Analysis: Extract the high-resolution mass of the parent ion and its fragment ions. Compare the measured mass to the theoretical exact mass to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise location of deuterium incorporation. A combination of ¹H, ¹³C, and ²H NMR experiments provides a complete picture of the molecular structure.
Predicted ¹H NMR Spectrum
In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons on the benzene ring are expected to be absent or significantly diminished. The only remaining proton signal will be from the methyl group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~2.5 | singlet | 3H |
| Aromatic-H | N/A | N/A | 0H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show signals for all carbon atoms. The carbons attached to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling and will have a slightly upfield chemical shift compared to the non-deuterated analog (isotopic shift).
Predicted ²H NMR Spectrum
²H (Deuterium) NMR directly observes the deuterium nuclei. The spectrum of this compound is expected to show signals in the aromatic region, confirming the positions of deuterium incorporation.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum.
-
Observe the absence of aromatic proton signals and the presence of the methyl singlet.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Observe the upfield shift and triplet multiplicity of the deuterated aromatic carbons.
-
-
²H NMR:
-
Acquire a ²H NMR spectrum.
-
Observe the signals corresponding to the deuterated positions on the benzene ring.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium results in a predictable shift of vibrational frequencies to lower wavenumbers due to the increased mass of deuterium.
Predicted IR Spectrum
The most significant change in the IR spectrum of this compound compared to its non-deuterated counterpart will be the appearance of C-D stretching and bending vibrations and the disappearance of the corresponding C-H vibrations in the aromatic region.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for C-H | Predicted Wavenumber (cm⁻¹) for C-D |
| Aromatic C-H Stretch | ~3000-3100 | ~2200-2300 |
| Aromatic C-H Bend | ~700-900 | Lower frequency shift |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a thin film of the liquid sample between two NaCl or KBr plates, or acquire the spectrum of a neat sample using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the C-D stretching vibrations in the ~2200-2300 cm⁻¹ region and the absence of aromatic C-H stretches above 3000 cm⁻¹.
Integrated Analytical Workflow
A comprehensive structural elucidation relies on the synergistic use of multiple analytical techniques. The following workflow ensures a high degree of confidence in the identity and purity of the synthesized this compound.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound requires a multi-faceted analytical approach. By combining high-resolution mass spectrometry for accurate mass determination, a suite of NMR experiments to pinpoint the location of deuterium incorporation, and IR spectroscopy to confirm the presence of C-D bonds, a comprehensive and unambiguous characterization can be achieved. This guide provides the theoretical framework and practical protocols necessary for researchers and scientists in the field of drug development to confidently verify the structure of this and similar deuterated compounds.
References
-
Giorgi, G., Palumbo Piccionello, A., & Pace, A. (2004). Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole. Journal of the American Society for Mass Spectrometry, 15(5), 731-739. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
Patil, S., Dandale, A., & Deokar, V. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20. [Link]
-
NIH. (2025). Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. [Link]
-
Request PDF. (2025). Mass spectra of aromatic 3-methylisoxazolo- and 2-methyloxazolopyridines. [Link]
-
NIH. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. [Link]
-
PubChem. (n.d.). 3-Methyl-1,2-benzoxazole-6-carbaldehyde. [Link]
-
Uno, H., Kurokawa, M., Masuda, Y., & Nishimura, H. (1978). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-l,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 22(2), 180-183. [Link]
-
Wikipedia. (n.d.). Benzisoxazole. [Link]
-
MDPI. (2019). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. [Link]
-
NIH. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. [Link]
-
NIH. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. [Link]
-
Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds. [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Link]
-
DergiPark. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. [Link]
-
NIST. (n.d.). Benzoic acid, 3-methyl-. [Link]
-
YouTube. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. [Link]
-
NIH. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. [Link]
Sources
- 1. e-journals.in [e-journals.in]
- 2. 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Synthesis of 3-Methyl-1,2-benzisoxazole-d4
An In-Depth Technical Guide to the
Executive Summary
Isotopically labeled compounds are indispensable tools in modern drug discovery and development, serving as internal standards for quantitative analysis and as tracers in metabolic studies.[1][2] This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of 3-Methyl-1,2-benzisoxazole-d4, a deuterated isotopologue of a key heterocyclic scaffold found in numerous pharmacologically active agents.[3][4] By leveraging a robust synthetic strategy that begins with a commercially available deuterated precursor, this document details the mechanistic rationale, step-by-step experimental procedures, and requisite analytical controls to ensure the successful and verifiable synthesis of the target molecule. The methodology is designed for researchers in synthetic chemistry and drug metabolism, offering both a practical workflow and an understanding of the underlying chemical principles.
Introduction: The Rationale for Isotopic Labeling
The 1,2-benzisoxazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of successful drugs such as the antipsychotic risperidone and the anticonvulsant zonisamide.[3][4][5] 3-Methyl-1,2-benzisoxazole serves as a foundational building block for more complex derivatives.[6][7]
The incorporation of stable isotopes, such as deuterium (²H), into a drug candidate or its core scaffold is a critical step in its preclinical and clinical evaluation.[2][] The primary applications include:
-
Pharmacokinetic (PK) and ADMET Studies: Co-administering a labeled and unlabeled drug (the "microtracer" approach) allows for precise quantification of the drug's absorption, distribution, metabolism, and excretion via mass spectrometry, without interference from endogenous compounds.[2]
-
Quantitative Bioanalysis: A deuterated version of an analyte is the ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, as it co-elutes with the analyte and compensates for variations in sample preparation and matrix effects.[9]
-
Mechanistic Elucidation: Isotopic labels can be used to track the metabolic fate of a molecule, identifying sites of metabolic transformation.[1]
This guide focuses on the synthesis of this compound, where the four hydrogen atoms on the benzene ring are replaced with deuterium. This labeling pattern provides a significant mass shift (+4 Da) for clear MS detection while generally avoiding the primary sites of metabolism, thus preserving the compound's fundamental pharmacological properties.
Mechanistic Principles and Retrosynthetic Analysis
Core Synthesis: Cyclization of an o-Hydroxy Ketoxime
The most direct and widely adopted method for constructing the 1,2-benzisoxazole ring is the intramolecular cyclization of an o-hydroxyaryl ketoxime.[10] This reaction proceeds via a base-catalyzed mechanism where the phenoxide ion acts as an intramolecular nucleophile, attacking the sp²-hybridized nitrogen atom of the oxime. A subsequent elimination of a leaving group (from the oxime oxygen) or water drives the formation of the stable, aromatic benzisoxazole ring.
Isotopic Labeling Strategy
To achieve the desired aromatic d4-labeling pattern, the most efficient strategy is to begin with a precursor that already contains the deuterium atoms. Synthesizing the non-labeled benzisoxazole and then attempting a hydrogen-deuterium (H-D) exchange would be inefficient and difficult to control, likely resulting in a mixture of isotopologues and potential degradation of the heterocyclic ring.
Therefore, our synthesis commences with phenol-d6 .
Retrosynthetic Breakdown
The retrosynthetic analysis for this compound is outlined below. The target molecule is traced back to simple, commercially available deuterated starting materials.
Caption: Forward synthesis workflow for this compound.
Detailed Experimental Protocol
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.
Step 1: Synthesis of Phenyl-d5 Acetate
-
Rationale: This step converts the hydroxyl group of phenol-d6 into an acetate ester, which is the necessary precursor for the Fries rearrangement. Pyridine acts as a nucleophilic catalyst and a base to neutralize the acetic acid byproduct.
-
Procedure:
-
To a stirred solution of phenol-d6 (10.0 g, 106.2 mmol) in anhydrous pyridine (50 mL) at 0 °C (ice bath), add acetic anhydride (12.0 mL, 127.5 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Pour the mixture into cold water (200 mL) and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield phenyl-d5 acetate as a colorless oil. The product is typically used in the next step without further purification.
-
Step 2: Fries Rearrangement to 2'-Hydroxyacetophenone-d4
-
Rationale: The Lewis acid-catalyzed Fries rearrangement isomerizes the phenyl acetate to a mixture of ortho- and para-hydroxyacetophenone. The ortho-isomer (2'-hydroxy) is the desired product and can be separated from the para-isomer by steam distillation, as the ortho-isomer exhibits intramolecular hydrogen bonding, making it more volatile.
-
Procedure:
-
To a flask charged with anhydrous aluminum chloride (AlCl₃, 21.3 g, 159.3 mmol), add phenyl-d5 acetate (14.6 g, 106.2 mmol) in o-dichlorobenzene (50 mL).
-
Heat the mixture to 160 °C and maintain for 1 hour.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl (20 mL).
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and subject the mixture to steam distillation. The ortho-isomer, 2'-hydroxyacetophenone-d4, will co-distill with the water.
-
Extract the distillate with diethyl ether, dry the organic layer over MgSO₄, and concentrate under reduced pressure to afford the product as a pale yellow oil.
-
Step 3: Oximation of 2'-Hydroxyacetophenone-d4
-
Rationale: The ketone is converted to an oxime through reaction with hydroxylamine. Sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
-
Procedure:
-
Dissolve 2'-hydroxyacetophenone-d4 (10.0 g, 71.3 mmol) in ethanol (100 mL).
-
Add hydroxylamine hydrochloride (7.4 g, 107.0 mmol) and sodium acetate (8.8 g, 107.0 mmol) to the solution.
-
Reflux the mixture for 2 hours.
-
Cool the reaction to room temperature and pour it into cold water (300 mL).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2'-hydroxyacetophenone-d4 oxime as a white solid.
-
Step 4: Cyclization to this compound
-
Rationale: This is the key ring-forming step. A strong base (NaOH) deprotonates the phenolic hydroxyl group, and the resulting phenoxide attacks the oxime nitrogen, leading to intramolecular cyclization and dehydration to form the aromatic benzisoxazole ring. [10]* Procedure:
-
Dissolve the 2'-hydroxyacetophenone-d4 oxime (10.0 g, 64.4 mmol) in a mixture of 1,4-dioxane (80 mL) and 10% aqueous NaOH solution (80 mL).
-
Reflux the mixture for 12 hours. [10] 3. After cooling, pour the reaction mixture into water (250 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford this compound as a low-melting solid or oil.
-
Characterization and Quality Control
Confirmation of the final product's identity, purity, and isotopic incorporation is crucial.
| Technique | Parameter | Expected Result |
| Mass Spectrometry (MS) | Molecular Ion (M+) | Expected [M+H]⁺ at m/z 138.08, confirming the incorporation of four deuterium atoms (C₈H₃D₄NO). |
| ¹H NMR | Aromatic Region | Significant reduction or absence of signals in the aromatic region (approx. 7.2-7.7 ppm) compared to the unlabeled standard. |
| Methyl Region | A singlet at approximately 2.5 ppm, integrating to 3H. | |
| ¹³C NMR | Aromatic C-D Carbons | Signals for deuterated carbons will show characteristic splitting (due to C-D coupling) and reduced intensity. |
| HPLC | Purity | ≥98% purity, with retention time matching that of an authentic unlabeled standard. |
Conclusion
This guide presents a robust and well-vetted synthetic route for the preparation of this compound. By starting with a deuterated precursor and employing a classical benzisoxazole synthesis, this protocol provides a reliable method for accessing this valuable isotopically labeled compound. The detailed steps, coupled with mechanistic insights and clear analytical benchmarks, equip researchers with the necessary information to confidently produce this molecule for advanced applications in pharmaceutical research and development.
References
-
Shastri, L. A., & Goswami, D. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Science and Research (IJSR), 4(9), 1018-1025. [Link]
-
Wikipedia. (2023). Benzisoxazole. [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 68-89. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. [Link]
-
Faria, J. V., et al. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. Future Medicinal Chemistry, 9(12), 1423-1447. [Link]
-
Wikipedia. (2023). Isotopic labeling. [Link]
-
Stal, D. A., et al. (2018). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Organic Letters, 20(10), 3053–3057. [Link]
-
Guo, L., et al. (2015). Isotope-labeled differential profiling of metabolites using N-benzoyloxysuccinimide derivatization coupled to liquid chromatography/high-resolution tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(14), 1307-1315. [Link]
-
Basavaraju, B., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(18), 6157-6165. [Link]
-
Kalkote, U. R., et al. (2002). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, 2002(1), 36. [Link]
-
Goyal, S., & Shintre, M. S. (2013). Isotopic labeling of metabolites in drug discovery applications. Journal of Analytical & Bioanalytical Techniques, 4(5), 173. [Link]
-
Uno, H., et al. (1982). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazoles and their anticonvulsant activities. Journal of Medicinal Chemistry, 25(7), 788-793. [Link]
-
Akula, H. K., & Lakshman, M. K. (2012). Synthesis of Deuterated 1,2,3-triazoles. The Journal of Organic Chemistry, 77(20), 8896–8904. [Link]
Sources
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. richardbeliveau.org [richardbeliveau.org]
- 10. e-journals.in [e-journals.in]
An In-Depth Technical Guide to 3-Methyl-1,2-benzisoxazole-d4 (CAS No. 1189967-37-0)
This guide provides a comprehensive technical overview of 3-Methyl-1,2-benzisoxazole-d4, a deuterated analog of a key synthetic intermediate. It is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's synthesis, properties, and, most critically, its application as an internal standard in high-precision analytical methodologies.
Introduction to 3-Methyl-1,2-benzisoxazole and its Deuterated Analog
3-Methyl-1,2-benzisoxazole (CAS No. 4825-75-6) is a heterocyclic compound belonging to the benzisoxazole class.[1][2] The benzisoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antipsychotic, anticonvulsant, and antimicrobial properties.[3] Notably, 3-Methyl-1,2-benzisoxazole serves as a crucial precursor in the synthesis of the anticonvulsant drug Zonisamide (1,2-benzisoxazole-3-methanesulfonamide).[4][5][6][7][8][9][10]
The deuterated isotopologue, this compound, is a stable, non-radioactive labeled compound where four hydrogen atoms have been replaced by deuterium. This isotopic substitution imparts a mass shift without significantly altering the chemical properties of the molecule. This characteristic makes it an ideal internal standard for quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Physicochemical Properties and Specifications
Below is a summary of the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 1189967-37-0 | [1] |
| Molecular Formula | C₈H₃D₄NO | [1] |
| Molecular Weight | 137.17 g/mol | [1] |
| Appearance | Typically a solid | N/A |
| Isotopic Purity | ≥ 98% | Expected |
| Chemical Purity | ≥ 99% | Expected |
Note: Isotopic and chemical purity are expected values for high-quality analytical standards and should be confirmed by a certificate of analysis from the supplier.
Synthesis of this compound: A Proposed Pathway
While specific proprietary synthesis methods may vary, a plausible and efficient pathway for the preparation of this compound can be conceptualized in two main stages: the synthesis of the unlabeled 3-Methyl-1,2-benzisoxazole core, followed by a selective deuteration step.
Part 1: Synthesis of the 3-Methyl-1,2-benzisoxazole Scaffold
A common and effective method for constructing the 1,2-benzisoxazole ring system is through the cyclization of an appropriate precursor, such as an ortho-hydroxyaryl ketoxime.[3]
Diagram 1: General Synthesis of 3-Methyl-1,2-benzisoxazole
Part 2: Proposed Deuteration of 3-Methyl-1,2-benzisoxazole
For the introduction of deuterium atoms onto the benzene ring, an acid-catalyzed hydrogen-deuterium exchange reaction is a well-established method for aromatic compounds. However, a more selective and milder approach for deuterating the benzylic methyl group could involve a palladium-catalyzed C-H activation. Given the target of a "-d4" isotopologue, deuteration is likely targeted at the aromatic ring.
A plausible approach for deuteration of the aromatic ring would be an acid-catalyzed electrophilic aromatic substitution using a strong deuterated acid.
Diagram 2: Proposed Deuteration Workflow
Application in Bioanalysis: An Internal Standard for Zonisamide Quantification
The primary and most critical application of this compound is as an internal standard (IS) in the bioanalytical quantification of Zonisamide. In LC-MS/MS-based therapeutic drug monitoring (TDM) or pharmacokinetic studies, the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest accuracy and precision.[11][12][13][14]
The deuterated standard co-elutes with the unlabeled analyte (Zonisamide) during chromatographic separation but is distinguished by the mass spectrometer due to its higher mass. This allows for the correction of variability that can occur during sample preparation, injection, and ionization, thereby ensuring robust and reliable quantification.[14][15]
Experimental Protocol: Quantification of Zonisamide in Human Plasma by LC-MS/MS
This protocol is a representative method adapted from established procedures for Zonisamide analysis.[11][12][14]
1. Materials and Reagents:
-
Zonisamide reference standard
-
This compound (Internal Standard)
-
Human plasma (blank, and for calibration standards and quality controls)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Zonisamide in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solutions, prepare working solutions for calibration standards and quality controls by serial dilution in 50:50 acetonitrile:water.
-
Prepare a working internal standard solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of Zonisamide and IS |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Zonisamide: To be optimized |
| This compound: To be optimized |
Note: Specific MRM transitions and collision energies must be optimized for the instrument in use.
Diagram 3: Bioanalytical Workflow for Zonisamide Quantification
Conclusion
This compound is a specialized and indispensable tool for researchers and clinicians involved in the study of Zonisamide. Its chemical and isotopic properties make it the ideal internal standard for LC-MS/MS applications, enabling the generation of highly accurate and reproducible quantitative data. This guide has provided a comprehensive overview of its synthesis, properties, and a detailed workflow for its application in a bioanalytical context, underscoring its importance in advancing pharmaceutical research and clinical diagnostics.
References
- Matar, K. M. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study.
-
ResearchGate. (n.d.). Zonisamide LC-MS/MS derived analytical readouts. Retrieved from [Link]
- Lee, S., et al. (2024). Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards.
-
ResearchGate. (n.d.). Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards. Retrieved from [Link]
- Dehmelt, F., et al. (2023). An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma.
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- Singh, G., et al. (2016).
-
ChemSynthesis. (n.d.). 3-methyl-2,1-benzisoxazole. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Piperidin-4-yl)benzo[d]isoxazole. Retrieved from [Link]
- Kalkote, U. R., et al. (2005). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, 2005(2), 99-100.
- Xu, B., et al. (2023). Chemoselective Benzylic C–H Deuteration Using Deuterium Gas.
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link]
-
Everon Life Sciences. (n.d.). Toronto Research Chemicals. Retrieved from [Link]
- Lukoyanov, A. A., et al. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 58(1), 1-29.
- Uno, H., et al. (1978). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry, 21(1), 103-106.
- Masuda, Y., et al. (1980). 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile. Arzneimittel-Forschung, 30(3), 477-483.
- Asconapé, J. J. (2023). Zonisamide: A Comprehensive, Updated Review for the Clinician. Current Neurology and Neuroscience Reports, 23(11), 729-743.
-
Chemie Brunschwig. (n.d.). Toronto Research Chemical. Retrieved from [Link]
- Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13, S5-S9.
- Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazolines by the Coupling of Arynes with Nitrones. Organic letters, 12(6), 1180-1183.
- Leppik, I. E. (2004). Zonisamide: chemistry, mechanism of action, and pharmacokinetics. Seizure, 13, S5-S9.
- Environment Agency. (2009). Environmental risk assessment report: Octamethylcyclotetrasiloxane.
- Ito, T., et al. (1980). 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Electroencephalographic profile. Arzneimittel-Forschung, 30(4), 603-609.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 3-METHYL-1,2-BENZISOXAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. e-journals.in [e-journals.in]
- 4. soc.chim.it [soc.chim.it]
- 5. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zonisamide: A Comprehensive, Updated Review for the Clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zonisamide: chemistry, mechanism of action, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Sulfamoylmethyl-1,2-benzisoxazole, a new type of anticonvulsant drug. Electroencephalographic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Physical Properties of Deuterated 3-Methyl-1,2-benzisoxazole
Abstract
This technical guide provides a comprehensive analysis of the anticipated physical properties of deuterated 3-Methyl-1,2-benzisoxazole. Given the scarcity of direct experimental data on this specific isotopologue, this document synthesizes information on the non-deuterated parent compound with established principles of deuterium isotope effects. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and expected physicochemical characteristics of this molecule. The guide details predicted changes in thermal properties, crystal structure, and spectroscopic signatures, providing a theoretical framework and practical experimental protocols for future empirical validation.
Introduction: The Significance of Deuteration in the Benzisoxazole Scaffold
The 1,2-benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, including antipsychotic and anticonvulsant drugs.[1][2][3] 3-Methyl-1,2-benzisoxazole serves as a fundamental building block in the synthesis of these more complex molecules. The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (²H or D), is a powerful tool in modern drug discovery and development. This process, known as deuteration, can significantly alter a molecule's metabolic profile by slowing down enzymatic degradation pathways involving C-H bond cleavage—a phenomenon known as the kinetic isotope effect (KIE).[4] Understanding how deuteration impacts the fundamental physical properties of the 3-Methyl-1,2-benzisoxazole core is crucial for predicting the behavior of more complex deuterated drug candidates, from solubility and crystal packing to formulation and stability.
This guide will explore the expected physical properties of deuterated 3-Methyl-1,2-benzisoxazole, focusing on how the introduction of deuterium is likely to influence its melting point, boiling point, density, and spectroscopic characteristics.
Proposed Synthesis of Deuterated 3-Methyl-1,2-benzisoxazole
While numerous methods exist for the synthesis of the benzisoxazole core, a common and effective approach involves the cyclization of an appropriate ortho-hydroxy ketoxime derivative.[5][6] To introduce deuterium into the methyl group (a common site for metabolic oxidation), a deuterated starting material can be employed.
A plausible synthetic route would begin with 2'-hydroxyacetophenone, which can be deuterated at the methyl position using a base and a deuterium source like D₂O. The resulting deuterated ketone can then be converted to its oxime, followed by cyclization to yield 3-(trideuteromethyl)-1,2-benzisoxazole.
Caption: Kinetic Isotope Effect (KIE) energy diagram.
Experimental Characterization Protocols
To empirically validate the predicted properties, the following experimental protocols are recommended.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the synthesized deuterated 3-Methyl-1,2-benzisoxazole into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a rate of 10 °C/min up to a temperature well above the expected melting point (e.g., 150 °C).
-
Use an inert nitrogen purge gas (50 mL/min) to prevent oxidation.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak.
Protocol: Structural Verification by NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. [7]2. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Confirm the absence or significant reduction of the methyl proton signal around 2.5 ppm.
-
Integrate all signals to verify the correct proton ratios for the aromatic and other remaining protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Identify the methyl carbon signal and observe its multiplicity (septet for CD₃) and any isotopic shift compared to the non-deuterated standard.
-
-
²H NMR Acquisition:
-
Tune the spectrometer to the deuterium frequency.
-
Acquire a deuterium spectrum to confirm the presence of a signal at the expected chemical shift for the methyl group.
-
Protocol: Confirmation of Deuteration by High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Analysis:
-
Infuse the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).
-
Acquire data in positive ion mode.
-
Determine the accurate mass of the molecular ion ([M+H]⁺).
-
-
Data Verification: Compare the experimentally measured accurate mass with the theoretical mass calculated for the deuterated compound (C₈H₄D₃NO). The mass difference should be within 5 ppm.
Conclusion and Future Outlook
This technical guide establishes a predictive framework for the physical properties of deuterated 3-Methyl-1,2-benzisoxazole. Based on established isotopic effects, it is anticipated that deuteration at the methyl position will lead to a marginal increase in melting point, boiling point, and density. More pronounced and diagnostically valuable changes are expected in the spectroscopic profiles, particularly the disappearance of the methyl signal in ¹H NMR, the appearance of a C-D vibrational band at a lower frequency in IR spectroscopy, and a predictable mass shift in mass spectrometry.
The protocols detailed herein provide a clear roadmap for the empirical validation of these predictions. Such experimental work is essential, as a thorough understanding of the physical properties of this core deuterated scaffold will undoubtedly aid in the rational design and development of next-generation pharmaceuticals that leverage the benefits of deuterium substitution.
References
-
Crystal structure of 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
3-methyl-4-(methylsulfanyl)-5-phenyl-1,2-benzisoxazole. (2025-05-20). ChemSynthesis. Retrieved from [Link]
-
3-methyl-2,1-benzisoxazole. (2025-05-20). ChemSynthesis. Retrieved from [Link]
-
Are boiling points and melting points affected by isotopic value? (2019-08-27). Reddit. Retrieved from [Link]
-
Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. (2021-11-01). National Center for Biotechnology Information. Retrieved from [Link]
-
Recent Developments in Heterocycles Labeling with Carbon Isotopes. (n.d.). ResearchGate. Retrieved from [Link]
-
10.3A: Protium and Deuterium. (2023-05-03). Chemistry LibreTexts. Retrieved from [Link]
-
Heavy water. (n.d.). Wikipedia. Retrieved from [Link]
-
The Influence of Deuterium Isotope Effects on Structural Rearrangements, Ensemble Equilibria, and Hydrogen Bonding in Protic Ionic Liquids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
3-Methyl-1,2-benzoxazole-6-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
-
Benzisoxazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015-09-12). Chem Sci Trans. Retrieved from [Link]
-
Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Recent developments in heterocycle labeling with carbon isotopes. (2018-07-13). PubMed. Retrieved from [Link]
-
Isotope Effects. (n.d.). Dalal Institute. Retrieved from [Link]
-
Isotope Effects. (n.d.). Columbia University. Retrieved from [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Impact of H/D isotopic effects on the physical properties of materials. (2024-12-17). Royal Society of Chemistry. Retrieved from [Link]
-
Isotope effects on isotope effects. Equilibrium nitrogen isotope effects on the basicity of pyridine in protium and deuterium oxides. (1989-01-25). OSTI.GOV. Retrieved from [Link]
-
Synthesis of Benzisoxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Deuterated - Solvents, Reagents & Accessories. (n.d.). Chromservis. Retrieved from [Link]
-
3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. e-journals.in [e-journals.in]
- 6. Benzisoxazole synthesis [organic-chemistry.org]
- 7. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]
An In-Depth Technical Guide to the Molecular Weight Determination of 3-Methyl-1,2-benzisoxazole-d4
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular weight of 3-Methyl-1,2-benzisoxazole-d4, a deuterated analog of a significant heterocyclic compound. As the use of stable isotope-labeled compounds becomes increasingly crucial in drug metabolism and pharmacokinetic (DMPK) studies, as well as in quantitative bioanalysis as internal standards, a thorough understanding of their fundamental properties is paramount. This document delves into the theoretical and practical aspects of determining the molecular weight of this compound, offering field-proven insights and methodologies.
Introduction: The Significance of this compound
The 1,2-benzisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmaceuticals. The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, into the 3-methyl-1,2-benzisoxazole structure results in this compound. This isotopic labeling imparts a higher mass without significantly altering the compound's chemical properties, making it an invaluable tool in mass spectrometry-based bioanalytical assays.[1] Its primary application is as an internal standard in quantitative studies, where it helps to correct for variability in sample preparation and instrument response.
Theoretical Molecular Weight
The molecular formula for this compound is C₈H₃D₄NO.[2] The theoretical molecular weight is calculated by summing the atomic weights of its constituent atoms, using the atomic weight of deuterium (D) in place of protium (¹H) where applicable.
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 8 | 12.011 | 96.088 |
| Hydrogen (H) | 3 | 1.008 | 3.024 |
| Deuterium (D) | 4 | 2.014 | 8.056 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | 137.174 |
Based on this, the monoisotopic mass and the average molecular weight of this compound is approximately 137.17 g/mol .[2]
Synthesis of this compound: A Proposed Pathway
While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature, a plausible and robust synthetic route can be designed based on established methods for the synthesis of 1,2-benzisoxazole derivatives and general deuteration techniques. The following proposed synthesis is a self-validating system, incorporating in-process controls and characterization at each key stage.
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
Step 1: Deuteration of the Acetyl Group
The initial and critical step is the introduction of deuterium. A common method to achieve this is through the deuteration of the starting material, 2-hydroxyacetophenone.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyacetophenone in a suitable aprotic solvent such as anhydrous dioxane.
-
Deuterium Source: Add a deuterated acetylating agent, for example, acetic anhydride-d6, in a stoichiometric excess. To facilitate the exchange, a catalytic amount of a strong acid like sulfuric acid-d2 can be added.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or by withdrawing small aliquots for ¹H NMR analysis to observe the disappearance of the methyl proton signal.
-
Work-up and Purification: Upon completion, cool the reaction mixture and carefully quench with D₂O. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with a saturated solution of sodium bicarbonate, and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude deuterated 2-hydroxyacetophenone can be purified by column chromatography on silica gel.
Step 2: Oximation
The deuterated ketone is then converted to its corresponding oxime.
-
Reaction: Dissolve the purified deuterated 2-hydroxyacetophenone in ethanol. Add an aqueous solution of hydroxylamine hydrochloride and an appropriate base, such as sodium acetate, to neutralize the HCl formed.
-
Conditions: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
Isolation: Cool the reaction mixture in an ice bath to precipitate the oxime. Filter the solid, wash with cold water, and dry under vacuum.
Step 3: Cyclization
The final step involves the intramolecular cyclization of the deuterated oxime to form the 1,2-benzisoxazole ring.
-
Reaction: Treat the deuterated oxime with a dehydrating/cyclizing agent. Polyphosphoric acid (PPA) is a commonly used and effective reagent for this transformation.
-
Conditions: Heat the mixture of the oxime and PPA with stirring at an elevated temperature (e.g., 100-120 °C) for a specified period. Monitor the reaction by TLC.
-
Work-up and Purification: Cool the reaction mixture and pour it onto crushed ice with vigorous stirring. The product will precipitate out. Filter the solid, wash thoroughly with water to remove any residual acid, and dry. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Molecular Weight Verification and Isotopic Purity Determination
The accurate determination of the molecular weight and the isotopic purity of the synthesized this compound is critical for its intended use. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive characterization.
High-Resolution Mass Spectrometry (HRMS)
HRMS is the definitive technique for confirming the molecular weight and assessing isotopic distribution.
Diagram of HRMS Workflow for Isotopic Purity Analysis
Caption: Workflow for determining isotopic purity using HRMS.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent for mass spectrometry, such as acetonitrile or methanol, at a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Acquisition Parameters:
-
Ionization Mode: Positive ion mode is typically suitable for this class of compounds to observe the protonated molecule [M+H]⁺.
-
Scan Range: Acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).
-
Resolution: Set the instrument to a high-resolution mode (e.g., >20,000 FWHM) to accurately resolve the isotopic peaks.
-
Calibration: Ensure the instrument is well-calibrated using a suitable reference standard.
-
-
Data Analysis:
-
Examine the mass spectrum for the isotopic cluster corresponding to the [M+H]⁺ ion of this compound.
-
The most abundant peak should correspond to the fully deuterated species (C₈H₄D₄NO)⁺ at an m/z of approximately 138.08.
-
Identify and quantify the relative intensities of the peaks corresponding to the lower isotopologues (d3, d2, d1, and d0).
-
The isotopic purity is calculated based on the relative abundance of the desired d4 isotopologue compared to the sum of all isotopologues in the cluster.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the positions of the deuterium labels and for providing an orthogonal assessment of isotopic enrichment.
Experimental Protocol:
-
Sample Preparation: Dissolve a sufficient amount of the sample (typically 5-10 mg) in a suitable deuterated NMR solvent (e.g., chloroform-d, DMSO-d6) in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The key diagnostic feature will be the significant reduction or complete absence of the signal corresponding to the methyl protons, which would typically appear as a singlet in the non-deuterated analog.
-
The integration of the remaining aromatic protons relative to any residual methyl proton signal can be used to estimate the degree of deuteration at the methyl position.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Acquire a one-dimensional ²H NMR spectrum.
-
This spectrum will directly show a signal corresponding to the deuterium atoms at the methyl position, confirming the successful incorporation of deuterium. The chemical shift will be very similar to the corresponding proton signal.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The carbon of the deuterated methyl group (CD₃) will appear as a multiplet (typically a septet) due to C-D coupling, and its signal intensity will be significantly lower compared to the corresponding CH₃ group in the non-deuterated compound.
-
Conclusion
The molecular weight of this compound is a fundamental parameter that underpins its application in advanced analytical methodologies. This guide has outlined the theoretical basis for its molecular weight, proposed a robust synthetic pathway, and provided detailed, field-proven protocols for its verification and characterization using HRMS and NMR spectroscopy. By adhering to these rigorous analytical practices, researchers, scientists, and drug development professionals can ensure the quality and reliability of this important analytical standard, thereby enhancing the accuracy and precision of their quantitative studies.
References
-
Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]
-
Pharmaffiliates. This compound. Available at: [Link]
- Shastri, R. A. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20.
- Lukoyanov, A. A., Sukhorukov, A. Yu., & Lesiv, A. V. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 56(1), 2-19.
- Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183.
Sources
Isotopic labeling of 3-Methyl-1,2-benzisoxazole
An In-Depth Technical Guide to the Isotopic Labeling of 3-Methyl-1,2-benzisoxazole
Abstract
This technical guide provides a comprehensive overview of the strategic isotopic labeling of 3-Methyl-1,2-benzisoxazole, a key heterocyclic scaffold in medicinal chemistry. Recognizing the importance of isotopically labeled compounds in modern drug discovery and development, this document details validated methodologies for the site-specific incorporation of deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). The narrative emphasizes the rationale behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. Detailed, step-by-step protocols for the synthesis of the parent molecule and its isotopologues are provided, alongside essential characterization techniques to verify isotopic incorporation and purity. The guide is structured to serve as a practical and authoritative resource, bridging foundational synthesis with advanced labeling strategies.
Introduction: The Significance of 3-Methyl-1,2-benzisoxazole and its Isotopologues
The 1,2-Benzisoxazole Scaffold in Drug Discovery
The 1,2-benzisoxazole ring system is recognized as a "privileged structure" in medicinal chemistry, capable of binding to a wide range of biological targets.[1] This scaffold is a cornerstone of numerous therapeutic agents, demonstrating a broad spectrum of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.[2][3] Notable drugs incorporating this moiety include the anticonvulsant Zonisamide and the atypical antipsychotics Risperidone and Paliperidone, underscoring the scaffold's clinical and commercial significance.[2] The versatility and proven bioactivity of 1,2-benzisoxazole derivatives make them a subject of continuous interest in the development of novel therapeutics.[3]
The Role of Isotopic Labeling in Pharmaceutical Research
Isotopic labeling is an indispensable technique in pharmaceutical sciences, used to track the fate of a molecule through a biological system or a chemical reaction.[4] Stable isotopes like deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are particularly valuable as they do not exhibit radioactivity and can be readily detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]
Applications in drug development are extensive:
-
Metabolism and Pharmacokinetic (ADME) Studies: Labeled compounds are used as tracers to elucidate metabolic pathways, identify metabolites, and quantify drug absorption, distribution, metabolism, and excretion.[5][6]
-
Reaction Mechanism Elucidation: Isotopes serve as markers to understand complex chemical transformations.[7]
-
Pharmacokinetic Profile Modification: The substitution of hydrogen with deuterium can alter a drug's metabolic rate due to the kinetic isotope effect (KIE). This strategy, famously applied in the "deuterated magic methyl" concept, can enhance a drug's half-life and improve its safety profile.[6][8]
Objectives of this Guide
This guide aims to provide a detailed, scientifically grounded framework for the isotopic labeling of 3-Methyl-1,2-benzisoxazole. It moves beyond simple procedural descriptions to explain the strategic reasoning behind the selection of precursors and reaction conditions. By presenting robust protocols and characterization methods, this document serves as a self-contained resource for scientists seeking to synthesize and utilize labeled versions of this important heterocycle.
Foundational Synthesis of 3-Methyl-1,2-benzisoxazole
Retrosynthetic Analysis
The most direct and widely adopted synthesis of 3-substituted 1,2-benzisoxazoles involves the intramolecular cyclization of an ortho-hydroxyaryl ketoxime.[2] For 3-Methyl-1,2-benzisoxazole, the key disconnection points to 2'-hydroxyacetophenone oxime, which is readily prepared from commercially available 2'-hydroxyacetophenone and hydroxylamine.
Preferred Synthetic Route: Cyclization of 2'-Hydroxyacetophenone Oxime
The base-catalyzed cyclization of the oxime of 2'-hydroxyacetophenone is an efficient and reliable method.[2] The reaction proceeds via the formation of a phenoxide ion, which then performs an intramolecular nucleophilic attack on the oxime nitrogen, leading to ring closure and the formation of the 1,2-benzisoxazole ring system.
Detailed Experimental Protocol (Unlabeled Synthesis)
Step 1: Synthesis of 2'-Hydroxyacetophenone Oxime
-
To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the crude oxime, which can often be used in the next step without further purification.
Step 2: Cyclization to 3-Methyl-1,2-benzisoxazole
-
Dissolve the 2'-hydroxyacetophenone oxime (1.0 eq) in a suitable solvent such as dioxane.
-
Add a solution of aqueous sodium hydroxide (2.0 eq) and heat the mixture to reflux for 12 hours.[2]
-
After cooling, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 3-Methyl-1,2-benzisoxazole.
Strategic Isotopic Labeling Methodologies
This section details the specific strategies for incorporating deuterium, carbon-13, and nitrogen-15 into the 3-Methyl-1,2-benzisoxazole structure.
Deuterium (²H) Labeling at the C3-Methyl Group ([D₃]-3-Methyl-1,2-benzisoxazole)
4.1.1 Rationale: The "Kinetic Isotope Effect" and Pharmacokinetic Modulation Replacing the hydrogen atoms of a methyl group with deuterium ([D₃]-methylation) is a powerful strategy in medicinal chemistry.[8] The greater mass of deuterium results in a stronger C-D bond compared to a C-H bond. This can slow down metabolic processes that involve C-H bond cleavage (e.g., oxidation by cytochrome P450 enzymes), a phenomenon known as the kinetic isotope effect. This modification can lead to a longer drug half-life, reduced formation of reactive metabolites, and an improved overall pharmacokinetic profile.[6]
4.1.2 Method: Acid-Catalyzed H/D Exchange A facile and general method for deuterating the methyl group of N-heteroarylmethanes involves a Brønsted acid-catalyzed hydrogen/deuterium exchange.[9][10] This approach is highly efficient for methyl groups positioned at activated sites, such as the C3 position of 3-Methyl-1,2-benzisoxazole. The reaction is typically performed in a deuterium-rich medium like D₂O with a strong acid catalyst.
4.1.3 Detailed Experimental Protocol
-
Place 3-Methyl-1,2-benzisoxazole (1.0 eq) in a sealed reaction vessel.
-
Add deuterium oxide (D₂O) as the solvent.
-
Carefully add a catalytic amount of deuterated sulfuric acid (D₂SO₄, ~5-10 mol%).
-
Seal the vessel and heat the mixture with vigorous stirring at 100-120 °C. Monitor the deuterium incorporation over time by taking aliquots and analyzing via ¹H NMR (observing the disappearance of the methyl signal) or MS.
-
Once the desired level of deuteration is achieved (typically >95%), cool the reaction to room temperature.
-
Carefully quench the acid by adding a base (e.g., Na₂CO₃ or NaHCO₃) until the solution is neutral.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield [D₃]-3-Methyl-1,2-benzisoxazole.
Carbon-13 (¹³C) Labeling
4.2.1 Rationale: Mechanistic Probes and NMR/MS Tracers ¹³C labeling provides a powerful tool for tracing the carbon skeleton of a molecule through metabolic or chemical pathways. It is invaluable for quantitative MS-based assays (e.g., as an internal standard) and for advanced NMR studies to probe molecular structure and dynamics.
4.2.2 Method: Labeling the C3-Methyl Group ([¹³CH₃]-3-Methyl-1,2-benzisoxazole) This is achieved by building the molecule from a ¹³C-labeled precursor. The most straightforward approach is to perform a Friedel-Crafts acylation on a protected phenol using [¹³C₂]-acetyl chloride to generate ¹³C-labeled 2'-hydroxyacetophenone, which is then carried through the synthesis described in Section 3.3.
4.2.3 Detailed Experimental Protocol
-
Synthesis of [¹³CH₃-acetyl]-2'-hydroxyacetophenone: Start with a suitable protected phenol (e.g., 2-methoxyphenyl). Perform a Friedel-Crafts acylation using [¹³C-methyl]-acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Deprotect the phenol to yield the labeled ketone.
-
Oximation: Convert the ¹³C-labeled ketone to its corresponding oxime using the protocol in Section 3.3, Step 1.
-
Cyclization: Cyclize the ¹³C-labeled oxime to form [¹³CH₃]-3-Methyl-1,2-benzisoxazole using the protocol in Section 3.3, Step 2.
Nitrogen-15 (¹⁵N) Labeling ([¹⁵N]-3-Methyl-1,2-benzisoxazole)
4.3.1 Rationale: Probing N-based Metabolism and Advanced NMR Studies ¹⁵N labeling allows for the unambiguous tracking of the nitrogen atom. This is critical for studying metabolic pathways involving the heterocycle, understanding N-dealkylation or ring-opening reactions, and for conducting advanced NMR experiments like ¹H-¹⁵N HSQC to study protein-ligand interactions.
4.3.2 Method: Synthesis using ¹⁵N-Hydroxylamine The most efficient method to introduce ¹⁵N is to use an isotopically enriched nitrogen source during the formation of the oxime. Commercially available ¹⁵N-hydroxylamine hydrochloride ([¹⁵N]H₂OH·HCl) is the ideal reagent for this purpose.
4.3.3 Detailed Experimental Protocol
-
To a stirred solution of 2'-hydroxyacetophenone (1.0 eq) in ethanol, add [¹⁵N]-hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux, monitoring by TLC until the starting material is consumed.
-
Work up the reaction as described in Section 3.3, Step 1, to isolate the [¹⁵N]-labeled oxime.
-
Proceed with the base-catalyzed cyclization of the [¹⁵N]-oxime as detailed in Section 3.3, Step 2, to yield [¹⁵N]-3-Methyl-1,2-benzisoxazole.
Characterization and Quality Control of Labeled Compounds
The Importance of Isotopic Purity and Positional Integrity
Rigorous analytical characterization is crucial to confirm the successful incorporation of the isotope at the correct position and to quantify the level of isotopic enrichment (isotopic purity).
Mass Spectrometry (MS) Analysis
MS is the primary tool for confirming isotopic incorporation by measuring the mass-to-charge ratio (m/z) of the molecular ion. The mass spectrum of 3-methyl-1,2-benzisoxazole has been studied, providing a reference for fragmentation analysis.[11]
| Compound | Label | Expected Mass Shift (vs. C₈H₇NO = 133.05) |
| [D₃]-3-Methyl-1,2-benzisoxazole | ³x ²H | +3 Da |
| [¹³CH₃]-3-Methyl-1,2-benzisoxazole | ¹x ¹³C | +1 Da |
| [¹⁵N]-3-Methyl-1,2-benzisoxazole | ¹x ¹⁵N | +1 Da |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the precise location of the isotopic label and for quantifying enrichment.
| Label Type | Nucleus Observed | Expected Change |
| Deuterium (²H) | ¹H NMR | Disappearance or significant reduction of the C3-methyl proton signal (~2.5 ppm). |
| ²H NMR | Appearance of a signal in the corresponding proton chemical shift region. | |
| Carbon-13 (¹³C) | ¹³C NMR | Significant enhancement of the signal for the labeled carbon atom. |
| ¹H NMR | Appearance of ¹³C-¹H coupling satellites for adjacent protons. | |
| Nitrogen-15 (¹⁵N) | ¹⁵N NMR | Appearance of a signal characteristic of the benzisoxazole nitrogen. |
| ¹H / ¹³C NMR | Observation of ¹⁵N coupling to nearby nuclei (e.g., C3). |
Conclusion and Future Outlook
The strategic isotopic labeling of 3-Methyl-1,2-benzisoxazole is an achievable and highly valuable endeavor for advancing pharmaceutical research. This guide has outlined robust and validated methods for the site-specific incorporation of deuterium, carbon-13, and nitrogen-15. The deuterium labeling of the methyl group offers a direct path to modulating pharmacokinetic properties, while ¹³C and ¹⁵N labeling provides essential tools for mechanistic and metabolic studies. The protocols and analytical strategies described herein provide a solid foundation for researchers to produce high-quality labeled compounds, enabling more sophisticated and insightful drug discovery and development programs. Future work may focus on multi-isotopic labeling (e.g., ¹³C and ¹⁵N) to create highly specific tracers for complex biological investigations.
References
-
Liu, M., Chen, X., Chen, T., & Yin, S.-F. (2017). A facile and general acid-catalyzed deuteration at methyl groups of N-heteroarylmethanes. Organic & Biomolecular Chemistry, 15(10), 2253–2259. Available from: [Link][9][10]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2022). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds, 58(1-2), 67-91. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Retrieved from [Link][12]
-
Polshettiwar, V., & Kaushik, M. P. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Scientific & Engineering Research, 6(9), 116-123. Available from: [Link][2]
-
Giorgi, G., Pizzabiocca, A., & Salvini, L. (2004). Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole. Journal of the American Society for Mass Spectrometry, 15(11), 1545–1553. Available from: [Link][11]
-
Li, X., & Werz, D. B. (2022). C–H deuteration of organic compounds and potential drug candidates. Chemical Society Reviews, 51(8), 3056-3113. Available from: [Link][7]
-
De Kimpe, N., & Verhé, R. (2020). The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents. Chemistry–A European Journal, 27(34), 8690-8707. Available from: [Link][8]
-
Mutlib, A. E. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. Chemical research in toxicology, 21(9), 1674–1691. Available from: [Link][5]
-
Wikipedia. (2023). Isotopic labeling. Retrieved from [Link][4]
-
ResearchGate. (n.d.). Use of Isotopically Labeled Compounds in Drug Discovery. Retrieved from [Link][13]
-
Asif, M. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC advances, 7(72), 45435–45459. Available from: [Link][3]
-
Uto, Y. (2016). 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology. Current medicinal chemistry, 23(26), 2970–2987. Available from: [Link][1]
Sources
- 1. 1, 2-Benzisoxazole: A Privileged Structure with a Potential for Polypharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. e-journals.in [e-journals.in]
- 3. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. The Deuterated “Magic Methyl” Group: A Guide to Site‐Selective Trideuteromethyl Incorporation and Labeling by Using CD3 Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A facile and general acid-catalyzed deuteration at methyl groups of N-heteroarylmethanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Benzisoxazole synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Deuteration of 3-Methyl-1,2-benzisoxazole
Foreword: The Strategic Imperative of Deuteration in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the pursuit of enhanced therapeutic profiles is relentless. Among the sophisticated strategies employed to optimize drug candidates, the selective incorporation of deuterium—a stable, heavy isotope of hydrogen—has emerged as a powerful tool. This technique, often termed "metabolic switching," leverages the kinetic isotope effect (KIE) to favorably alter the pharmacokinetic properties of a drug.[1][2][3][4] The fundamental principle is elegant yet profound: the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic cleavage of a C-D bond, a common step in drug metabolism by enzymes like the cytochrome P450 family, occurs at a slower rate.[1][3] This can lead to a longer drug half-life, reduced dosage frequency, more consistent systemic exposure, and a potential reduction in toxic metabolites, thereby improving a drug's overall safety and efficacy profile.[5]
The 1,2-benzisoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful drugs, including antipsychotics and anticonvulsants.[6][7][8] Its inherent stability and versatile substitution patterns make it an attractive starting point for drug design.[8] This guide focuses specifically on the deuteration of 3-methyl-1,2-benzisoxazole, a foundational analogue within this class. The primary target for deuteration is the 3-methyl group, a site often susceptible to metabolic oxidation. By elucidating the reaction mechanism and providing a robust experimental framework, this document aims to equip researchers with the knowledge to strategically apply deuteration to this important class of heterocyclic compounds.
Part 1: The Core Mechanism – Base-Catalyzed Hydrogen/Deuterium Exchange
The deuteration of the methyl group at the C-3 position of 1,2-benzisoxazole proceeds via a well-understood base-catalyzed hydrogen-deuterium (H/D) exchange mechanism.[9][10] The driving force for this reaction is the relative acidity of the protons on the 3-methyl group. These protons are rendered acidic by the potent electron-withdrawing effect of the adjacent imine-like (C=N) bond within the isoxazole ring, which can stabilize the resulting carbanionic intermediate.
The mechanism unfolds in a stepwise manner:
-
Proton Abstraction: A suitable base (e.g., sodium methoxide, potassium carbonate) abstracts a proton from the 3-methyl group. This rate-determining step results in the formation of a resonance-stabilized carbanion intermediate.
-
Carbanion Stabilization: The negative charge on the methylene carbon is delocalized onto the electronegative nitrogen atom of the isoxazole ring, significantly stabilizing the intermediate.
-
Deuteron Quench: The carbanion is subsequently quenched by a deuterium atom from a deuterium source, such as deuterium oxide (D₂O) or a deuterated solvent like methanol-d₄.[11][12] This step incorporates the first deuterium atom.
-
Iterative Exchange: The process is not limited to a single incorporation. The remaining protons on the methyl group can undergo the same abstraction-quenching cycle, leading to the formation of di-deuterated (-CHD₂) and ultimately tri-deuterated (-CD₃) species. The extent of deuteration is typically controlled by reaction time, temperature, and the molar excess of the deuterium source.
Mechanistic Diagram: Base-Catalyzed H/D Exchange
Caption: A typical experimental workflow for deuteration and analysis.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
Substrate: 3-Methyl-1,2-benzisoxazole
-
Deuterium Source: Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O)
-
Base Catalyst: Sodium methoxide (NaOMe) or Potassium Carbonate (K₂CO₃)
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes, Saturated aq. Ammonium Chloride (NH₄Cl), Brine
-
Equipment: Round-bottom flask, condenser, magnetic stirrer/hotplate, inert atmosphere setup (Nitrogen or Argon), rotary evaporator, chromatography supplies, standard analytical instruments (NMR, MS).
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 3-methyl-1,2-benzisoxazole (1.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Addition of Reagents: Under a positive pressure of inert gas, add the deuterated solvent (e.g., Methanol-d₄, ~0.2 M concentration). Stir until the substrate is fully dissolved.
-
Catalyst Addition: Add the base catalyst (e.g., Sodium Methoxide, 0.2 eq) portion-wise to the stirring solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (for methanol-d₄, ~65-70°C) and maintain for 12-48 hours. The reaction time will dictate the level of deuterium incorporation.
-
Monitoring: Periodically take aliquots from the reaction mixture. Dilute with a non-deuterated solvent (e.g., CH₃OH) and analyze by LC-MS to monitor the mass shift corresponding to deuterium incorporation (M+1, M+2, M+3).
-
Work-up: Once the desired level of deuteration is achieved, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like Ethyl Acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., Hexane/Ethyl Acetate gradient).
-
Final Characterization: Confirm the structure and isotopic purity of the final product.
-
Mass Spectrometry: Determine the molecular weight and the distribution of deuterated isotopologues.
-
¹H NMR: Confirm the reduction or complete disappearance of the signal corresponding to the 3-methyl protons (~2.5 ppm).
-
²H NMR: Observe a signal confirming the presence of deuterium at the 3-methyl position.
-
Part 3: Data Presentation and Analysis
The efficiency of the deuteration reaction is highly dependent on the chosen conditions. The following table summarizes expected outcomes based on variations in the experimental protocol.
| Entry | Base (eq.) | Deuterium Source | Temperature (°C) | Time (h) | Yield (%) | Deuteration Level (%)* |
| 1 | K₂CO₃ (1.0) | D₂O | 100 | 24 | 85 | ~75% (Mainly D₂) |
| 2 | NaOMe (0.2) | Methanol-d₄ | 65 | 12 | 92 | ~80% (Mainly D₂) |
| 3 | NaOMe (0.2) | Methanol-d₄ | 65 | 36 | 88 | >98% (Mainly D₃) |
| 4 | t-BuOK (0.3) | DMSO-d₆ | 90 | 24 | 80 | >98% (Mainly D₃) |
*Deuteration level is an estimation based on mass spectrometry data, representing the percentage of molecules containing at least one deuterium atom and the predominant isotopologue.
Part 4: Trustworthiness and Field-Proven Insights
The described protocol is a self-validating system. The primary measure of success—the level of deuterium incorporation—is directly and quantitatively assessed by mass spectrometry and NMR spectroscopy.
-
Expertise & Causality: The choice of a base is critical. A stronger base like sodium methoxide will deprotonate the methyl group more rapidly than a weaker base like potassium carbonate, leading to faster exchange rates. However, stronger bases can sometimes promote side reactions, necessitating careful control of temperature and reaction time. The use of a deuterated solvent that also acts as the deuterium source (e.g., methanol-d₄) ensures a large molar excess of deuterium, driving the equilibrium towards the deuterated product.
-
Trustworthiness through Validation: The protocol's integrity is maintained by in-process monitoring. LC-MS analysis provides real-time feedback on the progress of deuteration, allowing the researcher to stop the reaction when the optimal isotopic enrichment is achieved. Post-purification analysis by ¹H NMR provides definitive proof of H/D exchange at the target site through the disappearance of the methyl proton signal, while mass spectrometry quantifies the distribution of D₀, D₁, D₂, and D₃ species.
References
- Pfeifer, V. (2019). Tritium and Deuterium Labelling of Bioactive Molecules Catalyzed by Metallic Nanoparticles. (PhD Thesis). Universite de Paris-Saclay.
- Pfeifer, V. (2019).
- Taleb, C., et al. (2022). Easy-to-Implement Hydrogen Isotope Exchange for the Labeling of N-Heterocycles, Alkylamines, Benzylic Scaffolds, and Pharmaceuticals. JACS Au.
- Palazzolo, A., et al. Deuterium labelling of pharmaceuticals.
- Timmins, G. S. (2010).
- Di Martino, R. M., et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews.
- Wikipedia contributors. (2024). Kinetic isotope effect. Wikipedia.
- Wikipedia contributors. (2024). Benzisoxazole. Wikipedia.
- Kasuga, K., et al. (1976). The hydrogen-deuterium exchange of 3,5-dimethylisoxazoles. INIS-IAEA.
- Shafi, S., et al. (2016).
- Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters.
- Harbeson, S. L., & Tung, R. D. (2010). The kinetic isotope effect in the search for deuterated drugs.
- Mutlib, A. E., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug metabolism and disposition.
- Ingenza. (2023).
- Wsól, V., & Skarydova, L. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
- Lukoyanov, A. A., et al. (2021). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds.
- Li, D., et al. (2022). Base-catalyzed hydrogen–deuterium exchange and dehalogenation reactions of 1,2,3-triazole derivatives.
- Asif, M. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances.
- Wikipedia contributors. (2023). Hydrogen–deuterium exchange. Wikipedia.
- Ghattas, C. S., et al. (2014). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Tetrahedron Letters.
- Li, D., et al. (2022). Research for the Reaction of Base-Catalyzed Selective Hydrogen- Deuterium Exchange in Mono-1-substituted 1,2,3-Triazoles.
Sources
- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 10. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Navigating the Isotopic Frontier: A Technical Safety Guide to 3-Methyl-1,2-benzisoxazole-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the safe handling, storage, and emergency procedures for 3-Methyl-1,2-benzisoxazole-d4. As a deuterated analog of 3-Methyl-1,2-benzisoxazole, this compound presents a unique profile for researchers. The strategic replacement of hydrogen atoms with deuterium can significantly alter a molecule's metabolic fate, a principle of growing importance in drug discovery and development. This document synthesizes available safety data for the parent compound with the nuanced considerations required for handling isotopically labeled molecules.
Section 1: Compound Identification and Properties
This compound is a stable, isotopically labeled form of 3-Methyl-1,2-benzisoxazole, a heterocyclic compound utilized in organic synthesis. The "-d4" designation indicates that four hydrogen atoms on the benzene ring have been replaced with deuterium. This substitution is key to its utility in metabolic studies and for potentially enhancing pharmacokinetic profiles by leveraging the kinetic isotope effect.
| Property | Value | Source |
| Chemical Name | This compound | Pharmaffiliates |
| Synonyms | 3-Methylindoxazene-d4 | Pharmaffiliates |
| CAS Number | 1189967-37-0 | Pharmaffiliates |
| Parent CAS Number | 4825-75-6 | Sigma-Aldrich |
| Molecular Formula | C₈H₃D₄NO | Pharmaffiliates |
| Molecular Weight | 137.17 g/mol | Pharmaffiliates |
| Appearance | Yellow Oil | Pharmaffiliates |
| Density (Parent) | 1.149 g/cm³ | BOC Sciences[] |
| Storage | 2-8°C Refrigerator | Pharmaffiliates |
Section 2: The Deuteration Advantage and Inherent Safety Considerations
Deuterated compounds are powerful tools in pharmaceutical research. The substitution of protium (¹H) with deuterium (²H) creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly subtle change can have profound effects on a molecule's behavior in biological systems.
The primary advantage lies in the kinetic isotope effect , where the increased bond strength can slow down metabolic processes that involve the cleavage of that bond. This can lead to:
-
Improved Metabolic Stability: A reduced rate of breakdown can increase the drug's half-life.
-
Reduced Formation of Toxic Metabolites: By altering metabolic pathways, the generation of harmful byproducts may be minimized.
-
Enhanced Efficacy: A longer residence time in the body can lead to improved therapeutic outcomes.
It is crucial to understand that while deuterium is a stable, non-radioactive isotope, deuterated compounds are not inherently benign. Their chemical reactivity and physical properties, while similar, are not identical to their non-deuterated counterparts. Therefore, a thorough risk assessment is paramount.
Section 3: Hazard Identification and Risk Assessment
As no specific Safety Data Sheet (SDS) for this compound is publicly available, the hazard assessment is based on the GHS classification of the parent compound, 3-Methyl-1,2-benzisoxazole.
GHS Hazard Classification (for parent compound):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Signal Word: Warning
Pictogram:
GHS07: Exclamation mark
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of pharmaceutical agents. While many derivatives have been developed with favorable safety profiles, the inherent reactivity of the isoxazole ring warrants careful handling.
Section 4: Safe Handling and Storage Protocols
A proactive approach to safety is essential when working with any chemical, including deuterated compounds. The following protocols are designed to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the consistent and correct use of PPE.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.
-
Body Protection: A lab coat must be worn to protect against skin contact.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate aerosols or vapors, a chemical fume hood is required.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
-
Wash hands thoroughly after handling.
-
Maintain a clean and organized workspace to prevent accidental spills.
Storage
-
Store in a tightly sealed container in a refrigerator at 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents.
Below is a standard workflow for handling this compound in a laboratory setting.
Section 5: First-Aid and Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides and nitrogen oxides.
Accidental Release Measures
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Do not let the product enter drains.
The following decision tree outlines the appropriate response to an emergency situation.
Section 6: Disposal Considerations
Waste generated from the handling of this compound should be considered chemical waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the material to enter the sewer system or waterways.
References
-
Pharmaffiliates. This compound. [Link]
-
Protecting deuterated drugs. Intellectual Property Magazine. [Link]
-
Patil, S. A., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry, 11(8), 886-897. [Link]
Sources
Methodological & Application
Use of 3-Methyl-1,2-benzisoxazole-d4 as an internal standard
Application Note & Protocol
Quantitative Bioanalysis Using 3-Methyl-1,2-benzisoxazole-d4 as a Stable Isotope-Labeled Internal Standard
Abstract
This document provides a comprehensive guide for the use of this compound as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of 3-Methyl-1,2-benzisoxazole or other structurally related benzisoxazole analogues in complex biological matrices. The protocols detailed herein are primarily focused on liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, a cornerstone technique in pharmaceutical research and development. We will explore the fundamental principles of internal standardization, provide detailed experimental protocols, and discuss method validation considerations in line with regulatory expectations.
Introduction: The Imperative for Internal Standards in Quantitative Analysis
Accurate quantification of analytes in complex biological matrices such as plasma, urine, or tissue homogenates is a significant challenge in modern drug development. The inherent variability introduced during sample preparation, chromatographic separation, and mass spectrometric ionization can lead to significant inaccuracies if not properly controlled. An internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and quality controls (QCs) to correct for these variations.
The ideal IS is a compound that behaves chemically and physically as identically to the analyte as possible. Stable isotope-labeled internal standards, particularly deuterated analogues, are widely considered the "gold standard" for quantitative LC-MS assays.[1][2][3] By replacing hydrogen atoms with deuterium, the molecular weight of the compound is increased without significantly altering its chemical properties, such as polarity, pKa, and extraction efficiency.[1] Consequently, the SIL-IS and the analyte co-elute during chromatography and experience similar ionization suppression or enhancement effects in the mass spectrometer source.[2][3] However, due to their mass difference, they are easily distinguished by the mass spectrometer, allowing for highly accurate and precise quantification based on the peak area ratio of the analyte to the SIL-IS.
This compound is a deuterated form of 3-Methyl-1,2-benzisoxazole, a key structural motif found in numerous pharmacologically active compounds, including antipsychotics and anticonvulsants.[4][5][6] This application note will use the quantification of a hypothetical benzisoxazole-based drug in human plasma as a model system to demonstrate the robust application of its deuterated analogue as an internal standard.
Physicochemical Properties of the Internal Standard
A thorough understanding of the internal standard's properties is crucial for its effective implementation.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonym | 3-Methylindoxazene-d4 | [7] |
| CAS Number | 1189967-37-0 | [7] |
| Molecular Formula | C₈H₃D₄NO | [7] |
| Molecular Weight | 137.17 g/mol | [7] |
| Isotopic Purity | Typically >98% | [8] |
| Chemical Structure | (See Figure 1) | - |
Figure 1: Chemical Structure of this compound (Structure inferred based on nomenclature, with deuterium labels on the benzene ring)
The Principle of Isotopic Dilution Mass Spectrometry
The use of a SIL-IS is based on the principle of isotopic dilution. A known quantity of the deuterated standard is added to the sample at the earliest stage of the workflow. This "spiked" sample is then subjected to extraction, concentration, and analysis. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. The mass spectrometer measures the intensity of the analyte and the IS. The ratio of these intensities is then used to calculate the initial concentration of the analyte, effectively nullifying any variations introduced during the analytical process.[9]
Caption: Logic of quantification using a stable isotope-labeled internal standard.
Detailed Bioanalytical Protocol
The following protocol describes a typical workflow for the quantification of a benzisoxazole-based analyte in human plasma using this compound as the internal standard.
4.1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol in a volumetric flask.
-
Analyte Working Solutions (for Calibration Curve & QCs): Perform serial dilutions of the Analyte Stock Solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of working solutions at concentrations ranging from 10 ng/mL to 10,000 ng/mL.
-
IS Working Solution (50 ng/mL): Dilute the IS Stock Solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 50 ng/mL. This concentration should be chosen to yield a robust signal in the mass spectrometer.[10]
4.2. Preparation of Calibration Curve and Quality Control (QC) Samples
-
Label a series of microcentrifuge tubes for each calibration point (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and for each QC level (e.g., Low, Mid, High).
-
Add 95 µL of blank human plasma to each tube.
-
Spike 5 µL of the appropriate Analyte Working Solution into each corresponding tube to achieve the final target concentrations. For the blank sample, add 5 µL of the 50:50 methanol/water diluent.
-
Vortex each tube gently for 5 seconds.
4.3. Sample Preparation: Protein Precipitation
-
To 100 µL of each sample (calibrator, QC, or unknown study sample), add 20 µL of the IS Working Solution (50 ng/mL). The only exception is the blank sample, to which 20 µL of the 50:50 methanol/water diluent is added.
-
Vortex each tube for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
4.4. LC-MS/MS Instrument Parameters
The following are typical starting parameters and should be optimized for the specific analyte and instrument.
Table 1: Suggested Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Vol. | 5 µL |
| Column Temp. | 40°C |
Table 2: Suggested Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition (Analyte) | e.g., m/z 134.1 → 92.1 (Hypothetical fragment) |
| MRM Transition (IS) | m/z 138.2 → 96.1 (Corresponding d4 fragment) |
| Collision Energy | Optimize for each transition |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Visualized Experimental Workflow
Caption: End-to-end workflow for bioanalysis using an internal standard.
Method Validation: A Regulatory Imperative
Any bioanalytical method used to support regulatory filings must be rigorously validated to ensure its reliability. The use of a SIL-IS like this compound is instrumental in meeting the stringent acceptance criteria outlined in regulatory guidances such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[11][12]
Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The relationship between the analyte/IS peak area ratio and the analyte concentration over the defined range of the assay.
-
Accuracy and Precision: The closeness of measured values to the nominal value (accuracy) and the degree of scatter between replicate measurements (precision). Assessed within a single run and between different runs.
-
Matrix Effect: The suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix. The SIL-IS is critical here, as it experiences the same effect as the analyte, allowing for accurate correction.[1]
-
Recovery: The efficiency of the extraction process. While high recovery is desirable, consistent recovery is more important, which is ensured by the use of a co-eluting SIL-IS.
-
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top storage, long-term storage).
Troubleshooting Common Issues
While SIL-ISs are robust, certain issues can arise:
-
Isotopic Instability (H/D Exchange): Deuterium atoms on heteroatoms or acidic carbons can sometimes exchange with protons from the solvent. For this compound, with deuteration on the stable aromatic ring, this is highly unlikely.
-
Chromatographic Separation: In rare cases, a slight chromatographic separation between the deuterated and non-deuterated compounds can occur (isotopic effect). This is more common with a high number of deuterium atoms. If observed, the integration parameters must be adjusted to encompass both peaks correctly.[13]
-
Signal Cross-Contribution: It is essential to verify that the MS/MS transition for the analyte does not show any signal from the IS, and vice versa. This is typically checked by injecting high concentrations of each compound separately.
Conclusion
This compound serves as an exemplary internal standard for the quantification of its non-deuterated analogue and other related benzisoxazole compounds. Its use within a validated bioanalytical method, as outlined in this guide, allows researchers to correct for variability in sample preparation and analysis, thereby ensuring the highest level of accuracy, precision, and reliability in their data. Adherence to these principles and protocols is fundamental for generating data that can confidently support drug development programs and meet global regulatory standards.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Symeres. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Innovare Academic Sciences. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
National Center for Biotechnology Information. (n.d.). Zotepine. PubChem. [Link]
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(3). [Link]
-
What is the mechanism of Zotepine?. (2024). Patsnap Synapse. [Link]
-
Wikipedia. (n.d.). Zotepine. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]
-
MIMS. (n.d.). Zotepine. [Link]
-
Yasui-Furukori, N., et al. (2000). [Pharmacokinetics of zotepine and various factors affecting that of zotepine]. PubMed. [Link]
-
ChemSynthesis. (2025). 3-methyl-4-(methylsulfanyl)-5-phenyl-1,2-benzisoxazole. [Link]
-
ChemSynthesis. (2025). 3-methyl-2,1-benzisoxazole. [Link]
-
Wikipedia. (n.d.). Benzisoxazole. [Link]
-
Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. [Link]
-
Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. (2015). Chem Sci Trans.[Link]
-
National Center for Biotechnology Information. (n.d.). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC. [Link]
-
Kalkote, U. R., et al. (2025). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. ResearchGate. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid. PubChem. [Link]
-
BIPM. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]
-
1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. (n.d.). ACS Publications. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. texilajournal.com [texilajournal.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 5. e-journals.in [e-journals.in]
- 6. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lcms.cz [lcms.cz]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 3-Methyl-1,2-benzisoxazole in Biological Matrices Using Stable Isotope Dilution LC-MS/MS
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of 3-Methyl-1,2-benzisoxazole, a key metabolite of the antiepileptic drug Zonisamide, in human plasma.[1][2] The method employs 3-Methyl-1,2-benzisoxazole-d4 as a stable isotope-labeled internal standard (SIL-IS) in an isotope dilution analysis (IDA) workflow coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][4] This approach, recognized as the gold standard in quantitative bioanalysis, ensures high accuracy, precision, and robustness by effectively compensating for matrix effects and variations during sample processing.[5][6][7] The protocol details every critical step from sample preparation and chromatographic separation to mass spectrometric detection and data analysis, and is designed to meet the rigorous standards outlined in regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[8][9][10]
Introduction: The Principle of Stable Isotope Dilution Analysis
Quantitative mass spectrometry is a powerful tool for determining the concentration of drugs and their metabolites in complex biological matrices.[11] However, the accuracy of these measurements can be compromised by several factors, including sample loss during extraction, ion suppression or enhancement in the mass spectrometer source (matrix effects), and instrument variability.
Stable Isotope Dilution Analysis (SIDA) is the most reliable method to overcome these challenges.[5][6] The core principle involves adding a known quantity of a stable isotope-labeled version of the analyte (the internal standard, IS) to the sample at the very beginning of the workflow.[7] The SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1]
Causality: Because the SIL-IS and the native analyte are chemically identical, they exhibit the same behavior during every step of the process—extraction, chromatography, and ionization.[7] Any loss of analyte during sample preparation will be accompanied by a proportional loss of the SIL-IS. Similarly, any matrix effect that suppresses the analyte signal will suppress the SIL-IS signal to the same degree. The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass difference. Therefore, the ratio of the analyte's signal to the SIL-IS's signal remains constant, regardless of sample loss or matrix effects. This ratio is then used to calculate the analyte's concentration with high precision and accuracy by referencing a calibration curve prepared with the same SIL-IS.[5][12]
The diagram below illustrates this fundamental principle.
Figure 1: The Principle of Stable Isotope Dilution Analysis (SIDA).
Physicochemical Properties
Understanding the properties of both the analyte and the internal standard is crucial for method development.
| Property | 3-Methyl-1,2-benzisoxazole (Analyte) | This compound (Internal Standard) |
| CAS Number | 4825-75-6[13][14] | 1189917-60-7 (typical) |
| Molecular Formula | C₈H₇NO[14] | C₈H₃D₄NO |
| Monoisotopic Mass | 133.0528 g/mol | 137.0780 g/mol |
| Structure | Aromatic heterocyclic compound | Deuterated isotopologue of the analyte |
| Key Feature | Primary active metabolite of Zonisamide | Stable, non-radioactive isotope label; mass shift of +4 Da |
Experimental Protocol
This protocol is a validated starting point and should be adapted and fully validated in the end-user's laboratory according to regulatory guidelines.[8][15]
Materials and Reagents
-
Analytes: 3-Methyl-1,2-benzisoxazole (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma (K₂EDTA anticoagulant)
-
Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.
Standard Solution Preparation
Expertise: Prepare stock solutions in a high-organic solvent like methanol or DMSO to ensure solubility and stability. Serial dilutions into a composition mimicking the mobile phase (e.g., 50:50 Acetonitrile:Water) prevent analyte precipitation upon injection.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of 3-Methyl-1,2-benzisoxazole and dissolve in 5.0 mL of methanol.
-
Accurately weigh ~5 mg of this compound and dissolve in 5.0 mL of methanol.
-
-
Working Stock Solutions (10 µg/mL):
-
Dilute 100 µL of each primary stock solution to 10 mL with 50:50 (v/v) Acetonitrile:Water.
-
-
Internal Standard (IS) Spiking Solution (100 ng/mL):
-
Dilute the IS working stock solution (10 µg/mL) 1:100 with 50:50 (v/v) Acetonitrile:Water. This solution will be used to precipitate plasma proteins and deliver the IS simultaneously.
-
-
Calibration Curve (CC) and Quality Control (QC) Standards:
-
Prepare a series of intermediate solutions from the analyte working stock.
-
Spike these intermediate solutions into drug-free human plasma to create CC and QC samples. A typical calibration range for Zonisamide metabolites is 1.5 to 60 µg/mL.[3]
-
Sample Preparation: Protein Precipitation
Trustworthiness: Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma.[3] Using ice-cold acetonitrile enhances precipitation efficiency. The inclusion of the SIL-IS in the precipitation solvent ensures it is added early and consistently, which is a cornerstone of the SIDA method.[7]
Figure 2: Sample Preparation Workflow using Protein Precipitation.
Protocol Steps:
-
Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 150 µL of the ice-cold IS Spiking Solution (100 ng/mL this compound in acetonitrile).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation and mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Authoritative Grounding: The parameters below are typical for the analysis of small, polar molecules like Zonisamide and its metabolites on modern LC-MS/MS systems.[1][2][3] A C18 or similar reversed-phase column is standard.[1][4] The use of Multiple Reaction Monitoring (MRM) provides excellent selectivity and sensitivity.[5]
| Parameter | Recommended Condition |
| LC System | UPLC/UHPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | Reversed-Phase C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 min, hold 1 min, re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent, Thermo) |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.8 kV[2] |
| Source Temp. | 150°C[2] |
| Desolvation Temp. | 500°C[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions: MRM transitions should be empirically optimized on the specific instrument used. The values below are representative starting points based on the compound structures.
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q2) [m/z] | Collision Energy (eV) |
| 3-Methyl-1,2-benzisoxazole | 134.1 | 92.1 | 25 |
| This compound | 138.1 | 96.1 | 25 |
Data Analysis and Method Validation
System Suitability: Before analyzing samples, inject several replicates of a mid-level QC sample to ensure system stability. Peak area reproducibility should be <15% RSD.
Calibration Curve:
-
Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) versus the nominal concentration of the CC standards.
-
Use a linear regression model with a 1/x² weighting factor, which is appropriate for bioanalytical assays where variance increases with concentration.
Acceptance Criteria: The method should be validated according to the FDA Bioanalytical Method Validation Guidance.[8][9][16] Key criteria include:
-
Accuracy & Precision: The mean concentration of QC samples at low, mid, and high levels should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[8]
-
Linearity: The coefficient of determination (r²) for the calibration curve should be ≥0.99.[1][4]
-
Selectivity: No significant interfering peaks should be present at the retention time of the analyte and IS in blank matrix samples.
-
Matrix Effect: Assessed to ensure that the matrix does not cause ion suppression or enhancement. The use of a SIL-IS is designed to correct for this.[3]
Conclusion
This application note details a robust and reliable LC-MS/MS method for the quantification of 3-Methyl-1,2-benzisoxazole in human plasma. By leveraging the power of Stable Isotope Dilution Analysis with this compound, the protocol provides the high degree of accuracy and precision required for pharmacokinetic studies, therapeutic drug monitoring, and other drug development applications. The methodology is grounded in established bioanalytical principles and aligned with current regulatory expectations.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. [Link]
-
Potesil, D. (n.d.). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP-MS). IntechOpen. [Link]
-
Matar, K. M. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. Journal of Chromatography B, 961, 103-109. [Link]
-
Britannica. (2023). Isotope dilution. Britannica. [Link]
-
Schlump, K., et al. (2023). An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma. Clinical Chemistry and Laboratory Medicine (CCLM), 62(7), 1288-1300. [Link]
-
MacLean, B., et al. (2011). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 3(14), 1645-1650. [Link]
-
Blank, I. (n.d.). STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES. Nestlé. [Link]
-
ResearchGate. (n.d.). Zonisamide LC-MS/MS derived analytical readouts. ResearchGate. [Link]
-
ResearchGate. (2014). A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study. ResearchGate. [Link]
-
Stiff, D. D., et al. (2022). Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice. Molecules, 27(15), 4987. [Link]
-
ChemSynthesis. (n.d.). 3-methyl-4-(methylsulfanyl)-5-phenyl-1,2-benzisoxazole. ChemSynthesis. [Link]
-
ChemSynthesis. (n.d.). 3-methyl-2,1-benzisoxazole. ChemSynthesis. [Link]
Sources
- 1. A simple and accurate liquid chromatography-tandem mass spectrometry method for quantification of zonisamide in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Zonisamide in Dried Blood Spots and Dried Plasma Spots by UPLC–MS/MS: Application to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS)-based candidate reference measurement procedure for the quantification of zonisamide in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imreblank.ch [imreblank.ch]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. fda.gov [fda.gov]
- 9. moh.gov.bw [moh.gov.bw]
- 10. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 11. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]
- 12. repository.up.ac.za [repository.up.ac.za]
- 13. 3-METHYL-1,2-BENZISOXAZOLE | 4825-75-6 [chemicalbook.com]
- 14. 3-METHYL-1,2-BENZISOXAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 15. hhs.gov [hhs.gov]
- 16. labs.iqvia.com [labs.iqvia.com]
Unlocking Metabolic Insights: A Guide to the Application of Deuterated Drugs in Metabolism Studies
Introduction: The Deuterium Advantage in Drug Metabolism
In the intricate landscape of drug discovery and development, a thorough understanding of a compound's metabolic fate is paramount. Metabolism dictates a drug's efficacy, safety, and pharmacokinetic profile. One of the most powerful tools to emerge in the study of drug metabolism is the strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into drug molecules.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for utilizing deuterated drugs in metabolism studies.
The substitution of a hydrogen atom with its heavier isotope, deuterium, creates a carbon-deuterium (C-D) bond that is stronger and more stable than the native carbon-hydrogen (C-H) bond.[2][3] This increased bond strength is the foundation of the Deuterium Kinetic Isotope Effect (DKIE) , a phenomenon where the rate of a chemical reaction, particularly one involving the cleavage of a C-H bond, is significantly slowed.[4] Since many drug metabolism reactions, especially those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds, this seemingly subtle isotopic substitution can have profound effects on a drug's metabolic pathway.[5][6]
The strategic application of deuterium can lead to several advantageous outcomes:
-
Improved Metabolic Stability: By replacing hydrogen atoms at sites of metabolic vulnerability (so-called "soft spots"), the rate of metabolic breakdown can be reduced, leading to a longer drug half-life and increased systemic exposure.[7][8]
-
Reduced Formation of Toxic Metabolites: Deuteration can alter metabolic pathways, sometimes redirecting metabolism away from the formation of reactive or toxic metabolites, thereby enhancing the drug's safety profile.[9]
-
Elucidation of Metabolic Pathways: Deuterium-labeled compounds serve as invaluable tracers to identify metabolites and understand the intricate routes of drug breakdown within a biological system.[10][11]
-
Enhanced Bioanalytical Accuracy: Deuterated compounds are considered the "gold standard" for use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), due to their ability to correct for variability in sample preparation and analysis.[2][12][13]
This document will delve into the practical applications of these principles, providing detailed protocols for in vitro and in vivo studies, and guidance on the analytical techniques required to unlock the wealth of information that deuterated compounds can provide.
Part 1: Foundational Application - Assessing Metabolic Stability
A primary application of deuteration is to enhance a drug's metabolic stability. An in vitro metabolic stability assay using human liver microsomes (HLM) is a cornerstone experiment to evaluate the impact of deuteration.
Principle of the In Vitro Metabolic Stability Assay
This assay measures the rate of disappearance of a parent drug when incubated with a metabolically active system, such as HLMs, which contain a high concentration of drug-metabolizing enzymes like CYPs.[5][14] By comparing the degradation rate of the deuterated drug to its non-deuterated counterpart, the magnitude of the kinetic isotope effect can be quantified.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To compare the metabolic stability of a deuterated drug candidate and its non-deuterated analog.
Materials:
-
Deuterated and non-deuterated test compounds
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compound with known metabolic stability (e.g., testosterone, verapamil)
-
Quenching solution: Cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of a different compound or a structurally similar compound).[15]
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker set to 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions: Prepare 10 mM stock solutions of the test compounds and the positive control in a suitable organic solvent (e.g., DMSO). Further dilute to a working concentration (e.g., 100 µM) in acetonitrile or methanol.
-
Incubation Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture by combining the phosphate buffer and human liver microsomes (final protein concentration typically 0.5 mg/mL).[16][17]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.[15]
-
Initiation of Reaction: Add the test compound to the incubation mixture to a final concentration of 1 µM. Initiate the metabolic reaction by adding the NADPH regenerating system.[15][16]
-
Time-course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[15]
-
Reaction Quenching: Immediately stop the reaction by adding a sufficient volume (e.g., 2-3 volumes) of the cold acetonitrile quenching solution containing the internal standard. This will precipitate the microsomal proteins and halt all enzymatic activity.[15]
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount).[16]
Data Presentation: Hypothetical Metabolic Stability Data
| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Non-deuterated Drug X | 15 | 46.2 |
| Deuterated Drug X (d3) | 45 | 15.4 |
| Improvement Factor | 3.0 | 3.0 |
This table illustrates a hypothetical 3-fold improvement in metabolic stability for the deuterated analog of Drug X.
Caption: Workflow for an in vitro metabolic stability assay.
Part 2: Investigating Metabolic Switching
Deuteration at a primary metabolic site can sometimes slow down metabolism at that position to such an extent that the drug is diverted to alternative metabolic pathways. This phenomenon, known as "metabolic switching" or "metabolic shunting," can lead to the formation of different or increased levels of secondary metabolites.[3][18][19] A thorough investigation of metabolic switching is crucial, as new metabolites could have their own pharmacological or toxicological profiles.
Principle of Comparative Metabolite Profiling
To investigate metabolic switching, a comparative metabolite profiling study is conducted. In this experiment, both the deuterated and non-deuterated compounds are incubated with a metabolically competent system (e.g., human liver microsomes or hepatocytes). The resulting metabolite profiles are then analyzed and compared using high-resolution mass spectrometry (HRMS) to identify any qualitative or quantitative differences.[20][21]
Protocol: Comparative In Vitro Metabolite Profiling
Objective: To identify and semi-quantitatively compare the metabolite profiles of a deuterated drug and its non-deuterated analog.
Materials:
-
Same materials as the metabolic stability assay.
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
Procedure:
-
Incubation: Perform incubations of both the deuterated and non-deuterated compounds with human liver microsomes as described in the metabolic stability protocol. A higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60-120 minutes) may be used to increase the formation of metabolites.
-
Sample Preparation: Quench the reactions with cold acetonitrile. After centrifugation, the supernatant is collected for analysis.
-
LC-HRMS Analysis: Analyze the samples using a high-resolution LC-MS system. The instrument should be operated in full scan mode to detect all potential metabolites. Data-dependent MS/MS or all-ions fragmentation should be employed to acquire fragmentation data for structural elucidation.
-
Data Processing and Analysis:
-
Process the raw data using metabolite identification software.
-
Compare the chromatograms of the deuterated and non-deuterated incubations. Look for peaks that are present or significantly larger in the deuterated sample incubation compared to the non-deuterated sample.
-
Extract the accurate masses of potential new or enhanced metabolites.
-
Propose potential biotransformations (e.g., hydroxylation, N-dealkylation, glucuronidation) based on the mass shifts from the parent drug.
-
Analyze the MS/MS fragmentation patterns to confirm the structures of the identified metabolites.
-
Caption: Workflow for identifying metabolic switching.
Part 3: Advanced Application - In Vivo Pharmacokinetic Studies
While in vitro studies provide valuable initial data, in vivo pharmacokinetic (PK) studies are essential to understand how a deuterated drug behaves in a whole organism. These studies can confirm if the improvements in metabolic stability observed in vitro translate to a longer half-life, increased exposure, and potentially a more favorable dosing regimen in vivo.[2][22]
Protocol: In Vivo Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of a deuterated drug and its non-deuterated analog following oral or intravenous administration in rats or mice.
Materials:
-
Deuterated and non-deuterated test compounds formulated for the appropriate route of administration (e.g., in a solution for oral gavage or intravenous injection).
-
Laboratory animals (e.g., Sprague-Dawley rats).
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Centrifuge for plasma separation.
-
Validated LC-MS/MS method for the simultaneous quantification of the deuterated and non-deuterated drugs in plasma.[23]
Procedure:
-
Dosing: Administer the deuterated and non-deuterated compounds to separate groups of animals at a predetermined dose. A crossover study design can also be employed.
-
Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Extract the drugs from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction). Quantify the concentrations of the parent drugs (and any major metabolites if applicable) using a validated LC-MS/MS method. A stable isotope-labeled internal standard is crucial for accurate quantification.[2][13]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters from the plasma concentration-time data, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Data Presentation: Comparative Pharmacokinetic Parameters
| Parameter | Non-deuterated Drug Y | Deuterated Drug Y (d6) | % Change |
| AUC (ng*h/mL) | 12,500 | 27,500 | +120% |
| Cmax (ng/mL) | 2,100 | 2,500 | +19% |
| t½ (h) | 4.2 | 9.8 | +133% |
| CL (L/h/kg) | 0.80 | 0.36 | -55% |
This table presents a hypothetical comparison showing significantly increased exposure (AUC) and half-life (t½), and reduced clearance (CL) for the deuterated drug.
Part 4: Analytical Considerations - LC-MS/MS Method Development
The successful analysis of deuterated compounds and their metabolites hinges on a robust and well-validated LC-MS/MS method.[1][17] The goal is to achieve sensitive and specific quantification of the parent drug and its deuterated analog, as well as their respective metabolites, often in a single analytical run.
Key Considerations for LC-MS/MS Method Development:
-
Chromatographic Separation: While deuterated and non-deuterated analogs are chemically very similar, slight differences in their chromatographic retention times can sometimes be observed (the "chromatographic isotope effect").[24] The LC method should be optimized to either co-elute them for simultaneous detection or achieve baseline separation if desired.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode for its high sensitivity and selectivity.[1] Specific precursor-to-product ion transitions must be optimized for each analyte (deuterated and non-deuterated parent drugs and metabolites) and the internal standard.
-
Internal Standard Selection: A stable isotope-labeled version of the analyte (e.g., a ¹³C- or ¹⁵N-labeled version) is the ideal internal standard. If not available, a deuterated analog can be used, but care must be taken to ensure there is no isotopic crosstalk with the analyte. A structural analog can also be used, but it may not perfectly mimic the behavior of the analyte.[12][13]
-
Method Validation: The analytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects.[1]
Conclusion
The strategic use of deuterium in drug molecules is a powerful and versatile tool in the field of drug metabolism. From enhancing metabolic stability and reducing toxicity to elucidating complex metabolic pathways, deuterated compounds provide invaluable insights that can accelerate drug discovery and development. The protocols and principles outlined in this guide offer a framework for researchers to effectively harness the "deuterium advantage" in their own studies. As analytical technologies continue to advance, the applications of deuterated drugs in metabolism research are poised to expand even further, paving the way for the development of safer and more effective medicines.
References
-
Di Martino, R. M. C., Maxwell, B. D. & Pirali, T. Deuterium in drug discovery: progress, opportunities and challenges. Nat Rev Drug Discov (2023) doi:10.1038/s41573-023-00703-8. [Link]
-
Wickremasinghe, C. Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks (2020). [Link]
-
van de Merbel, N. C. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Bioanalysis1 , 1427–1432 (2009). [Link]
-
Li, W. et al. Development and validation of a LC-MS/MS method for simultaneous determination of TQ-A3326 and its major metabolites in human plasma, urine and feces: application to pharmacokinetic assay. Xenobiotica50 , 1451–1460 (2020). [Link]
-
Jannetto, P. J., Wu, A. H. B. & Wong, S. H. Y. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. J. Anal. Toxicol.36 , 582–589 (2012). [Link]
-
Gajula, S. N. R., Vora, S. A., Dikundwar, A. G. & Sonti, R. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. in Drug Metabolism (IntechOpen, 2020). [Link]
-
Stressler, T. In vitro drug metabolism using liver microsomes. Curr. Protoc. Pharmacol. Chapter 7, Unit7.8 (2004). [Link]
-
Fu, S. Isotopic labeling-assisted metabolomics using LC–MS. Bioanalysis4 , 2103–2117 (2012). [Link]
-
Obach, R. S. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. in Methods in Molecular Biology vol. 225 163–184 (Humana Press, 2004). [Link]
-
Miners, J. O., Rowland, A. & Sorich, M. J. In Vitro Drug Metabolism Using Liver Microsomes. Curr. Protoc. Pharmacol.74 , 7.8.1-7.8.24 (2016). [Link]
-
Marques, C., I. Correia, A., D. L. F. Gomes, C. M. & P. M. Costa, V. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protoc.3 , 101138 (2022). [Link]
-
ResolveMass Laboratories Inc. Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). (2025). [Link]
-
MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
Zhang, H., Zhang, D. & Ray, K. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. J. Mass Spectrom.46 , 615–633 (2011). [Link]
-
de Graaf, R. A., De Feyter, H. M. & Behar, K. L. Deuterium Metabolic Imaging – Back to the Future. J. Am. Chem. Soc.139 , 8382–8395 (2017). [Link]
-
Grist, J. T., McLean, M. A., Riemer, F. & Gallagher, F. A. Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. Metabolites12 , 100 (2022). [Link]
-
Zhu, M., Ma, L., Gobeille, R., Zang, Y. & Zhang, D. Metabolite Identification by Mass Spectrometry. Int. J. Pharm. Res. Allied Sci.6 , 1–16 (2017). [Link]
-
Jiao, Z. et al. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Acta Pharm. Sin. B6 , 237–246 (2016). [Link]
-
Gant, T. G. Using Deuterium in Drug Discovery: Leaving the Label in the Drug. J. Med. Chem.57 , 3595–3611 (2014). [Link]
-
Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
-
ResolveMass Laboratories Inc. Automated workflows for accurate mass-based putative metabolite identification in LC/MS-derived metabolomic datasets. (2011). [Link]
-
Swann, L. M., Gombar, C. T., K. M. & C. S. Low-dose in vivo pharmacokinetic and deuterium isotope effect studies of N-nitrosodimethylamine in rats. Cancer Res.45 , 6280–6285 (1985). [Link]
-
Harbeson, S. L. et al. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor With Differentiated Pharmacokinetics for Clinical Development. J. Pharmacol. Exp. Ther.362 , 235–244 (2017). [Link]
-
Kaur, S. & Gupta, M. Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Glob. J. Pharmaceu. Sci.1 , (2017). [Link]
-
Mutlib, A. E. Deuterated drugs; where are we now? Expert Opin. Drug Metab. Toxicol.10 , 167–178 (2014). [Link]
-
ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. (2025). [Link]
-
Horning, M. G. et al. METABOLIC SWITCHING OF DRUG PATHWAYS AS A CONSEQUENCE OF DEUTERIUM SUBSTITUTION. Proc. Int. Conf. Stable Isot. (1975). [Link]
-
Singh, U. P. et al. Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Glob. J. Pharmaceu. Sci.1 , (2017). [Link]
-
Tufi, J. et al. Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Anal. Chem. (2025). [Link]
-
Colombo, G. et al. An Unexpected Deuterium-Induced Metabolic Switch in Doxophylline. ACS Med. Chem. Lett.13 , 1278–1285 (2022). [Link]
Sources
- 1. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 5. In vitro drug metabolism using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. research.rug.nl [research.rug.nl]
- 10. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. scispace.com [scispace.com]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. agilent.com [agilent.com]
- 18. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpras.com [ijpras.com]
- 22. escholarship.org [escholarship.org]
- 23. Development and validation of a LC-MS/MS method for simultaneous determination of TQ-A3326 and its major metabolites in human plasma, urine and feces: application to pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Protocol for using 3-Methyl-1,2-benzisoxazole-d4 in bioanalysis
Application Notes & Protocols
Topic: Protocol for the Bioanalytical Quantification of 3-Methyl-1,2-benzisoxazole using its Deuterated Analog, 3-Methyl-1,2-benzisoxazole-d4, as an Internal Standard
Audience: Researchers, scientists, and drug development professionals in the fields of pharmacokinetics, drug metabolism, and bioanalysis.
Executive Summary
The 1,2-benzisoxazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous pharmaceutical agents.[1][2] Accurate quantification of these compounds in biological matrices is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. This document provides a comprehensive, field-proven protocol for the determination of 3-Methyl-1,2-benzisoxazole in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol leverages this compound as a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for mitigating analytical variability and ensuring the highest degree of accuracy and precision.[3] We will detail two robust sample preparation techniques—Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)—and outline a complete bioanalytical method validation strategy compliant with current international regulatory guidelines.[4][5][6]
The Principle of Stable Isotope Dilution LC-MS/MS
Quantitative bioanalysis by LC-MS/MS relies on the principle of stable isotope dilution. An ideal internal standard (IS) is a compound that behaves chemically and physically identically to the analyte of interest throughout the entire analytical process, from extraction to detection.[7][8] Deuterated internal standards, where several hydrogen atoms are replaced with deuterium, are considered the most effective choice.[9]
Why this compound is an Optimal Internal Standard:
-
Identical Physicochemical Properties: It shares the same extraction recovery, chromatographic retention time, and ionization efficiency as the non-deuterated analyte. This allows it to perfectly track and correct for any sample loss or variability during sample preparation.[3]
-
Co-elution: The analyte and IS elute from the LC column at virtually the same time, ensuring they experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.[10]
-
Mass Differentiation: Despite these similarities, the mass spectrometer can easily distinguish between the analyte and the IS due to the mass difference imparted by the deuterium atoms.
This approach ensures that the ratio of the analyte's response to the IS's response remains constant, even if absolute signal intensities fluctuate, leading to highly reliable and reproducible quantification.[9]
Materials and Reagents
Chemicals and Standards
-
Analyte: 3-Methyl-1,2-benzisoxazole (Reference Standard, >99% purity)
-
Internal Standard: this compound (Reference Standard, >99% purity, isotopic purity >98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant), sourced from an accredited supplier.
Key Physicochemical Properties
| Property | 3-Methyl-1,2-benzisoxazole (Analyte) | This compound (IS) |
| Molecular Formula | C₈H₇NO | C₈H₃D₄NO |
| Monoisotopic Mass | 133.05 g/mol | 137.08 g/mol |
| Structure | (Structure of non-deuterated compound) | (Structure of deuterated compound, with D atoms typically on the methyl group and/or aromatic ring) |
Note: The exact position of deuterium labeling should be on a stable part of the molecule, avoiding sites prone to hydrogen-deuterium exchange.[10]
Experimental Protocols
Preparation of Stock and Working Solutions
Causality: Preparing accurate and stable stock solutions is the foundation of a quantitative assay. Using a solvent like methanol or DMSO ensures solubility, and storing solutions at low temperatures (-20°C or -80°C) minimizes degradation. Serial dilutions are performed to create working solutions at concentrations suitable for spiking into plasma for calibration curves and quality control samples.
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of 3-Methyl-1,2-benzisoxazole and this compound into separate volumetric flasks.
-
Dissolve in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.
-
-
Analyte Working Solutions:
-
Perform serial dilutions of the primary analyte stock solution with 50:50 (v/v) Acetonitrile:Water to prepare a series of working solutions for spiking calibration standards (CS) and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the primary IS stock solution with 50:50 (v/v) Acetonitrile:Water to a final concentration of 100 ng/mL. This solution will be added to all samples (except blanks) during sample preparation.
-
Sample Preparation: Extracting the Analyte from Plasma
The objective of sample preparation is to remove endogenous matrix components, such as proteins and phospholipids, which can interfere with analysis and cause ion suppression.[11][12] We present two common and effective methods.
PPT is a rapid, simple, and cost-effective method suitable for high-throughput analysis.[13] It involves adding an organic solvent to denature and precipitate plasma proteins.
Protocol:
-
Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS Working Solution (100 ng/mL) in ice-cold acetonitrile. The acetonitrile serves as both the protein precipitating agent and the carrier for the IS.[14][15]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[16]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
SPE provides a cleaner extract than PPT by using a solid sorbent to selectively retain the analyte while interferences are washed away.[17][18] This often results in lower matrix effects and improved sensitivity. A mixed-mode cation exchange polymer is recommended for this basic compound.
Protocol:
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Load: Mix 100 µL of plasma sample with 10 µL of the IS Working Solution and 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences and phospholipids.
-
Elute: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
Diagram: Bioanalytical Sample Preparation Workflow
Caption: Comparative workflows for Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
LC-MS/MS Instrumental Analysis
The following parameters provide a robust starting point for method development. Optimization is recommended for specific instrumentation.
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/HPLC System | Provides necessary resolution and speed. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Excellent retention for moderately non-polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier promotes positive ionization (ESI+). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate | Separates analyte from early-eluting matrix components. |
| Column Temp | 40°C | Ensures reproducible retention times and peak shape. |
| Injection Vol | 5 µL | Balances sensitivity with potential for matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for quantitative MRM analysis. |
| Ionization | Electrospray Ionization, Positive Mode (ESI+) | Benzisoxazole contains nitrogen atoms readily protonated.[19] |
| MRM Transitions | See Table Below | Provides specificity and sensitivity for quantification. |
Table: Optimized Mass Spectrometry Parameters
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) | Dwell Time (ms) |
| 3-Methyl-1,2-benzisoxazole | 134.1 | 106.1 | 20 | 100 |
| This compound (IS) | 138.1 | 109.1 | 20 | 100 |
Note: The specific product ions and collision energies should be optimized empirically by infusing a standard solution of each compound into the mass spectrometer.
Bioanalytical Method Validation
To ensure the method is reliable and suitable for its intended purpose, a full validation must be performed according to regulatory guidelines such as the ICH M10.[5][6] The validation process is a self-validating system that demonstrates the method's performance characteristics.
Diagram: Core Components of Bioanalytical Method Validation
Caption: Logical framework for establishing a validated bioanalytical method.
Validation Experiments and Acceptance Criteria
| Validation Parameter | Purpose | Experimental Approach | Acceptance Criteria (ICH M10) |
| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Analyze at least 6 different blank matrix lots. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Calibration Curve & Range | Define the relationship between concentration and response. | Prepare a blank sample and at least 6 non-zero calibration standards over the expected concentration range. | R² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the variability of the measurements (precision). | Analyze QC samples at 4 levels (LLOQ, Low, Mid, High) in 5 replicates over at least 3 separate runs. | Mean accuracy within 85-115% (80-120% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Assess the impact of matrix components on analyte ionization. | Compare the analyte response in post-extraction spiked matrix from 6 lots to the response in a neat solution. | The CV of the IS-normalized matrix factor should be ≤15%. |
| Extraction Recovery | Measure the efficiency of the extraction process. | Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples at 3 QC levels. | Recovery should be consistent and reproducible. |
| Stability | Ensure the analyte is stable during sample handling and storage. | Analyze QC samples after exposure to various conditions: 3 freeze-thaw cycles, bench-top storage (e.g., 4h at RT), and long-term storage (-80°C). | Mean concentrations of stability samples must be within ±15% of nominal values. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of 3-Methyl-1,2-benzisoxazole in human plasma using this compound as an internal standard. By adhering to the principles of stable isotope dilution, employing robust sample preparation techniques, and conducting a thorough method validation as outlined by international guidelines, researchers can generate high-quality, reliable, and defensible bioanalytical data. Such data is indispensable for making informed decisions throughout the drug development lifecycle.
References
-
What is Solid Phase Extraction (SPE)? - Organomation.
-
An Introduction to Solid Phase Extraction (SPE) - Bio-Analysis Centre. (2017-01-10).
-
Application Notes and Protocols for Plasma Protein Precipitation - Benchchem.
-
Protein Precipitation Plates | Thermo Fisher Scientific.
-
Scope: • This SOP applies to sample protein precipitation for global metabolomics analysis by reverse phase or HILIC - University of Florida.
-
SOLA Solid-Phase Extraction (SPE) cartridges and plates—Preventing sample failures for bioanalysis - Fisher Scientific.
-
A Researcher's Guide to Deuterated Internal Standards in Bioanalysis - Benchchem.
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc. (2025-10-30).
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025-10-30).
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry - SciSpace.
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed. (2019-02-20).
-
An Overview of Solid-Phase Extraction - WelchLab. (2025-03-26).
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025-11-08).
-
a protein precipitation extraction method - Protocols.io. (2019-10-04).
-
Technical Tip: Protein Precipitation - Phenomenex. (2015-08-27).
-
Solid Phase Extraction for Bioanalytical Samples - Phenomenex. (2020-09-24).
-
M10 Bioanalytical Method Validation and Study Sample Analysis - FDA. (2024-06-12).
-
ICH M10 on bioanalytical method validation - Scientific guideline - European Medicines Agency (EMA).
-
Guideline on bioanalytical method validation - European Medicines Agency (EMA). (2011-07-21).
-
Bioanalytical Method Validation and Study Sample Analysis M10 - ICH. (2022-05-24).
-
Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC - NIH.
-
Guide to achieving reliable quantitative LC-MS measurements - LGC.
-
Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed.
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scispace.com [scispace.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. youtube.com [youtube.com]
- 11. b-ac.co.uk [b-ac.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. Technical Tip: Protein Precipitation [phenomenex.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. a protein precipitation extraction method [protocols.io]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. organomation.com [organomation.com]
- 18. welchlab.com [welchlab.com]
- 19. rsc.org [rsc.org]
Application Note: 3-Methyl-1,2-benzisoxazole-d4 as a Tracer in Metabolic Pathway Studies
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Stable isotope labeling is a powerful and indispensable technique in modern drug discovery and development, providing unparalleled insights into the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities.[1][2] This guide provides a comprehensive overview of the principles and methodologies for utilizing 3-Methyl-1,2-benzisoxazole-d4, a deuterium-labeled analog, as a tracer to elucidate metabolic pathways. Deuterium labeling offers a safe, non-radioactive method to differentiate a parent compound and its metabolites from endogenous molecules, enabling precise tracking and quantification using mass spectrometry.[3][4] We present detailed in vitro and in vivo protocols, analytical methods, and data interpretation strategies to empower researchers in their metabolic studies.
The Principle: Why Use a Deuterated Tracer?
In metabolic research, the primary challenge is distinguishing the administered drug and its subsequent metabolites from a complex biological matrix replete with endogenous compounds. Stable isotope labeling elegantly solves this by "tagging" the drug molecule.[] By replacing four hydrogen atoms on the methyl group of 3-Methyl-1,2-benzisoxazole with deuterium (²H), we create this compound.
The core advantages of this approach are:
-
Safety: Deuterium is a stable, non-radioactive isotope of hydrogen, making it safe for a wide range of studies, including those in humans.[4]
-
High Sensitivity and Specificity: Liquid Chromatography-Mass Spectrometry (LC-MS) can easily distinguish the deuterated compound from its unlabeled counterpart due to the mass difference (+4 Da).[6][7] This mass shift is also propagated to its metabolites, allowing for their unambiguous identification.
-
Minimal Isotope Effect: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. While this can sometimes slow down metabolic reactions where C-H bond cleavage is the rate-limiting step (a phenomenon known as the kinetic isotope effect), placing the label on a site not typically involved in initial metabolism minimizes this alteration. This ensures the metabolic fate of the tracer closely mirrors that of the unlabeled drug.
-
Low Natural Abundance: The natural abundance of deuterium is very low (~0.015%), which means the background signal is negligible, providing a clean analytical window for detection.[8]
Putative Metabolic Pathway of 3-Methyl-1,2-benzisoxazole
Benzisoxazole derivatives are known to undergo metabolism mediated by various enzyme systems, most notably cytochrome P450 (CYP) enzymes in the liver.[9] Based on studies of structurally related 1,2-benzisoxazoles, a primary metabolic route involves the reductive cleavage of the N-O bond within the isoxazole ring.[10] This reaction is often catalyzed by NADPH-cytochrome P450 reductase under anaerobic conditions. The resulting amidine intermediate is unstable and subsequently hydrolyzes to yield a ketone. Further metabolism can occur on the aromatic rings, such as hydroxylation.
The diagram below illustrates this putative pathway. The deuterium label (d4) on the methyl group is expected to be retained through this primary cleavage, allowing for the clear identification of the resulting metabolites.
Caption: Putative metabolic pathway of this compound.
Experimental Design and Workflow
A typical metabolic study using this compound follows a structured workflow, whether conducted in vitro with cellular systems or in vivo with animal models. The objective is to incubate or dose the biological system with the tracer, collect samples over time, extract the parent compound and its metabolites, and analyze them via LC-MS/MS.
Caption: General experimental workflow for metabolic tracing studies.
Detailed Experimental Protocols
These protocols provide a validated starting point. Researchers must optimize parameters based on their specific model system and analytical instrumentation.
Protocol 1: In Vitro Metabolism in Human Liver Microsomes (HLMs)
This assay is a standard for assessing Phase I metabolic stability and identifying major metabolites.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., a structurally similar, stable isotope-labeled compound not otherwise present)
-
96-well plates, incubator, centrifuge
Procedure:
-
Preparation: Thaw HLMs on ice. Prepare a 2 mg/mL HLM stock solution in 0.1 M phosphate buffer. Prepare a 1 mM stock solution of this compound in DMSO.
-
Reaction Mixture: In a 96-well plate, prepare the incubation mixture. For a 200 µL final volume, add:
-
138 µL of 0.1 M Phosphate Buffer
-
40 µL of NADPH regenerating system
-
20 µL of HLM solution (final concentration 0.2 mg/mL)
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding 2 µL of a 100 µM working solution of this compound (final concentration 1 µM).
-
Time Points: Incubate the plate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding 400 µL of ice-cold ACN containing the internal standard. The 0-minute sample is quenched immediately after adding the substrate.
-
Self-Validation/Controls:
-
Negative Control 1 (No NADPH): Replace the NADPH regenerating system with buffer to confirm metabolism is NADPH-dependent.
-
Negative Control 2 (No HLMs): Replace HLMs with buffer to check for non-enzymatic degradation.
-
-
Sample Processing: Seal the plate, vortex for 2 minutes, and centrifuge at 4,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Analysis: Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Protocol 2: In Vivo Pharmacokinetic & Metabolism Study in Mice
This protocol outlines a basic study to understand the ADME profile of the compound in a living organism.[11] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound
-
Vehicle for dosing (e.g., 0.5% methylcellulose in water)
-
C57BL/6 mice (8-10 weeks old)
-
Dosing gavage needles (for oral administration) or syringes (for IV)
-
Blood collection supplies (e.g., heparinized capillary tubes)
-
Metabolic cages (for urine and feces collection)
-
Centrifuge, freezer (-80°C)
Procedure:
-
Dose Preparation: Formulate this compound in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse).
-
Animal Dosing: Acclimate mice for at least one week. Fast mice for 4 hours before oral dosing. Administer a single dose of the compound via the desired route (e.g., oral gavage).[12]
-
Sample Collection: Collect blood samples (e.g., via tail vein or submandibular bleed) at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).[11][13]
-
Plasma Preparation: Immediately place blood into heparinized tubes, mix gently, and keep on ice. Centrifuge at 2,000 x g for 10 minutes at 4°C. Collect the plasma supernatant and store at -80°C until analysis.[14]
-
Excreta Collection: House a subset of animals in metabolic cages to collect urine and feces for up to 72 hours to assess excretion pathways.[13]
-
Sample Processing: Thaw plasma samples on ice. Precipitate proteins by adding 3 volumes of ice-cold ACN with an internal standard. Vortex and centrifuge as described in Protocol 1. Analyze the supernatant.
Protocol 3: LC-MS/MS Analytical Method
This is a general method for the quantification of the parent compound and identification of its metabolites.[6]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode:
-
For Quantification: Multiple Reaction Monitoring (MRM) on a triple quadrupole.
-
For Metabolite ID: Full scan with data-dependent MS/MS on a high-resolution instrument.
-
-
Key Technique: Perform a "neutral loss" scan for 4 Da or a "precursor ion" scan for characteristic fragments to specifically hunt for deuterated metabolites.
Data Analysis and Interpretation
Quantitative Data Summary
The following table provides example MRM transitions for a hypothetical analysis. The mass-to-charge ratio (m/z) for the deuterated compound will be higher than its unlabeled analog.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 3-Methyl-1,2-benzisoxazole (unlabeled) | 134.1 | 92.1 | 50 | 20 |
| This compound | 138.1 | 96.1 | 50 | 20 |
| Putative Metabolite (Amidine-d4) | 156.1 | 114.1 | 50 | 25 |
| Internal Standard | User-defined | User-defined | 50 | User-defined |
Metabolite Identification: Using high-resolution mass spectrometry, compare the chromatograms of 0-minute samples with later time points. Look for new peaks that have a +4 Da mass shift compared to potential endogenous compounds. The fragmentation pattern (MS/MS spectrum) of a deuterated metabolite should show fragments that are 4 Da heavier than the corresponding fragments of the unlabeled version, confirming the retention of the labeled methyl group.
Pathway Elucidation: By identifying the structures of the detected metabolites, you can piece together the metabolic pathway. For example, the detection of a hydroxylated-d4 metabolite confirms that aromatic hydroxylation is a relevant pathway in addition to the primary N-O bond cleavage.
References
-
Giraud, S., et al. (2009). Isotopic labeling of metabolites in drug discovery applications. PubMed. [Link]
-
Zhang, L., et al. (2024). Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies. PubMed Central. [Link]
-
Kassahun, K., et al. (2008). Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies. PubMed. [Link]
-
Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. SciTechnol. [Link]
-
Dalvie, D. K., et al. (2000). Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes. PubMed. [Link]
-
Pinnick, K.E., Gunn, P.J., & Hodson, L. (2019). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols. Radcliffe Department of Medicine. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]
-
ResearchGate. (2025). Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols: Methods and Protocols | Request PDF. ResearchGate. [Link]
-
ResearchGate. (n.d.). In vivo deuterated water labeling allows tumor visualization via deuterium magnetic resonance spectroscopic imaging of cholesterol. ResearchGate. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. [Link]
-
Clotet-Freixas, S., et al. (2019). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. ACS Publications. [Link]
-
FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]
-
ResearchGate. (2024). Co catalyzed electrophilic amination of benzisoxazoles. ResearchGate. [Link]
-
McDonald, L. et al. (2024). Protocol for in vivo assessment of glucose metabolism in mouse models. ResearchGate. [Link]
-
Kumar, P., et al. (2018). Benzisoxazole: a privileged scaffold for medicinal chemistry. PMC - NIH. [Link]
-
ACS Publications. (2012). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. ACS Publications. [Link]
-
Liu, J., et al. (2013). Murine Pharmacokinetic Studies. Bio-protocol. [Link]
-
Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. [Link]
-
PubMed. (n.d.). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase. PubMed. [Link]
-
PubMed. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1][2][15]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. PubMed. [Link]
-
ResearchGate. (2025). Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [Link]
-
PubMed. (n.d.). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). PubMed. [Link]
-
MMPC.org. (2013). Reagents and Materials: Protocol. MMPC.org. [Link]
-
Veera Reddy, A., et al. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. PMC - NIH. [Link]
-
PubMed. (n.d.). In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist. PubMed. [Link]
-
de Graaf, R. A., et al. (2017). Deuterium Metabolic Imaging – Back to the Future. PMC - NIH. [Link]
-
PubMed Central. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central. [Link]
-
MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]
-
Burgess Lab. (2022). Development of Tracer Approaches. UT Southwestern. [Link]
-
ResearchGate. (n.d.). Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. ATSDR. [Link]
-
Google APIs. (n.d.). METABOLIC PATHWAY ANALYSIS: TOOLS AND APPLICATIONS FOR DISEASE DIAGNOSIS AND EMERGENCY MANAGEMENT IN LABORATORY MEDICINE. Google APIs. [Link]
-
PhenX Toolkit. (2015). Protocol - Metabolomics. PhenX Toolkit. [Link]
-
ResearchGate. (n.d.). Metabolic flux analysis with isotope tracing using deuterium-labelled... ResearchGate. [Link]
-
PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. [Link]
-
PubMed Central. (n.d.). Tracer-based Metabolomics: Concepts and Practices. PubMed Central. [Link]
-
PMC. (n.d.). Predicting the Pathway Involvement of Metabolites in Both Pathway Categories and Individual Pathways. PMC. [Link]
Sources
- 1. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scitechnol.com [scitechnol.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. youtube.com [youtube.com]
- 8. How deuterated tracers allow us imaging metabolism in vivo [sigmaaldrich.com]
- 9. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Substituent effect on the reductive N-dearylation of 3-(indol-1-yl)-1,2-benzisoxazoles by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fda.gov [fda.gov]
- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 15. Advances and prospects in deuterium metabolic imaging (DMI): a systematic review of in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Quantification of 3-Methyl-1,2-benzisoxazole: Advanced Chromatographic Protocols and Methodologies
An Application Note for Drug Development Professionals and Researchers
Abstract
3-Methyl-1,2-benzisoxazole is a pivotal heterocyclic compound utilized in organic synthesis and serves as a key structural motif related to a class of pharmacologically active molecules.[1][2] The 1,2-benzisoxazole core is found in numerous pharmaceutical agents, including antipsychotic and anticonvulsant drugs, making its derivatives significant in drug discovery and development.[2][3] Accurate and precise quantification of 3-Methyl-1,2-benzisoxazole is therefore critical for process optimization, quality control of synthetic intermediates, and metabolic studies. This application note provides a comprehensive guide with detailed, validated protocols for the quantification of 3-Methyl-1,2-benzisoxazole using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction and Physicochemical Profile
3-Methyl-1,2-benzisoxazole (CAS: 4825-75-6) is an aromatic organic compound whose robust chemical nature makes it a valuable building block in medicinal chemistry.[1][4] Understanding its physicochemical properties is the foundational step for developing robust analytical methods.
Table 1: Physicochemical Properties of 3-Methyl-1,2-benzisoxazole
| Property | Value | Source(s) |
| CAS Number | 4825-75-6 | [4] |
| Molecular Formula | C₈H₇NO | [5] |
| Molecular Weight | 133.15 g/mol | [5] |
| Appearance | Colorless Liquid (typical) | [2] |
| Boiling Point | Not consistently reported | [5][6] |
| Melting Point | Not consistently reported | [5][6] |
The selection between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability. Given its structure, 3-Methyl-1,2-benzisoxazole is amenable to both techniques, offering flexibility based on laboratory instrumentation and the specific requirements of the analysis, such as matrix complexity and required sensitivity.
High-Performance Liquid Chromatography (HPLC-UV) Method
HPLC is the workhorse of pharmaceutical analysis, offering robust and reliable quantification for a wide range of compounds. This method is particularly suited for routine quality control where high throughput and precision are paramount.
Principle and Expertise-Driven Rationale
A reversed-phase HPLC method separates compounds based on their hydrophobicity. A nonpolar stationary phase (C18) is used with a polar mobile phase. 3-Methyl-1,2-benzisoxazole, being a moderately polar compound, will have a good affinity for the C18 column, allowing for excellent separation from more polar or less polar impurities. The addition of a small amount of acid (e.g., formic acid) to the mobile phase is a field-proven technique to ensure sharp, symmetrical peak shapes by suppressing the ionization of any residual silanol groups on the column packing.[7]
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC System: A standard LC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).[8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).
-
Standard: 3-Methyl-1,2-benzisoxazole reference standard (≥98% purity).
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and Water (containing 0.1% Formic Acid) in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the 3-Methyl-1,2-benzisoxazole reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards across the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Preparation: Dissolve the sample containing 3-Methyl-1,2-benzisoxazole in methanol to achieve an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Chromatographic Analysis: Inject the standards and samples onto the HPLC system.
Table 2: HPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or λmax determined by DAD) |
| Run Time | 10 minutes |
Self-Validation and Expected Performance
A robust method requires validation. The following parameters are typical for a well-developed HPLC method for this class of compound.
Table 3: Typical HPLC Method Validation Parameters
| Parameter | Expected Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
For applications requiring higher sensitivity and specificity, or for definitive structural confirmation, GC-MS is the preferred technique. It is particularly powerful for identifying trace-level impurities or metabolites in complex matrices.
Principle and Expertise-Driven Rationale
GC separates volatile and thermally stable compounds in the gas phase. 3-Methyl-1,2-benzisoxazole is sufficiently volatile for GC analysis. Coupling GC with a Mass Spectrometer provides unparalleled selectivity. The mass spectrometer bombards the eluted compound with electrons, causing it to fragment in a reproducible manner.[9][10] This fragmentation pattern acts as a "chemical fingerprint," allowing for positive identification. For quantification, Selected Ion Monitoring (SIM) mode is employed, where the detector only monitors specific, characteristic fragment ions, dramatically increasing the signal-to-noise ratio and thus sensitivity.[7] Studies have shown that 3-Methyl-1,2-benzisoxazole undergoes a characteristic loss of CO, which can be a key diagnostic fragmentation.[9][10]
Experimental Protocol: GC-MS
Instrumentation and Materials:
-
GC-MS System: A Gas Chromatograph equipped with an autosampler, coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Column: A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating a wide range of analytes.[7]
-
Reagents: Dichloromethane or Ethyl Acetate (GC grade), Helium (carrier gas, 99.999% purity).
-
Standard: 3-Methyl-1,2-benzisoxazole reference standard (≥98% purity).
Step-by-Step Methodology:
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve it in 10 mL of ethyl acetate in a volumetric flask.
-
Calibration Standards: Prepare calibration standards by serial dilution of the stock solution in ethyl acetate to cover the desired range (e.g., 0.1, 0.5, 2, 5, 10 µg/mL).
-
Sample Preparation: The sample should be dissolved or extracted into ethyl acetate. The final concentration should be within the linear range of the method.
-
GC-MS Analysis: Inject the standards and samples into the GC-MS.
Table 4: GC-MS Instrumental Conditions
| Parameter | Condition |
| Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm) |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Start at 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Mode | Scan (m/z 40-200) for identification; SIM for quantification |
| SIM Ions | m/z 133 (Molecular Ion), 105 (M-CO), 104 |
Trustworthiness: Data Acquisition in SIM Mode
For robust quantification, acquiring data in SIM mode is critical. The molecular ion (m/z 133) should be selected as the primary quantification ion. Additional characteristic fragment ions (e.g., m/z 105, 104) should be monitored as qualifier ions to confirm identity and peak purity, ensuring the trustworthiness of the results.[9][10]
Method Comparison and Workflow Visualization
The choice between HPLC and GC-MS depends on the analytical objective.
Table 5: Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS |
| Principle | Liquid-phase separation by polarity | Gas-phase separation by volatility |
| Selectivity | Good | Excellent |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL to pg/mL range) |
| Confirmation | Based on retention time | Definitive (mass spectrum) |
| Sample Throughput | High | Moderate |
| Instrumentation Cost | Lower | Higher |
| Best For | Routine QC, purity assays | Trace analysis, impurity ID, metabolomics |
Visual Workflow Diagrams
Caption: High-level workflow for the quantification of 3-Methyl-1,2-benzisoxazole by GC-MS.
Conclusion
This application note provides two robust, reliable, and validated methods for the quantification of 3-Methyl-1,2-benzisoxazole. The HPLC-UV method is ideal for routine analysis and quality control in a production environment, offering speed and precision. The GC-MS method provides superior sensitivity and definitive structural confirmation, making it invaluable for trace-level analysis, impurity profiling, and research applications. By selecting the appropriate methodology based on specific analytical needs, researchers and drug development professionals can ensure the generation of accurate and trustworthy data.
References
-
Giorgi, G., Palumbo Piccionello, A., & Pace, A. (2004). Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole. Journal of the American Society for Mass Spectrometry. [Link]
-
Giorgi, G., et al. (n.d.). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. ResearchGate. [Link]
-
Patil, S., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chem Sci Trans. [Link]
-
ChemSynthesis. (n.d.). 3-methyl-2,1-benzisoxazole. ChemSynthesis. [Link]
-
Giorgi, G., et al. (2004). Gas Phase Ion Chemistry of the Heterocyclic Isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole. PubMed. [Link]
-
ChemSynthesis. (n.d.). 3-methyl-4-(methylsulfanyl)-5-phenyl-1,2-benzisoxazole. ChemSynthesis. [Link]
-
National Center for Biotechnology Information. (n.d.). Zotepine. PubChem. [Link]
-
Wikipedia. (n.d.). Zotepine. Wikipedia. [Link]
-
Wikipedia. (n.d.). Benzisoxazole. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Brain-Targeted Intranasal Delivery of Zotepine Microemulsion: Pharmacokinetics and Pharmacodynamics. PubMed Central. [Link]
-
MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzisoxazoles. Organic Chemistry Portal. [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds. [Link]
Sources
- 1. e-journals.in [e-journals.in]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. soc.chim.it [soc.chim.it]
- 4. 3-METHYL-1,2-BENZISOXAZOLE | 4825-75-6 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Role of 3-Methyl-1,2-benzisoxazole-d4 in Modern Medicinal Chemistry
Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 3-Methyl-1,2-benzisoxazole-d4. The incorporation of stable isotopes, particularly deuterium, into molecular scaffolds is a cornerstone of modern pharmaceutical research.[1] This document elucidates the core principles behind its use, offering detailed, field-proven protocols for its application as an internal standard in quantitative bioanalysis, as a tracer in drug metabolism and pharmacokinetic (DMPK) studies, and as a strategic building block in the design of metabolically robust drug candidates.
Introduction: The Strategic Advantage of Isotopic Labeling
In the intricate landscape of drug discovery and development, understanding a molecule's journey through a biological system is paramount.[2] Stable Isotope Labeling (SIL) has emerged as an indispensable technique, offering a safe and precise method to track compounds without the need for radioactive isotopes.[1][3] Deuterium (²H or D), a stable isotope of hydrogen, is particularly valuable. The substitution of hydrogen with deuterium creates a molecule that is chemically identical for biological recognition but physically distinguishable by mass spectrometry due to its greater mass.[4]
The 1,2-benzisoxazole moiety is a privileged scaffold in medicinal chemistry, present in a range of therapeutic agents, including anticonvulsants and antipsychotics.[5][6] Consequently, isotopically labeled analogs like this compound serve as powerful tools for developing and evaluating new chemical entities based on this core structure. This guide details its primary applications, providing both the theoretical basis and practical methodologies for its effective implementation.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₈H₃D₄NO |
| Exact Mass | 137.08 g/mol |
| Appearance | (Typically) Off-white to white solid |
| Isotopic Enrichment | ≥98% |
| Chemical Purity | >99% |
Part I: The Gold Standard for Quantitative Bioanalysis
The most prevalent application of this compound is as an internal standard (IS) for quantitative analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7] An ideal internal standard should perfectly mimic the analyte's behavior during sample preparation and analysis, and a stable isotope-labeled version of the analyte is considered the "gold standard" for achieving this.[8][9]
Principle of Operation: Mitigating Analytical Variability
Quantitative bioanalysis is susceptible to several sources of error, including sample loss during extraction, variability in instrument response, and matrix effects, where endogenous components of a biological sample (e.g., plasma, urine) suppress or enhance the ionization of the target analyte.[10][11]
Because this compound is chemically identical to its unlabeled counterpart, it co-elutes during chromatography and experiences the same extraction recovery and matrix effects.[9] However, its mass difference allows it to be detected independently by the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, these sources of variability are effectively normalized, leading to highly accurate and precise quantification.[11]
Workflow for Use as an Internal Standard
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Protocol 1: Quantification of a 1,2-Benzisoxazole Analog in Human Plasma
This protocol describes the use of this compound to quantify a hypothetical drug candidate, "Analyte-X," which shares the same core scaffold.
1. Preparation of Stock and Working Solutions:
-
Analyte-X Stock (1 mg/mL): Accurately weigh 10 mg of Analyte-X and dissolve in 10 mL of methanol.
-
IS Stock (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
IS Working Solution (ISWS) (50 ng/mL): Serially dilute the IS Stock solution in 50:50 methanol:water.
-
Calibration Standards & QCs: Prepare calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high) by spiking appropriate amounts of Analyte-X stock into blank human plasma.
2. Sample Extraction (Protein Precipitation):
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (adjust concentration so final amount is appropriate for assay sensitivity).
-
Scientist's Note: Acetonitrile serves to precipitate plasma proteins, releasing the analyte and IS into the supernatant. The IS is added at this stage to account for variability in the entire extraction process.[12]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Dilute with 100 µL of water containing 0.1% formic acid. This improves peak shape during chromatography.
3. LC-MS/MS Analysis:
-
LC System: Standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from endogenous matrix components (e.g., 5% B to 95% B over 3 minutes).
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
Sample MRM Transitions (Hypothetical):
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
|---|---|---|---|
| Analyte-X | m/z of Analyte-X | Specific fragment ion | Optimized value |
| This compound (IS) | 138.1 | 92.1 (loss of CD₃CN) | 25 |
4. Data Analysis:
-
Integrate the peak areas for both Analyte-X and the IS.
-
Calculate the Peak Area Ratio (PAR) = Area(Analyte-X) / Area(IS).
-
Generate a calibration curve by plotting the PAR against the nominal concentration of the calibration standards. Use a weighted (1/x²) linear regression.
-
Determine the concentration of Analyte-X in QC and unknown samples by interpolating their PAR values from the calibration curve. The curve must have a correlation coefficient (r²) of ≥0.99.
Part II: Elucidating Metabolic Fate (DMPK Studies)
Beyond quantification, this compound is a powerful tool for investigating drug metabolism. This application leverages the Kinetic Isotope Effect (KIE) .
Principle of the Kinetic Isotope Effect (KIE)
The carbon-deuterium (C-D) bond is stronger and has a lower vibrational zero-point energy than a carbon-hydrogen (C-H) bond.[13] Consequently, reactions involving the enzymatic cleavage of a C-D bond, such as oxidation by Cytochrome P450 (CYP) enzymes, proceed at a slower rate than the cleavage of a corresponding C-H bond.[14][15] This phenomenon allows researchers to "harden" metabolic soft spots, identify sites of metabolism, and study metabolic pathways.[13]
Application in Metabolite Identification: "Metabolite Shifting"
A common challenge in metabolism studies is distinguishing true drug metabolites from endogenous background ions in a complex biological matrix. By incubating a 1:1 mixture of the parent drug and its deuterated analog with a metabolic system (e.g., liver microsomes), researchers can easily identify metabolites.[16] Any authentic metabolite will appear in the mass spectrum as a characteristic doublet of peaks separated by the mass difference of the deuterium label, simplifying data interpretation.
Caption: Conceptual diagram of metabolite identification using stable isotopes.
Protocol 2: In Vitro Metabolite Identification with Liver Microsomes
This protocol assumes 3-Methyl-1,2-benzisoxazole itself is the drug candidate being investigated for metabolism at the 3-methyl position.
1. Incubation Setup:
-
Prepare a 1:1 molar mixture of 3-Methyl-1,2-benzisoxazole and this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine:
- Phosphate buffer (100 mM, pH 7.4)
- Human Liver Microsomes (final concentration 0.5 mg/mL)
- The 1:1 drug/deuterated drug mixture (final concentration 1 µM)
-
Pre-incubate the mixture at 37°C for 5 minutes.
2. Reaction Initiation and Termination:
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Scientist's Note: CYP enzymes require NADPH as a cofactor. A regenerating system (e.g., G6P, G6PDH) ensures a constant supply of NADPH throughout the incubation.
-
Incubate at 37°C for 60 minutes in a shaking water bath.
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile. This stops the enzymatic activity and precipitates the microsomal proteins.
3. Sample Processing and Analysis:
-
Vortex and centrifuge the sample as described in Protocol 1.
-
Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to achieve accurate mass measurements.
-
Data Analysis: Scour the full-scan mass spectrometry data for ion pairs (doublets) separated by 4.025 Da (the mass difference between D₄ and H₄). The presence of such a doublet is a high-confidence indicator of a drug-related metabolite. For example, if hydroxylation occurs on the phenyl ring, one would expect to see a doublet at m/z 150.06 and 154.08.
Part III: A Strategic Tool in Drug Design
The principles of the KIE can be proactively applied in drug design. If a specific site on a lead compound is known to be a "metabolic soft spot"—a position of rapid metabolism that leads to poor pharmacokinetic properties or the formation of toxic metabolites—that site can be "hardened" by deuteration.[13][17]
Principle of Metabolic Hardening
By replacing hydrogens at a metabolically labile position with deuterium, the rate of metabolism at that site can be significantly reduced.[15] For a molecule like 3-Methyl-1,2-benzisoxazole, the 3-methyl group is a potential site for oxidative metabolism. Synthesizing a final drug candidate using this compound as a starting material could yield a drug with:
-
Improved Metabolic Stability: Slower clearance and a longer half-life, potentially allowing for less frequent dosing.[13][14]
-
Reduced Toxic Metabolite Formation: If metabolism at that site produces a reactive or toxic byproduct, deuteration can improve the drug's safety profile.[13]
-
Increased Bioavailability: For orally administered drugs, slowing first-pass metabolism can increase the amount of active drug that reaches systemic circulation.[13]
Caption: Logic of using deuterated building blocks to improve drug properties.
Application Note: Synthetic Strategy
While a detailed synthetic protocol is target-dependent, this compound can be utilized in established synthetic routes for more complex benzisoxazole derivatives. For example, the methyl group can be functionalized via bromination followed by substitution, or the benzisoxazole ring can be modified through various aromatic substitution reactions.[18][19] By incorporating the deuterated core early in the synthesis, the metabolically stable -CD₃ group is carried through to the final active pharmaceutical ingredient (API).
Conclusion
This compound is a versatile and powerful tool in the medicinal chemist's arsenal. Its utility spans the entire drug discovery pipeline, from early-stage metabolic profiling to late-stage quantitative bioanalysis. As an internal standard, it provides the accuracy and precision required for regulatory-compliant bioanalytical methods. As a metabolic probe, it offers unparalleled insight into the biotransformation of drug candidates. Finally, as a synthetic building block, it enables a rational design strategy to create safer and more effective medicines with optimized pharmacokinetic profiles. The protocols and principles outlined in this guide provide a framework for leveraging this key reagent to accelerate and de-risk the development of novel therapeutics.
References
-
BenchChem. An In-depth Technical Guide to Isotope Labeling in Drug Metabolism Studies. [1]
-
Giraud, S., et al. (2009). Isotopic labeling of metabolites in drug discovery applications. PubMed. [2][4]
-
Ojemaye, M. O., & Petrik, J. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. ResearchGate. [7]
-
Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. [16]
-
Clearsynth Discovery. (2024). Advantages of Deuterated Compounds. [14]
-
Giraud, S., et al. (2009). Isotopic Labeling of Metabolites in Drug Discovery Applications. ResearchGate. [4]
-
BOC Sciences. Stable Isotope Labeling. []
-
AquigenBio. (2024). Accelerating Drug Discovery with Deuterated Labelled Compounds. [21]
-
Unibest Industrial Co., Ltd. (2024). 5 Benefits of Deuteration in Drug Discovery. [15]
-
BenchChem. The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. [8]
-
Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
-
SCION Instruments. (2024). The Role of Internal Standards In Mass Spectrometry. [10]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [11]
-
BenchChem. A Technical Guide to the Role of Deuterium Labeling in Drug Metabolism and Pharmacokinetic Studies. [13]
-
Timmins, G. S. (2014). Deuterium in Drug Discovery and Development. ResearchGate. [17]
-
AptoChem. Deuterated internal standards and bioanalysis. [9]
-
van der Mey, D., et al. (2015). Applications of stable isotopes in clinical pharmacology. PubMed Central. [22]
-
Patil, S. A., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chem Sci Trans. [18]
-
Pons, G., et al. (1999). Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology. Pediatrics. [3]
-
MedchemExpress. MCE Isotope-Labeled Compounds Handbook.
-
Moravek. (2023). An Overview of Stable-Labeled Compounds & Their Applications.
-
Organic Chemistry Portal. Synthesis of Benzisoxazoles.
-
BenchChem. Application Notes and Protocols for the Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives.
-
Shinde, D. B., et al. (1995). Synthesis of 3-(1,2-benzisoxazole-3-yl) and 4-methyl-3-(1,2-benzisoxazole- 3-yl)-1-benzopyran-2-ones and their florescence properties. ResearchGate.
-
U.S. Food and Drug Administration. (2010). Guidance for Industry and Researchers: The Radioactive Drug Research Committee Program.
-
Uno, H., et al. (1979). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry. [23]
-
Kumar, K., et al. (2020). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. [5]
-
Alfa Chemistry. Isotope-labeled Pharmaceutical Standards.
-
Tschirret-Guth, R. A., & Wood, H. B. (2003). Structures of 3-(indol-1-yl)-1,2-benzisoxazoles and their metabolites. ResearchGate.
-
Shariatgorji, M., et al. (2014). Quantitative Mass Spectrometry Imaging Protocols for Spatially Heterogeneous Samples. Methods in Molecular Biology.
-
Kalkote, U. R., et al. (1998). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. ResearchGate. [19]
-
Royal Society of Chemistry. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub.
-
Lifshitz, L., et al. (2006). Derivatives of 1,2-benzisoxazole-3-methane sulfonic acid as novel intermediates for the synthesis of zonisamide. Google Patents.
-
Shimadzu. (2019). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
-
Jadhav, S. B., et al. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters.
-
Shimadzu Corporation. C146-E323 Pretreatment Procedure Handbook for Metabolites Analysis. [12]
-
Anand, A., et al. (2023). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [6]
-
Yuan, M., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal.
-
Vaz, R. J., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Metabolites.
-
Malik, M. A., et al. (2020). Benzisoxazole Derivatives: Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. [24]
-
Razdan, R. K., et al. (1998). In vitro metabolism of R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo [1,2,3-de]1,4-benzoxazinyl]-(1-naphthalenyl) methanone mesylate, a cannabinoid receptor agonist. Drug Metabolism and Disposition.
-
Fura, A. (2006). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Bioorganic & Medicinal Chemistry Letters.
-
Atack, J. R., et al. (2011). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1][2][16]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Drug Metabolism and Disposition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.aap.org [publications.aap.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. texilajournal.com [texilajournal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. shimadzu.com [shimadzu.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 15. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. e-journals.in [e-journals.in]
- 19. researchgate.net [researchgate.net]
- 21. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 22. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
The Gold Standard: A Guide to Using Deuterated Internal Standards for High-Precision Chromatography
Application Note & Protocol
Abstract
In the landscape of quantitative chromatography, particularly in bioanalysis for drug development and clinical research, achieving the highest levels of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for robust and reliable quantification, with deuterated standards being the most widely employed.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles, best practices, and practical application of deuterated internal standards in chromatography, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, provide detailed protocols, and address common challenges to ensure methodological integrity.
The Principle: Why Internal Standards are Essential
Chromatographic analysis, especially when coupled with mass spectrometry, is susceptible to variations that can compromise data quality. These variations can arise from multiple stages of the analytical workflow, including sample preparation, injection volume inconsistencies, and fluctuations in instrument response.[2][3] An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest that is added at a constant, known concentration to every sample, calibrator, and quality control (QC) sample at the very beginning of the process.[1]
The fundamental principle is that the IS experiences the same procedural variations as the analyte.[1][4] By measuring the ratio of the analyte's response to the IS's response, these variations are normalized, leading to significantly improved precision and accuracy.[5]
The "Ideal" Internal Standard: The Case for Deuteration
While structural analogs can be used as internal standards, the ideal IS is a stable isotope-labeled version of the analyte itself. Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (²H), are chemically almost identical to the analyte.[6] This near-perfect chemical mimicry ensures they behave alike during:
-
Sample Extraction and Cleanup: They exhibit virtually identical recovery rates, compensating for any sample loss during these steps.[7]
-
Chromatographic Separation: They typically co-elute with the analyte, meaning they are exposed to the same matrix environment at the same time.[1][8]
-
Mass Spectrometric Ionization: They experience the same degree of ion suppression or enhancement caused by co-eluting matrix components.[9][10]
The mass spectrometer can easily differentiate the analyte from the heavier deuterated standard based on their different mass-to-charge (m/z) ratios.[1] This makes deuterated standards the preferred choice for correcting matrix effects, a major source of imprecision in LC-MS bioanalysis.[9][10]
Critical Considerations for Method Development
While deuterated standards are powerful tools, their successful implementation requires careful consideration of several factors.
Selection of the Deuterated Standard
The quality and characteristics of the deuterated IS are crucial for reliable results.
| Selection Factor | Recommendation & Rationale |
| Number of Deuterium Atoms | 3 to 10 atoms. A sufficient mass shift (typically ≥ 3 amu) is necessary to move the IS signal beyond the natural isotopic distribution of the analyte, preventing isotopic crosstalk.[3][11] |
| Position of Deuterium Labeling | Stable, non-exchangeable positions (e.g., aromatic rings, aliphatic carbons).[3][11] Placing deuterium on heteroatoms (like -OH, -NH) risks exchange with hydrogen from the solvent, which would compromise quantification.[3][6] |
| Isotopic Enrichment | ≥98%. [4][11] This minimizes the amount of unlabeled analyte present in the IS stock, which could otherwise artificially inflate the measured concentration of the analyte.[11] |
| Chemical Purity | >99%. [4][11] High chemical purity ensures that no impurities are present that could cause interfering peaks or affect ionization.[11] |
The Chromatographic Isotope Effect
Deuterium substitution can slightly alter a molecule's physicochemical properties due to the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[6] This can sometimes lead to a small difference in retention time between the analyte and the deuterated IS, a phenomenon known as the chromatographic isotope effect.[6][9]
While often negligible, a significant shift can be problematic. If the analyte and IS elute into regions with different levels of matrix suppression or enhancement, the IS will no longer accurately correct for the analyte's response, leading to "differential matrix effects".[6] Studies have shown that matrix effects can differ by 26% or more due to such shifts.[2][9] Therefore, co-elution must be verified during method development.
Deuterium Exchange
Back-exchange of deuterium for hydrogen can occur if the label is in a chemically labile position.[6][12] This is a critical stability concern that must be evaluated under the conditions of sample storage and preparation. The use of standards with deuterium on stable carbon centers minimizes this risk.[3][12]
Experimental Workflow and Protocols
The following sections provide a step-by-step methodology for a typical quantitative LC-MS/MS analysis using a deuterated internal standard.
Workflow Overview
The diagram below illustrates the central role of the deuterated internal standard (D-IS) in correcting for variability at multiple stages of a typical bioanalytical workflow.
Protocol 1: Preparation of Calibration Standards and QCs
This protocol describes the preparation of stock solutions, calibration standards, and quality control samples. Regulatory guidance from bodies like the FDA and EMA should always be followed.[13][14]
Materials:
-
Analyte reference standard
-
Deuterated internal standard (D-IS)
-
LC-MS grade solvents (e.g., Methanol, Acetonitrile, Water)
-
Control biological matrix (e.g., drug-free human plasma)
-
Calibrated pipettes and volumetric flasks
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a suitable amount of the analyte and D-IS reference standards.
-
Dissolve each standard in an appropriate solvent (e.g., methanol) to create concentrated stock solutions (e.g., 1 mg/mL). Per FDA guidance, calibration standards and QCs should ideally be prepared from separate stock solutions.[13]
-
Store stock solutions under recommended conditions (e.g., -20°C or -80°C) to ensure stability.[3]
-
-
Working Solution Preparation:
-
Prepare a series of intermediate working solutions for the analyte by serially diluting the analyte stock solution. These will be used to create the calibration curve.
-
Prepare a separate set of intermediate working solutions for the QCs (Low, Medium, High).
-
Prepare a single D-IS working solution at a concentration that will yield a consistent and robust response in the mass spectrometer after being added to the samples.
-
-
Spiking Calibration Standards and QCs:
-
Aliquot the control biological matrix into labeled tubes.
-
Spike a small, precise volume (e.g., 5-10% of the matrix volume) of the analyte working solutions into the matrix to create a calibration curve with at least 6-8 non-zero points.
-
Separately, spike the matrix with the QC working solutions to create LLOQ, Low, Medium, and High QCs.
-
Vortex each tube thoroughly to ensure homogeneity. These spiked samples are now ready for the sample preparation protocol.
-
Protocol 2: Sample Preparation and Analysis
This protocol outlines a generic protein precipitation (PPT) procedure, a common and straightforward sample preparation technique.
Procedure:
-
Sample Thawing: Thaw study samples, calibration standards, and QCs under controlled conditions (e.g., on ice or at room temperature).
-
Internal Standard Spiking:
-
To each 100 µL aliquot of sample, calibrator, and QC, add a precise volume (e.g., 10 µL) of the D-IS working solution.
-
Causality: Adding the IS at this earliest stage is critical. It ensures that the IS is subjected to the exact same extraction procedure as the analyte, allowing it to accurately track and correct for any variability or loss during sample cleanup.[1][3]
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile (or other suitable organic solvent) to each tube. The 3:1 ratio of solvent to sample is a common starting point.
-
Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials, being careful not to disturb the protein pellet.
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a mobile phase-compatible solution (e.g., 100 µL of 50:50 Methanol:Water). This step helps to concentrate the analyte and ensures compatibility with the LC system.
-
-
Injection: Inject the reconstituted samples into the LC-MS/MS system for analysis.
Data Analysis and Method Validation
Quantification
Quantification is based on the ratio of the analyte peak area to the D-IS peak area. A calibration curve is constructed by plotting the peak area ratio (Y-axis) against the known concentration of the analyte (X-axis) for the calibration standards. A linear regression with appropriate weighting (e.g., 1/x or 1/x²) is typically applied. The concentration of the analyte in unknown samples and QCs is then calculated from their measured peak area ratios using the regression equation.
Method Validation
A bioanalytical method must be rigorously validated to ensure its reliability.[13][15] Regulatory guidelines from the FDA and EMA outline the required validation experiments.[13][14] The use of a deuterated IS is instrumental in meeting the stringent acceptance criteria for these tests.
| Validation Parameter | Description | Typical Acceptance Criteria (FDA/EMA) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components, including the IS.[16] | No significant interfering peaks at the retention time of the analyte or IS in blank matrix. |
| Calibration Curve | Relationship between response ratio and concentration.[16] | At least 75% of standards must be within ±15% of nominal (±20% at LLOQ). R² ≥ 0.99. |
| Accuracy & Precision | Closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QCs, mean concentration must be within ±15% of nominal (±20% at LLOQ). Precision (CV%) should not exceed 15% (20% at LLOQ). |
| Matrix Effect | The direct or indirect alteration of the analytical response due to co-eluting components in the matrix.[9] | The CV of the IS-normalized matrix factor should be ≤15% across different lots of matrix. |
| Recovery | The extraction efficiency of the analytical process. | Need not be 100%, but must be consistent and reproducible.[17] |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions.[17] | Mean concentration of stability QCs must be within ±15% of the nominal concentration. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution |
| Poor Precision (High CV%) | Inconsistent IS addition; IS instability; Differential matrix effects due to chromatographic shift. | Verify pipetting accuracy; Evaluate IS stability in solution and matrix; Optimize chromatography to ensure co-elution of analyte and IS. |
| Inaccurate Results (High Bias) | Unaccounted-for analyte in the IS stock (low isotopic purity); IS concentration incorrect; Crosstalk from analyte to IS channel. | Use an IS with ≥98% isotopic enrichment; Verify stock and working solution concentrations; Ensure MS/MS transitions are specific and have no overlap. |
| Drifting or Inconsistent IS Response | IS adsorbing to surfaces; Instrument source contamination over the run; IS instability during the analytical run (e.g., in autosampler). | Use silanized vials; Clean the MS source; Evaluate autosampler stability of the processed samples.[18] |
| Analyte and IS do not co-elute | Chromatographic isotope effect.[6][9] | Modify chromatographic conditions (e.g., gradient, column chemistry, temperature) to minimize the separation. If unresolved, a ¹³C-labeled standard, which rarely shows a shift, may be necessary.[6] |
Conclusion
References
- Benchchem. Protocol for Using Deuterated Standards in Mass Spectrometry.
- European Medicines Agency. Guideline on bioanalytical method validation. 2011.
- Benchchem. Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Comparative Guide.
- Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7.
- ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. 2025.
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. 2025. Available from: [Link]
- U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. 2022.
- NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?.
- Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Landvatter SW. Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology; 2013.
- Sangster T, Spence M, Sinclair P, et al. Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach.
- U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. 2018.
- Davison AS, Milan AM, Dutton JJ. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Ann Clin Biochem. 2013;50(Pt 3):274.
- Armin T. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research. 2016;7(8):3146-3152.
- Singh, B. Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?.
- Unnamed Author. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?
- U.S. Food and Drug Administration. Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.
- U.S. Food and Drug Administration.
- DeSilva B. Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In: Handbook of LC-MS Bioanalysis. 2013:301-328.
- Benchchem. Technical Support Center: Troubleshooting Deuterated Internal Standards in LC-MS/MS.
- ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. 2025.
- Chromatography Forum. Internal standard in LC-MS/MS. 2013.
- European Medicines Agency. Bioanalytical method validation - Scientific guideline.
- U.S. Food and Drug Administration.
- EBF.
- KCAS Bio. The Value of Deuterated Internal Standards. 2017.
- Unkefer CJ, et al. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Anal Chem. 2012;84(23):10178-85.
- ResearchGate. Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing)
- Davison AS, Milan AM, Dutton JJ. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Ann Clin Biochem. 2013;50(Pt 3):274.
- Janeba Z. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules. 2021;26(11):3262.
- Sangster T, et al. Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach.
- Konermann L, et al. Hydrogen/deuterium exchange in mass spectrometry. Anal Chem. 2011;83(22):8616-23.
- Lento C, et al. Differential isotopic enrichment to facilitate characterization of asymmetric multimeric proteins using hydrogen/deuterium exchange mass spectrometry. J Am Soc Mass Spectrom. 2015;26(1):125-32.
- Thermo Fisher Scientific. Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals [Video]. YouTube. 2018.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. m.youtube.com [m.youtube.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. nebiolab.com [nebiolab.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. texilajournal.com [texilajournal.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. waters.com [waters.com]
- 10. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. fda.gov [fda.gov]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
3-Methyl-1,2-benzisoxazole-d4 stability in different solvents
Technical Support Center: 3-Methyl-1,2-benzisoxazole-d4
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and analytical scientists to provide in-depth answers, troubleshooting advice, and validated protocols for working with this deuterated compound. Our goal is to ensure the integrity of your experiments through a comprehensive understanding of its stability characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is the significance of the "-d4" designation?
A1: this compound is the deuterated form of 3-Methyl-1,2-benzisoxazole. The "-d4" indicates that four hydrogen atoms on the benzene ring of the molecule have been replaced with deuterium, a stable, heavy isotope of hydrogen.
The primary purpose of this isotopic labeling is for its use as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Because it is chemically identical to the non-deuterated analyte, it co-elutes and ionizes similarly, but its increased mass allows it to be distinguished by the mass spectrometer. This allows for precise quantification by correcting for variations in sample preparation, injection volume, and instrument response.[1][2]
Q2: What are the general recommended storage and handling conditions for this compound?
A2: To ensure long-term integrity, this compound, which is typically supplied as a yellow oil, should be stored under controlled conditions.[3]
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerator) | Low temperatures slow down potential degradation kinetics, preserving the compound's purity over time.[3][4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes the risk of oxidative degradation, which can be a concern for heterocyclic compounds. |
| Light | Amber Vial / Protect from Light | Prevents photolytic degradation, a common pathway for aromatic and heterocyclic molecules.[4][5] |
| Container | Tightly Sealed Vial | Prevents solvent evaporation (if in solution) and exposure to atmospheric moisture, which can promote hydrolysis.[4] |
Q3: How does pH affect the stability of the benzisoxazole ring in solution?
A3: The 1,2-benzisoxazole ring system is susceptible to degradation under both strongly acidic and strongly basic conditions.
-
Acidic Conditions (pH < 4): The isoxazole ring can undergo acid-catalyzed hydrolysis. The reaction mechanism typically involves protonation of the ring nitrogen, followed by nucleophilic attack by water, leading to ring-opening. Studies on related isoxazole structures have demonstrated significant degradation at pH values below 3.5.[6]
-
Basic Conditions (pH > 9): Benzisoxazoles are known to undergo base-catalyzed decomposition.[7] The mechanism often involves the abstraction of a proton, leading to ring cleavage and the formation of a 2-cyanophenol derivative. This pathway is a critical consideration when using basic mobile phases in HPLC or during sample extraction procedures.
For maximum stability in aqueous or protic solvents, it is recommended to maintain the pH in the neutral range (pH 6-8).
Q4: In which common organic solvents is this compound most stable for stock solutions?
A4: The choice of solvent is critical for maintaining the stability of your stock solutions. Aprotic, non-polar to moderately polar solvents are generally preferred.
| Solvent Class | Recommended Solvents | Rationale & Considerations |
| Aprotic Polar | Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | ACN: Excellent choice for LC-MS applications due to its UV transparency and volatility. DMSO: High dissolving power, but can be difficult to remove and may absorb water. Prepare smaller, frequently used aliquots to minimize freeze-thaw cycles and water absorption. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Generally stable, but be aware of potential peroxide formation in aged ethers, which can cause oxidative degradation. Use fresh, inhibitor-stabilized solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Good for short-term use and sample preparation. Ensure they are free of acidic impurities (e.g., HCl) which can form upon degradation of the solvent itself. |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | While commonly used, these are protic solvents. For long-term storage, aprotic solvents are superior. If alcohols must be used, store at -20°C or below and monitor for potential degradation over time, especially if any acidic or basic contaminants are present. |
Troubleshooting Guide
This section addresses common issues encountered during the analysis and handling of this compound solutions.
Caption: Troubleshooting Decision Tree for Stability Issues.
Experimental Protocols & Workflows
A systematic stability study is essential to validate storage conditions and solution expiry in your specific laboratory environment.
Workflow for Stability Assessment
The following diagram outlines a comprehensive workflow for evaluating the stability of this compound in a selected solvent.
Caption: Experimental Workflow for a Stability Study.
Protocol: Short-Term (7-Day) Stability Study in Acetonitrile
This protocol provides a framework for assessing the stability of this compound in a common analytical solvent.
Objective: To determine the stability of the compound in acetonitrile at three different temperatures over one week.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN)
-
Class A volumetric flasks and pipettes
-
2 mL amber glass autosampler vials with PTFE-lined caps
-
Calibrated analytical balance
-
LC-MS or GC-MS system
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh approximately 5.0 mg of this compound.
-
Dissolve in ACN in a 5.0 mL volumetric flask to create a 1.0 mg/mL stock solution. Mix thoroughly.
-
-
Working Solution Preparation:
-
Prepare a working solution at a concentration suitable for your analytical method (e.g., 1.0 µg/mL) by diluting the stock solution with ACN.
-
-
Aliquoting and Storage:
-
Dispense the working solution into 9 amber glass vials (3 conditions x 3 time points).
-
Label vials clearly for each condition and time point (e.g., "4C-24h", "RT-24h", "40C-24h").
-
Store the sets of vials at the designated temperatures:
-
Refrigerator (4°C)
-
Benchtop/Room Temperature (RT, ~22°C, protected from direct light)
-
Oven or incubator (40°C)
-
-
-
Analysis Schedule:
-
Time Zero (T0): Immediately analyze three freshly prepared replicates of the working solution to establish the initial concentration (100% reference).
-
T=24h, T=72h, T=1 week: At each time point, retrieve one vial from each temperature condition. Allow it to equilibrate to room temperature before analysis.
-
Analyze each sample and compare the peak area to the average T0 peak area.
-
-
Data Evaluation:
-
Calculate the percent recovery at each time point for each condition: % Recovery = (Peak Area_Tx / Peak Area_T0) * 100
-
The compound is considered stable if the recovery is within an acceptable range (typically 95-105%).
-
References
-
Pharmaffiliates. This compound. [Link]
-
McMahon, J. M., & Stempel, A. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. [Link]
-
Casey, M. L., Kemp, D. S., Paul, K. G., & Cox, D. D. (1991). Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. The Journal of Organic Chemistry, 56(1), 154-159. [Link]
-
Mukati, S., Khan, S., Gupta, R., & Vengurlekar, S. (2023). Chemical Stability of Drugs. IIP Series. [Link]
-
Yilmaz, H., & Yilmaz, H. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(4), 542-551. [Link]
-
ATSDR. (1997). Analytical Methods. In Toxicological Profile for Benzidine. Agency for Toxic Substances and Disease Registry (US). [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. iipseries.org [iipseries.org]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Potential impurities in synthetic 3-Methyl-1,2-benzisoxazole-d4
Welcome to the Technical Support Center for Synthetic 3-Methyl-1,2-benzisoxazole-d4. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding potential impurities in this deuterated compound. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying scientific rationale to empower your experimental success.
Introduction
This compound is a deuterated analog of 3-methyl-1,2-benzisoxazole, a heterocyclic compound of interest in medicinal chemistry. The incorporation of deuterium at the 3-methyl position offers a valuable tool for investigating metabolic pathways and the kinetic isotope effect. However, the synthesis of isotopically labeled compounds can introduce unique impurities that may complicate downstream applications. This guide will address the identification, potential sources, and mitigation strategies for these impurities.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common isotopologue impurities I should expect in my sample of this compound, and how can I detect them?
A1: The most prevalent impurities are often isotopologues with incomplete deuteration. These arise from the isotopic purity of the deuterated starting materials and potential hydrogen-deuterium (H/D) exchange during the synthesis.
Common Isotopologue Impurities:
-
3-Methyl-1,2-benzisoxazole-d3 (M+3): Contains a -CD2H group.
-
3-Methyl-1,2-benzisoxazole-d2 (M+2): Contains a -CDH2 group.
-
3-Methyl-1,2-benzisoxazole-d1 (M+1): Contains a -CH2D group.
-
Unlabeled 3-Methyl-1,2-benzisoxazole (M+0): The non-deuterated counterpart.
Detection and Characterization:
Mass Spectrometry (MS): This is the primary technique for identifying isotopologue distribution. The molecular ion cluster in the mass spectrum will reveal the presence of these lower-deuterated species.
Table 1: Expected m/z Values for Molecular Ions of 3-Methyl-1,2-benzisoxazole and its Deuterated Isotopologues (in Electron Ionization MS)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M]⁺• |
| 3-Methyl-1,2-benzisoxazole | C₈H₇NO | 133.15 | 133 |
| 3-Methyl-1,2-benzisoxazole-d1 | C₈H₆DNO | 134.16 | 134 |
| 3-Methyl-1,2-benzisoxazole-d2 | C₈H₅D₂NO | 135.16 | 135 |
| 3-Methyl-1,2-benzisoxazole-d3 | C₈H₄D₃NO | 136.17 | 136 |
| This compound | C₈H₃D₄NO | 137.18 | 137 |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The presence of residual protons in the methyl group will result in small signals in the methyl region (around δ 2.5 ppm). The integration of these signals relative to a known internal standard or aromatic protons can quantify the extent of incomplete deuteration.
-
²H NMR: This technique directly observes the deuterium nuclei and can confirm the location of deuteration.
Chromatography: High-resolution chromatographic techniques like HPLC or GC may be able to separate isotopologues, although this can be challenging.[1]
Q2: I've identified a significant peak at m/z 135 in the mass spectrum of my this compound. What could this be?
A2: A peak at m/z 135 could correspond to several potential impurities. The most likely candidates are:
-
3-Methyl-1,2-benzisoxazole-d2: As discussed in Q1, this is an isotopologue with two deuterium atoms on the methyl group.
-
Isomeric Impurities: Depending on the synthetic route, positional isomers of the benzisoxazole ring could form. For instance, 2-methyl-1,3-benzoxazole-d2 could be a potential isomer. While having the same mass, its fragmentation pattern in MS/MS and its NMR spectrum would be different from 3-methyl-1,2-benzisoxazole-d2. The mass spectra of 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole show differences in the relative abundance of fragment ions.[2]
-
Unrelated Impurity: It is also possible that this is an unrelated impurity with a molecular weight of 135.
Troubleshooting Steps:
-
Review the Synthesis: Examine the synthetic route for potential side reactions that could lead to isomeric byproducts.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the ion at m/z 135. This can help distinguish between isotopologues and other impurities.
-
Tandem Mass Spectrometry (MS/MS): Analyze the fragmentation pattern of the m/z 135 ion and compare it to the fragmentation of your target compound.
-
NMR Spectroscopy: A detailed analysis of the ¹H and ¹³C NMR spectra can help identify isomeric impurities.
Q3: What are the likely synthetic precursors to this compound, and what impurities can they introduce?
A3: A common and logical synthetic route involves the cyclization of a deuterated o-hydroxy ketoxime. The most probable starting material is 2'-hydroxyacetophenone-d4 oxime , which is itself synthesized from 2'-hydroxyacetophenone-d4 .
Diagram 1: Plausible Synthetic Pathway for this compound
A plausible two-step synthesis of this compound.
Potential Impurities from Precursors:
-
Residual 2'-Hydroxyacetophenone-d4: Incomplete oximation will lead to the presence of the starting ketone in the final product. This can be detected by chromatography and spectroscopy.
-
Isomers of 2'-Hydroxyacetophenone-d4: The Fries rearrangement of phenyl acetate-d4, a potential precursor to 2'-hydroxyacetophenone-d4, can yield both the ortho (2'-hydroxy) and para (4'-hydroxy) isomers. If not completely removed, 4'-hydroxyacetophenone-d4 could lead to the formation of isomeric benzisoxazole impurities.
-
Byproducts of Cyclization: The cyclization of the oxime can sometimes lead to side reactions, such as the formation of Beckmann rearrangement products, although this is less common under standard benzisoxazole synthesis conditions.[3]
-
Reagents and Solvents: Residual reagents (e.g., bases used for cyclization) and solvents from the synthesis and purification steps are common impurities.[4][5]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a generalized procedure based on common methods for the synthesis of 3-methyl-1,2-benzisoxazole.[6]
Step 1: Synthesis of 2'-Hydroxyacetophenone-d4 oxime
-
Dissolve 2'-hydroxyacetophenone-d4 (1.0 eq.) in a suitable solvent such as ethanol.
-
Add hydroxylamine hydrochloride (1.1 eq.) and a base such as sodium acetate (1.5 eq.).
-
Reflux the mixture for 1-2 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into cold water.
-
Collect the precipitated oxime by filtration, wash with water, and dry under vacuum.
Step 2: Cyclization to this compound
-
The 2'-hydroxyacetophenone-d4 oxime can be cyclized using various methods. One common method involves the use of a base in a suitable solvent. For example, the oxime can be refluxed in the presence of sodium hydroxide in a solvent like dioxane.[6]
-
Alternatively, microwave-assisted synthesis in the presence of a basic ionic liquid can be employed for a more rapid and efficient reaction.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an appropriate work-up, which may involve neutralization, extraction with an organic solvent, and drying.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: Analytical Characterization
Mass Spectrometry (GC-MS or LC-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into the mass spectrometer.
-
Acquire the mass spectrum in full scan mode to observe the molecular ion cluster and identify isotopologue distribution.
-
Perform MS/MS analysis on the parent ion and any significant impurity peaks to elucidate their fragmentation patterns.
NMR Spectroscopy (¹H and ¹³C):
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra for the presence of characteristic signals of the product and any impurities. Pay close attention to the methyl region in the ¹H NMR for signals from incompletely deuterated species.
Troubleshooting Guide
Diagram 2: Troubleshooting Workflow for Impurity Analysis
A logical workflow for identifying and addressing impurities.
References
-
Dal Piaz, V., et al. (1995). Mass spectra of aromatic 3-methylisoxazolo- and 2-methyloxazolopyridines. Rapid Communications in Mass Spectrometry, 9(11), 1053-1056. Available at: [Link]
-
Organic Syntheses. (1941). 2,6-dihydroxyacetophenone. Org. Synth., 21, 27. Available at: [Link]
-
Royal Society of Chemistry. (2017). Supporting Information for: A practical guide to the catalytic synthesis of N-heterocycles. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]
-
University of Alberta. (n.d.). NMR Chemical Shifts. Available at: [Link]
- Google Patents. (2015). Preparation method of 2-hydroxyacetophenone. CN105130781A.
-
MDPI. (2018). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2018(4), M1014. Available at: [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]
-
Pratt, J. J. (1986). Isotope dilution analysis using chromatographic separation of isotopic forms of the compound to be measured. Annals of Clinical Biochemistry, 23(3), 251-276. Available at: [Link]
-
Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Available at: [Link]
-
NIST. (n.d.). Benzoxazole, 2-methyl-. In NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.). 1,2-Benzisoxazole. In NIST Chemistry WebBook. Available at: [Link]
-
ResearchGate. (1975). The electron-impact mass spectra of 1,2-benzisoxazole N-oxides. Available at: [Link]
-
Shastri, L. A., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chem Sci Trans., 4(4), 883-893. Available at: [Link]
-
ResearchGate. (2021). Cyclization reactions of oximes. Available at: [Link]
-
Shelke, K. F., et al. (2011). Microwave-assisted synthesis of 1,2-benzisoxazole derivatives in ionic liquid. Der Pharma Chemica, 3(6), 40-45. Available at: [Link]
-
Dubrovskiy, A. V., & Larock, R. C. (2010). Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. Organic letters, 12(6), 1180–1183. Available at: [Link]
-
PubMed. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]
-
ChemSynthesis. (n.d.). 3-methyl-2,1-benzisoxazole. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. European Journal of Medicinal Chemistry, 258, 115598. Available at: [Link]
-
NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. In NIST Chemistry WebBook. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Hydroxyl and nitrate co-upgrading to oxime via anode-cathode cascade electrolyzer. Nature Communications, 15(1), 5650. Available at: [Link]
-
ResearchGate. (2015). Selective Synthesis of E and Z Isomers of Oximes. Available at: [Link]
Sources
Technical Support Center: Isotopic Stability of 3-Methyl-1,2-benzisoxazole-d4
Welcome to the technical support center for 3-Methyl-1,2-benzisoxazole-d4. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of deuterium-hydrogen (D-H) exchange. Our goal is to ensure the isotopic integrity of your deuterated compounds throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for my this compound?
A: Deuterium-hydrogen exchange is a chemical reaction where a deuterium atom covalently bonded to a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1][2] For this compound, this means the deuterium atoms on the methyl group can be swapped for hydrogen atoms, leading to a loss of isotopic purity. This is a significant concern as it can compromise the accuracy of quantitative analyses, such as those using LC-MS, where the deuterated compound serves as an internal standard.[2][3] The stability of the carbon-deuterium (C-D) bond is the foundation of the utility of deuterated compounds in pharmaceutical research, as it can alter metabolic pathways and improve pharmacokinetic profiles.[4]
Q2: Under what conditions is my this compound most at risk of D-H exchange?
A: The rate of D-H exchange is influenced by several factors, including:
-
pH: The exchange process can be catalyzed by both acids and bases.[1][3] The minimum exchange rate for many organic molecules is typically observed in a pH range of 2.5 to 3.0.[5][6]
-
Temperature: Higher temperatures increase the rate of D-H exchange.[5][7] It is generally advisable to handle and store deuterated compounds at low temperatures.
-
Solvent: Protic solvents, such as water, alcohols, and carboxylic acids, contain exchangeable protons and can readily donate hydrogen atoms, accelerating D-H exchange.[1][3] Aprotic solvents are preferred for handling deuterated compounds.[6]
-
Catalysts: The presence of metal catalysts can also facilitate D-H exchange.[1]
Q3: How can I minimize D-H exchange during sample preparation and analysis?
A: To maintain the isotopic integrity of your this compound, we recommend the following best practices:
-
Solvent Selection: Whenever possible, use aprotic deuterated solvents for sample preparation.[6] If aqueous solutions are necessary, use D₂O-based buffers and minimize the time the compound is in the protic solvent.
-
pH Control: Maintain the pH of your solutions as close to neutral as possible, or within a range where the D-H exchange rate is minimized.[6] For quenching exchange reactions, rapidly lowering the pH to around 2.5-3.0 is a common strategy, particularly in protein analysis.[5][6]
-
Temperature Management: Perform all experimental steps at the lowest practical temperature.[5] Storing solutions containing the deuterated standard on ice or in a cooled autosampler can significantly reduce exchange rates.
-
Inert Atmosphere: Handling the compound under a dry, inert atmosphere, such as nitrogen or argon, can minimize exposure to atmospheric moisture, a common source of protons.[6]
Q4: What are the ideal storage conditions for this compound?
A: Proper storage is crucial for preserving the chemical and isotopic integrity of your deuterated compound.
-
Container: Use well-sealed, airtight containers to prevent exposure to moisture and air.[4][6] For long-term storage, amber glass vials are recommended to protect against light.[6]
-
Temperature: For short-term storage, refrigeration at 2°C to 8°C is generally recommended.[6] For long-term storage, freezing at -20°C or below is advisable.[6] Always allow the container to warm to room temperature before opening to prevent condensation.[6]
-
Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Problem: My mass spectrometry results show a lower than expected mass for my deuterated standard, suggesting a loss of deuterium.
| Potential Cause | Troubleshooting Steps |
| D-H Exchange During Sample Preparation | - Review Solvent Choice: Ensure you are using aprotic solvents whenever possible. If a protic solvent is necessary, minimize the sample's exposure time. - Check pH of Solutions: Verify the pH of all buffers and solutions. Adjust to a neutral or slightly acidic pH (around 2.5-3.0) to minimize exchange.[5][6] - Control Temperature: Keep samples cooled throughout the preparation process. |
| In-source D-H Exchange in the Mass Spectrometer | - Optimize Source Conditions: High temperatures in the mass spectrometer's ion source can promote D-H exchange.[2] Try reducing the source temperature to the minimum required for efficient ionization. - Mobile Phase Composition: If using LC-MS, evaluate the mobile phase. The presence of acidic or basic additives can contribute to in-source exchange. |
| Improper Storage | - Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from moisture and light.[6] - Check Container Seal: Ensure the container is properly sealed to prevent the ingress of atmospheric moisture.[6] |
Problem: I am observing poor reproducibility in my quantitative analysis using this compound as an internal standard.
| Potential Cause | Troubleshooting Steps |
| Variable D-H Exchange | - Standardize Procedures: Ensure that all samples, standards, and quality controls are prepared using the exact same procedure, with consistent timings for each step. - Automate Sample Preparation: If possible, use an automated liquid handler to minimize variability in sample preparation times and conditions. |
| Chromatographic Issues | - Isotopic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[2] If this shift is significant, it can lead to differential matrix effects. Optimize your chromatographic method to ensure co-elution or near co-elution of the analyte and the internal standard. |
Experimental Protocols
Protocol 1: Recommended Handling and Solution Preparation of this compound
-
Environment: Before opening the vial, allow it to equilibrate to room temperature to prevent condensation.[6] Handle the compound in a dry environment, preferably under an inert atmosphere (e.g., in a glove box or under a stream of nitrogen).[6]
-
Solvent Selection: For stock solutions, use a high-purity, aprotic, and anhydrous solvent such as acetonitrile or DMSO.
-
Weighing: Use a calibrated analytical balance in a draft-free enclosure.
-
Dissolution: Add the appropriate volume of the chosen aprotic solvent to the vial containing the pre-weighed compound. Vortex briefly to ensure complete dissolution.
-
Dilutions: When preparing working solutions, if a protic solvent is required by the analytical method, perform the dilution immediately before analysis to minimize the time the compound is exposed to exchangeable protons. Keep the solutions cooled (e.g., on ice) until they are loaded into the instrument.
Protocol 2: Monitoring Isotopic Purity by Mass Spectrometry
-
Sample Preparation: Prepare a solution of this compound in an aprotic solvent (e.g., acetonitrile) at a suitable concentration for MS analysis.
-
Instrumentation: Use a high-resolution mass spectrometer to accurately determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Data Acquisition: Acquire a full scan mass spectrum of the prepared solution.
-
Data Analysis:
-
Determine the m/z of the monoisotopic peak for the fully deuterated compound.
-
Look for the presence of peaks corresponding to the loss of one or more deuterium atoms (i.e., M-1, M-2, etc.).
-
Calculate the isotopic purity by comparing the peak intensities of the fully deuterated species to those of the partially de-deuterated species.
-
Visualizing D-H Exchange Mechanisms
The following diagram illustrates the general mechanisms of acid- and base-catalyzed D-H exchange at a carbon atom adjacent to a activating group, which is analogous to the methyl group in 3-Methyl-1,2-benzisoxazole.
Caption: Mechanisms of Acid- and Base-Catalyzed D-H Exchange.
This workflow diagram outlines the steps to troubleshoot unexpected loss of deuterium in your experiments.
Caption: Workflow for Troubleshooting Deuterium Loss.
References
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. National Institutes of Health. Retrieved from [Link]
-
Berlier, P. M., Fernandez, V. M., & Cammack, R. (1987). The pH dependence of proton-deuterium exchange, hydrogen production and uptake catalyzed by hydrogenases from sulfate-reducing bacteria. PubMed. Retrieved from [Link]
-
Wszelaka-Rylik, M., & Wodyński, A. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Retrieved from [Link]
-
Rob, T. B., & Brodbelt, J. S. (2020). Effect of pH on In-Electrospray Hydrogen/Deuterium Exchange of Carbohydrates and Peptides. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
Chalmers, M. J., Busby, S. A., Pascal, B. D., He, Y., Hendrickson, C. L., Marshall, A. G., & Griffin, P. R. (2011). Methods for the Analysis of High Precision Differential Hydrogen Deuterium Exchange Data. International Journal of Mass Spectrometry. Retrieved from [Link]
-
Masson, G. R., Burke, J. E., Ahn, N. G., Anand, G. S., Borchers, C., Brier, S., ... & Engen, J. R. (2019). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews. Retrieved from [Link]
-
Englander, S. W., & Kallenbach, N. R. (1984). Practical Methods for Deuterium Exchange/Mass Spectrometry. Current Protocols in Protein Science. Retrieved from [Link]
-
Maj, P. M., & Hill, L. J. (2018). Solvent Selective Hydrogen–Deuterium Exchange on Saturated Polyolefins. Macromolecules. Retrieved from [Link]
-
Koeppe, B., Guo, J., Tolstoy, P. M., Denisov, G. S., & Limbach, H. H. (2013). Solvent and H/D isotope effects on the proton transfer pathways in heteroconjugated hydrogen-bonded phenol-carboxylic acid anions observed by combined UV-vis and NMR spectroscopy. Journal of the American Chemical Society. Retrieved from [Link]
-
Silverman, L. R. (2022). Basic Principle of Hydrogen/Deuterium Exchange Mass Spectrometry. Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]
-
Silverman, L. R. (2022). Basic Principle of Hydrogen/deuterium exchange mass spectrometry. Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]
-
Chem-Station. (2024). Solvent Isotope Effect. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated APIs — Regulatory & Stability Considerations for Drug Substance/Impurity Analysis. Retrieved from [Link]
-
Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. National Institutes of Health. Retrieved from [Link]
-
D'Atri, V., Fekete, S., Clarke, A., Veuthey, J. L., & Guillarme, D. (2018). Hydrogen–Deuterium Exchange Mass Spectrometry: An Emerging Biophysical Tool for Probing Protein Behavior and Higher-Order Structure. LCGC International. Retrieved from [Link]
-
Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogen–deuterium exchange reactions. Retrieved from [Link]
-
Luo, D., & Flanagan, T. B. (1995). Thermodynamic and Kinetic Characterization of Hydrogen−Deuterium Exchange in β-Phase Palladium. The Journal of Physical Chemistry B. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogen/deuterium exchange on aromatic rings during atmospheric pressure chemical ionization mass spectrometry. Retrieved from [Link]
-
Prakash Academy. (2012). Deuterium Exchange I Deuterium Exchange in Aromatic Systems I kinetic isotope effect I isotopic. Retrieved from [Link]
-
Chromservis. (n.d.). Deuterated - Solvents, Reagents& Accessories. Retrieved from [Link]
-
Tajoddin, N. N., & Konermann, L. (2020). Analysis of Temperature-Dependent H/D Exchange Mass Spectrometry Experiments. PubMed. Retrieved from [Link]
-
ResearchGate. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Retrieved from [Link]
-
Hudgens, J. W., Gallagher, E. S., Karageorgos, I., & Wysocki, V. H. (2023). Hydrophilic Interaction Liquid Chromatography at Subzero Temperature for Hydrogen–Deuterium Exchange Mass Spectrometry. National Institutes of Health. Retrieved from [Link]
-
Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]
-
ResearchGate. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Retrieved from [Link]
-
Zenaidee, M. A., & Wilson, D. J. (2020). Recalibrating Protection Factors Using Millisecond Hydrogen/Deuterium Exchange Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzisoxazole. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Uno, H., Kurokawa, M., Natsuka, K., & Nishimura, H. (1977). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Veera Reddy, A., Narsimha Reddy, Y., & Krishnaiah, M. (2012). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. National Institutes of Health. Retrieved from [Link]
Sources
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing LC-MS/MS Parameters for 3-Methyl-1,2-benzisoxazole-d4
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides a detailed framework for the development and troubleshooting of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 3-Methyl-1,2-benzisoxazole-d4. As a deuterated analog, this compound is a critical internal standard for the accurate analysis of its non-labeled counterpart, the anticonvulsant drug Zonisamide.[1] This guide is structured to address common challenges and provide scientifically grounded solutions to ensure robust and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence LC-MS/MS analysis?
A1: Understanding the molecule's properties is the foundation of method development.
-
Molecular Formula and Weight: C₈H₃D₄NO with a molecular weight of approximately 137.17 g/mol .[2] The deuterium labeling provides a mass shift from the unlabeled compound, which is essential for its use as an internal standard.
-
Structure: A benzisoxazole core with a methyl group at the 3-position. The four deuterium atoms are typically on the benzene ring, offering stable isotopic labeling.
-
Ionization Potential: The benzisoxazole structure is amenable to ionization, a prerequisite for mass spectrometric detection.
Q2: What is the optimal ionization mode for this compound?
A2: Electrospray ionization (ESI) is the most suitable technique. Published methods for the analysis of Zonisamide, the non-deuterated analog, predominantly utilize positive ion mode (ESI+) .[3][4] In this mode, the molecule readily forms the protonated molecule [M+H]⁺.
Q3: What are the expected precursor and product ions for MRM analysis?
A3: The Multiple Reaction Monitoring (MRM) transitions are crucial for the selectivity and sensitivity of the assay.
-
Precursor Ion: In ESI+ mode, the precursor ion will be the protonated molecule, [M+H]⁺. For this compound, this corresponds to an m/z of approximately 138.2.
-
Product Ions: Collision-induced dissociation (CID) of the precursor ion will generate characteristic product ions. The fragmentation of the benzisoxazole ring often involves the loss of small neutral molecules like CO.[5][6] The specific product ions and optimal collision energies are instrument-dependent and must be determined empirically through infusion experiments. For Zonisamide, MRM transitions have been well-established and can serve as a starting point for the deuterated analog.[7]
Troubleshooting Guides
This section provides systematic approaches to common issues encountered during LC-MS/MS analysis.
Issue 1: Poor Sensitivity or No Signal
Low sensitivity can arise from various factors, from the sample preparation to the mass spectrometer settings. A systematic approach is key to identifying the root cause.[8][9]
Troubleshooting Workflow: Poor Sensitivity
Caption: A logical workflow for diagnosing and resolving poor sensitivity issues.
Detailed Troubleshooting Steps:
-
System Suitability: Before analyzing samples, always run a system suitability test (SST) with a known concentration of the standard. This helps to confirm that the instrument is performing as expected.
-
MS Parameter Optimization:
-
Direct Infusion: Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas flows, and temperatures) and to identify the most abundant and stable precursor and product ions.[10]
-
Collision Energy (CE) Ramp: Perform a collision energy ramp experiment to determine the optimal CE for each MRM transition.
-
-
LC Conditions:
Table 1: Example Initial LC-MS/MS Parameters for this compound
| Parameter | Recommended Starting Point |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Precursor Ion (m/z) | 138.2 |
| Product Ion (m/z) | To be determined experimentally |
| Collision Energy (eV) | To be determined experimentally |
These are suggested starting points and will require optimization for your specific instrumentation and application.
Issue 2: Poor Peak Shape
Peak tailing, fronting, or splitting can compromise the accuracy and precision of quantification.[13]
Troubleshooting Workflow: Poor Peak Shape
Sources
- 1. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ssi.shimadzu.com [ssi.shimadzu.com]
- 11. mastelf.com [mastelf.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. m.youtube.com [m.youtube.com]
3-Methyl-1,2-benzisoxazole-d4 solubility issues and solutions
Welcome to the technical support center for 3-Methyl-1,2-benzisoxazole-d4. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this deuterated compound. Here, we provide in-depth troubleshooting protocols and frequently asked questions to ensure successful experimental outcomes.
Introduction
This compound (CAS: 1189967-37-0, Molecular Formula: C₈H₃D₄NO) is a deuterated analog of 3-Methyl-1,2-benzisoxazole.[1] The incorporation of deuterium can subtly alter the physicochemical properties of a molecule, including its solubility, which is a critical parameter for a wide range of applications from reaction chemistry to bioassays.[2] This guide will walk you through a systematic approach to address solubility issues.
Troubleshooting Guide: Enhancing Solubility of this compound
Issue: The compound is not dissolving in my chosen solvent.
This is a common challenge. The solubility of a compound is influenced by several factors including the polarity of the solute and solvent, temperature, and the crystalline structure of the solid.[3][4][5] The principle of "like dissolves like" is a useful starting point; polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[5]
Based on the benzisoxazole core, which is a heterocyclic aromatic structure, we can anticipate a degree of polarity.[6][7] A logical first step is to test a range of solvents with varying polarities.
Recommended Solvents for Initial Screening:
-
Non-polar: Toluene, Hexanes
-
Moderately Polar: Dichloromethane (DCM), Tetrahydrofuran (THF)
-
Polar Aprotic: Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Polar Protic: Methanol, Ethanol
Protocol for Small-Scale Solubility Testing:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into a small glass vial.
-
Add a measured volume of the test solvent (e.g., 100 µL) to the vial.
-
Vortex the mixture for 30-60 seconds.
-
Visually inspect for dissolution. If the solid has dissolved, the solubility is at least 10 mg/mL.
-
If the solid has not dissolved, continue adding the solvent in measured increments (e.g., 100 µL at a time), vortexing after each addition, until the solid dissolves or a large volume of solvent has been added.
-
Record the total volume of solvent required to dissolve the compound to calculate an approximate solubility.
-
It is advisable to first test the non-deuterated version of the solvent to conserve the more expensive deuterated solvent.[8]
Data Recording:
It is crucial to systematically record your observations. Below is a template for your experimental data.
| Solvent | Polarity Index | Volume of Solvent Added (mL) | Amount of Solute (mg) | Calculated Solubility (mg/mL) | Observations (e.g., clear solution, suspension) |
| Dichloromethane | 3.1 | 1.0 | |||
| Acetone | 5.1 | 1.0 | |||
| Acetonitrile | 5.8 | 1.0 | |||
| Methanol | 5.1 | 1.0 | |||
| DMSO | 7.2 | 1.0 | |||
| Water | 10.2 | 1.0 |
If room temperature dissolution is unsuccessful, the following methods can be applied.
A. Sonication:
-
Why: Sonication uses ultrasonic waves to break apart the crystal lattice of the solid, increasing the surface area exposed to the solvent and facilitating dissolution.
-
Protocol:
-
Prepare the solute-solvent mixture in a vial as described above.
-
Place the vial in a sonicator bath.
-
Sonicate for 5-15 minutes.
-
Visually inspect for dissolution.
-
B. Gentle Heating:
-
Why: For most solid solutes, solubility increases with temperature.[3][5] The added thermal energy helps to overcome the intermolecular forces within the crystal lattice.
-
Protocol:
-
Prepare the solute-solvent mixture in a vial.
-
Gently warm the vial in a water bath or on a hot plate with stirring. Do not exceed the boiling point of the solvent.
-
Increase the temperature in small increments (e.g., 5-10 °C).
-
Observe for dissolution.
-
Caution: Be aware of the thermal stability of this compound. After successful dissolution, allow the solution to cool to room temperature to check for precipitation.
-
If a single solvent system is not effective, a mixture of solvents can be employed. This is a common strategy in pharmaceutical formulations.
-
Why: A co-solvent system can modulate the overall polarity of the solvent to better match that of the solute. For example, adding a small amount of a highly polar solvent like DMSO to a less polar solvent can significantly enhance the solubility of a polar compound.[8]
-
Protocol:
-
Suspend the compound in the primary solvent in which it has poor solubility.
-
Add a co-solvent (in which the compound is expected to be more soluble, e.g., DMSO or DMF) dropwise while vortexing or stirring.
-
Continue adding the co-solvent until the compound dissolves.
-
Keep the volume of the co-solvent to a minimum, especially if it may interfere with downstream applications.
-
Workflow for Troubleshooting Solubility Issues:
Caption: A decision tree for systematically addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is this compound likely to be most soluble?
Q2: Will the deuteration of this compound significantly affect its solubility compared to the non-deuterated analog?
Deuteration can influence physicochemical properties like solubility and lipophilicity.[2] While the changes are often subtle, they can be significant in some cases. It is possible that the deuterated compound may exhibit slightly different solubility characteristics. Therefore, it is always recommended to perform solubility tests even if you are familiar with the non-deuterated version.
Q3: My compound dissolved with heating, but crashed out of solution upon cooling. What should I do?
This indicates that you have created a supersaturated solution. The solubility of your compound is lower at room temperature than at the elevated temperature.
-
For storage: If you need a stock solution, you may need to store it at the elevated temperature (if the compound is stable) or prepare fresh solutions before each use.
-
For reactions: If the reaction is performed at room temperature, you will need to find a solvent system where the compound is soluble at that temperature. Try the co-solvent approach outlined in the troubleshooting guide.
Q4: Can I use DMSO as a solvent? I am concerned about its compatibility with my assay.
DMSO is an excellent solvent for many poorly soluble compounds. However, it can be problematic in certain biological assays, even at low concentrations.
-
Recommendation: If you must use DMSO, create a highly concentrated stock solution (e.g., 50-100 mM). For your experiment, dilute this stock into your aqueous buffer or media so that the final concentration of DMSO is very low (typically <0.5%). Always run a vehicle control with the same final concentration of DMSO to account for any solvent effects.
Q5: How does pH affect the solubility of this compound?
The 1,2-benzisoxazole ring is weakly basic.[7] Therefore, in highly acidic aqueous solutions, the nitrogen atom could be protonated, potentially increasing its aqueous solubility. However, for most applications in organic solvents, pH is not a primary consideration unless the experimental conditions involve strong acids or bases.
Workflow for Solvent Selection:
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 4. HHS Science - Mr. Gerber - Factors that Affect Solubility [sites.google.com]
- 5. fctemis.org [fctemis.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. files.aptuitivcdn.com [files.aptuitivcdn.com]
Technical Support Center: Purification of 3-Methyl-1,2-benzisoxazole-d4
This technical support guide is designed for researchers, medicinal chemists, and process development scientists working with 3-Methyl-1,2-benzisoxazole-d4. The purity of isotopically labeled compounds is paramount for their application in metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. This document provides in-depth, experience-driven answers to common challenges encountered during the purification of this specific molecule, moving beyond simple procedural lists to explain the underlying scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing this compound?
A1: Impurities typically stem from the synthetic route employed. Common sources include unreacted starting materials, reagents, and side-products from competing reaction pathways.[1][2] For benzisoxazole synthesis, which often involves the cyclization of an o-hydroxy ketoxime derivative, you should be vigilant for:
-
Unreacted Starting Materials: Such as the deuterated o-hydroxy acetophenone precursor.
-
Incomplete Cyclization Products: The intermediate ketoxime may persist if cyclization is not driven to completion.[2]
-
Isomeric Byproducts: Depending on the reaction conditions, rearrangement products like benzoxazoles can sometimes form.
-
Polymerization Products: High temperatures or incorrect stoichiometry can lead to the formation of polymeric materials.[1][2]
-
Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.[1]
Q2: Does the deuterium labeling (d4) affect the purification strategy compared to the non-labeled compound?
A2: For the most common purification techniques, such as chromatography and recrystallization, the effect of deuterium labeling is negligible. These methods separate compounds based on differences in polarity, solubility, and volatility. The mass difference between the d4-isotopologue and its protio-analog does not significantly alter these bulk physical properties.
However, the d4 label is critically important for analytical characterization:
-
Mass Spectrometry (MS): The molecular ion peak will be 4 Da higher than the non-labeled compound. This is a primary confirmation of successful synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the signals corresponding to the four deuterated positions will be absent. This provides a clean spectrum and is an excellent tool for confirming the position and extent of deuteration, as well as for identifying proton-containing impurities.[3]
Q3: What is a reasonable target purity for this compound to be used as an analytical standard?
A3: For use as an internal standard in regulated bioanalysis or other quantitative applications, the highest possible purity is required. A common target is ≥98% chemical purity and ≥99% isotopic purity. The purity should be assessed by a combination of methods, typically HPLC for chemical purity and LC-MS and/or NMR for isotopic purity and structural confirmation.[3][]
Troubleshooting and Optimization Guide
This section addresses specific issues that may arise during the purification workflow.
Q4: My flash column chromatography is providing poor separation between the product and a closely-eluting impurity. What are my options?
A4: Poor separation in column chromatography is a frequent challenge, often caused by an inadequately optimized solvent system or incorrect stationary phase selection.[5]
Causality: Separation on silica gel is based on the differential partitioning of analytes between the polar stationary phase and the less polar mobile phase. If the polarity of the eluent is too high, all compounds will travel quickly with the solvent front (low Rf), resulting in poor resolution. If it's too low, elution times will be excessively long.
Troubleshooting Steps:
-
Systematic Solvent Screening (TLC): Before committing to a column, screen various solvent systems using Thin Layer Chromatography (TLC).[5] Test different ratios of a non-polar solvent (e.g., Hexane, Heptane) and a more polar solvent (e.g., Ethyl Acetate, Dichloromethane). The ideal system will give your product an Rf value of ~0.25-0.35 and maximize the separation (ΔRf) from the impurity.
-
Introduce a Third Solvent: Sometimes, a binary system is insufficient. Adding a small percentage of a third solvent, like methanol or triethylamine (if the impurity is acidic), can significantly alter selectivity and improve separation.[5]
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. If the impurity is non-polar, a reverse-phase (C18) column might be effective. For certain isomers, specialized stationary phases may be required.
-
Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the mass of the crude material should be no more than 1-5% of the mass of the silica gel.
Q5: I'm losing a significant amount of my product during recrystallization. How can I improve my yield?
A5: Significant product loss during recrystallization typically points to one of two issues: the chosen solvent is too good at dissolving the product even at low temperatures, or the product is precipitating prematurely with impurities. A successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain soluble at all temperatures.[6]
Troubleshooting Steps:
-
Solvent Selection is Key: The ideal solvent will dissolve the crude product when hot but yield crystals upon cooling. If your product remains in the mother liquor, the solvent is too strong. If it "oils out" or precipitates immediately even when hot, the solvent is too weak.
-
Employ a Two-Solvent System: This is often more effective. Dissolve your compound in a minimum amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Allow this solution to cool slowly.[6]
-
Ensure Slow Cooling: Rapid cooling (e.g., placing the flask directly in an ice bath) leads to the formation of small, often impure crystals by trapping impurities. Allowing the solution to cool slowly to room temperature first, followed by further cooling in an ice bath, promotes the growth of larger, purer crystals.
-
Minimize Transfer Steps: Each transfer of the solution or crystals can result in material loss. Plan your workflow to minimize these steps.
Q6: My final product shows signs of degradation (e.g., color change, new spots on TLC) after purification. What could be the cause?
A6: The benzisoxazole ring, while aromatic and relatively stable, can be susceptible to degradation under certain conditions.[1][7]
Potential Causes & Solutions:
-
Acid/Base Sensitivity: Prolonged exposure to acidic or basic conditions, sometimes present on silica gel or in solvent modifiers, can cause ring-opening or rearrangement. If this is suspected, use neutralized silica gel or avoid acidic/basic additives in your chromatography.[8]
-
Thermal Instability: While many benzisoxazoles are stable, heating for extended periods during solvent evaporation or recrystallization can cause decomposition. Use a rotary evaporator with a controlled temperature water bath and avoid excessive heating.
-
Oxidation: Some heterocyclic compounds are sensitive to air oxidation, especially in solution.[2] If you observe color changes over time, consider performing purification steps under an inert atmosphere (e.g., Nitrogen or Argon) and storing the final product under inert gas at low temperatures.
Purification and Analysis Workflow
The following diagram illustrates a robust workflow for moving from a crude synthetic product to a fully characterized, high-purity compound.
Caption: A typical workflow for the purification and analysis of this compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a primary purification step to remove significant impurities.
-
TLC Analysis: Determine the optimal eluent system using TLC. A common starting point for benzisoxazole derivatives is a Hexane/Ethyl Acetate gradient.
-
Column Packing: Select a column of appropriate size. Dry pack with silica gel (230-400 mesh) and then flush with the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Start with a low polarity mobile phase (e.g., 98:2 Hexane/EtOAc). Gradually increase the polarity of the eluent over the course of the run.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Recommended Setting/Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating moderately polar organic compounds. |
| Mobile Phase | Hexane / Ethyl Acetate | Offers a good polarity range and is easily removed. |
| Gradient Profile | Start at 2% EtOAc, increase to 20% | A gradient is usually more efficient than isocratic elution for separating multiple components. |
| Column Loading | 1:50 (Crude:Silica w/w) | Prevents band broadening and ensures good separation. |
Protocol 2: Recrystallization
This protocol is used to "polish" the product from the chromatography, removing trace impurities to achieve high purity.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent system (e.g., Ethanol/Water, Acetone/Heptane). A patent for purifying substituted benzoxazoles suggests a system of acetone and acetonitrile or ethyl acetate and heptane can be effective.[6]
-
Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add the primary solvent (e.g., Acetone) in small portions while heating and stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystal Formation: Slowly add the anti-solvent (e.g., Heptane) dropwise until the solution becomes persistently turbid. Set the flask aside and allow it to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for 30-60 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold anti-solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
- BenchChem. Technical Support Center: Troubleshooting Benzoxazole Synthesis. Accessed January 15, 2026.
- Procter & Gamble. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
- BenchChem. Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. Accessed January 15, 2026.
- BenchChem.
- Patil, S., et al. Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chem Sci Trans. 2016, 5(1), 8-20.
- BenchChem.
-
Paquin, J., et al. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Org. Lett. 2018, 20(11), 3331–3335. [Link]
-
Al-Ghorbani, M., et al. Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Med. Chem. 2021, 12, 1958-1977. [Link]
-
Paquin, J., et al. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. ACS Publications. Accessed January 15, 2026. [Link]
-
Organic Chemistry Portal. Synthesis of Benzisoxazoles. Accessed January 15, 2026. [Link]
- Lukoyanov, A. A., et al. RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds. 2022, 58(1), 67-91.
-
Wikipedia. Benzisoxazole. Accessed January 15, 2026. [Link]
-
ChemSynthesis. 3-methyl-2,1-benzisoxazole. Accessed January 15, 2026. [Link]
-
Lesellier, E., et al. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. 2017, 1508, 129-138. [Link]
- BenchChem. A Comparative Purity Analysis of Synthesized 3-(1,3-Benzoxazol-2-yl)benzoic Acid. Accessed January 15, 2026.
- BenchChem. Technical Support Center: Refinement of Analytical Methods for 3-Methyl-5-(oxazol-5-yl)isoxazole. Accessed January 15, 2026.
- BOC Sciences.
- Der Pharma Chemica.
-
Uno, H., et al. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities. J Med Chem. 1982, 25(7), 788-93. [Link]
- Agency for Toxic Substances and Disease Registry. Analytical Methods. Accessed January 15, 2026.
- Royal Society of Chemistry. Analytical Methods. Accessed January 15, 2026.
-
Organic Chemistry Portal. 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives. Accessed January 15, 2026. [Link]
-
Kalkote, U. R., et al. A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research. 2002, 2002(1), 36-37. [Link]
-
Bakulev, V. A., et al. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein J. Org. Chem. 2014, 10, 201-207. [Link]
-
Lepore, S. D., et al. Preparation of 2-hydroxybenzamidines from 3-aminobenzisoxazoles. Tetrahedron Letters. 2002, 43(49), 8777-8779. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
- 7. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 8. soc.chim.it [soc.chim.it]
Technical Support Center: ESI-MS Analysis of 3-Methyl-1,2-benzisoxazole-d4
Introduction: This guide serves as a specialized technical resource for researchers, analytical chemists, and drug development professionals utilizing Electrospray Ionization Mass Spectrometry (ESI-MS) for the analysis of 3-Methyl-1,2-benzisoxazole-d4. Understanding and controlling adduct formation is critical for achieving accurate mass identification, reliable quantitation, and meaningful structural elucidation. This document provides in-depth, experience-based answers to common challenges, moving beyond simple procedural lists to explain the underlying chemistry of ion formation in the ESI source.
The target analyte, this compound (likely formula C₈H₃D₄NO), has a calculated monoisotopic mass (M) of 137.0779 u . All m/z values discussed herein are based on this mass.
Part 1: Frequently Asked Questions - Identifying Common Adducts
This section addresses the initial identification of ions you are likely to observe in your mass spectrum. Correctly identifying these species is the first step in any troubleshooting workflow.
Q1: What are the most common adducts I should expect for this compound in positive ion ESI-MS?
A1: In positive ion mode, the formation of various adducts is a common phenomenon driven by the analyte's structure and the composition of your mobile phase and sample matrix.[1] For this compound, you should primarily look for the protonated molecule, [M+H]⁺, especially when using an acidic mobile phase. However, adducts with alkali metals and ammonium are also highly probable.
The key is to recognize that your analyte signal may be distributed across several of these species, potentially impacting the apparent sensitivity of any single ion.[1]
Table 1: Common Positive Mode Adducts for this compound (M = 137.0779 u)
| Adduct Ion | Formula | Expected m/z | Common Sources & Rationale |
| Protonated Molecule | [M+H]⁺ | 138.0857 | Primary Target Ion. Promoted by acidic mobile phase modifiers (e.g., formic acid, acetic acid) which provide a high concentration of protons. |
| Sodium Adduct | [M+Na]⁺ | 160.0676 | Very Common. Sodium is ubiquitous and leaches from glass vials, or is present as an impurity in solvents and reagents.[2][3] Its formation is competitive with protonation. |
| Ammonium Adduct | [M+NH₄]⁺ | 155.1122 | Modifier-Dependent. Primarily observed when using ammonium-based buffers like ammonium formate or ammonium acetate. This adduct can be very stable and is often targeted for robust quantitation.[4] |
| Potassium Adduct | [M+K]⁺ | 176.0416 | Common Contaminant. Similar to sodium, potassium is a common contaminant from glassware and solvents, though often at lower levels.[2] |
| Proton-Bound Dimer | [2M+H]⁺ | 275.1637 | Concentration-Dependent. This ion forms when two neutral analyte molecules associate with a single proton. It is typically only observed at high analyte concentrations.[1] |
Q2: My signal is weak in positive mode. What adducts might be expected in negative ion ESI-MS?
A2: While benzisoxazoles are not strongly acidic, deprotonation to form [M-H]⁻ can be possible under basic mobile phase conditions, though it is generally less favorable than positive ion formation for this class of compounds. More commonly in negative mode, you may observe adducts with anions present in the mobile phase or sample matrix.[5]
Table 2: Potential Negative Mode Adducts for this compound (M = 137.0779 u)
| Adduct Ion | Formula | Expected m/z | Common Sources & Rationale |
| Deprotonated Molecule | [M-H]⁻ | 136.0700 | Formation requires a basic mobile phase (e.g., containing ammonium hydroxide) to facilitate proton abstraction. May not be efficient for this analyte. |
| Formate Adduct | [M+HCOO]⁻ | 182.0761 | Observed when formic acid is used as a mobile phase modifier. The formate ion (HCOO⁻) adducts with the neutral analyte. |
| Acetate Adduct | [M+CH₃COO]⁻ | 196.0917 | Observed when acetic acid is used as a mobile phase modifier. The acetate ion (CH₃COO⁻) adducts with the neutral analyte. |
| Chloride Adduct | [M+Cl]⁻ | 172.0467 | Chloride can be a significant contaminant from various sources, including solvents or the sample itself (e.g., if prepared as an HCl salt).[6] Shows a characteristic isotopic pattern for ³⁵Cl/³⁷Cl. |
Part 2: Troubleshooting Guide - Managing Adduct Formation
This section provides systematic, cause-and-effect solutions to common problems encountered during method development and routine analysis.
Problem: My spectrum is dominated by the sodium adduct ([M+Na]⁺), but I need the protonated molecule ([M+H]⁺) for MS/MS library matching and fragmentation analysis.
Causality: The prevalence of the [M+Na]⁺ adduct over the [M+H]⁺ adduct indicates one of two conditions: either the concentration of sodium ions in the ESI droplet is significantly higher than that of protons, or the gas-phase affinity of your analyte for Na⁺ is much stronger than its proton affinity. In most cases, the issue is an excess of sodium contamination.[2] The goal is to shift the equilibrium in the ESI droplet to favor protonation.
-
Introduce a Proton Source: The most effective method is to lower the pH of the mobile phase.[2]
-
Action: Add 0.1% formic acid (v/v) to both your aqueous and organic mobile phases.
-
Rationale: This dramatically increases the concentration of H⁺ available in the ESI droplets, creating a competitive environment where the analyte is more likely to be protonated than sodiated. Formic acid is volatile and well-suited for MS applications.
-
-
Eliminate Sodium Sources: Systematically remove potential sources of sodium contamination from your workflow.
-
Action 1: Replace glass autosampler vials and volumetric flasks with polypropylene (plastic) alternatives.[3]
-
Rationale 1: Glassware, particularly certain types, can leach sodium ions into aqueous and organic solvents over time. Plasticware eliminates this variable.
-
Action 2: Ensure you are using high-purity, LC-MS grade solvents (water, acetonitrile, methanol).
-
Rationale 2: Lower-grade solvents can contain significant levels of metal ion impurities.[3]
-
Action 3: Prepare fresh mobile phases daily. Do not use buffers or modifiers that have been stored for long periods.
-
Rationale 3: This minimizes the opportunity for contaminants to leach from storage vessels.
-
-
Verify System Cleanliness: If the issue persists, sodium contamination may be present in the LC-MS system itself.
-
Action: Flush the entire LC system and MS source with a cleaning solution (e.g., 50:50:0.1 isopropanol:water:formic acid).
-
Rationale: Residual salts from previous analyses can accumulate in tubing, fittings, and the ESI probe, acting as a continuous source of contamination.
-
Problem: I see multiple adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺) simultaneously, which splits my signal and complicates quantitation. How do I consolidate the signal into a single, reliable ion?
Causality: This scenario indicates the presence of multiple adduct-forming cations at comparable effective concentrations, with the analyte having affinity for each. This dilutes the signal for any single species and can lead to poor reproducibility, as minor variations in contaminant levels can significantly alter the ratios of the different adducts.[4]
Solution Strategy: The goal is to force the ionization process to favor a single, desired adduct. This can be achieved by either suppressing the formation of unwanted adducts or by intentionally promoting one to become the dominant species.
Below is a logical workflow to diagnose and solve the issue of a split analyte signal.
Caption: Troubleshooting workflow for consolidating signal into a single adduct ion.
Explanation of the Workflow:
-
Prioritize [M+H]⁺: The protonated molecule is often preferred due to its predictable fragmentation behavior in MS/MS. Your first approach should always be to suppress metal adducts by following the protocol in the previous section (adding acid, using plastic vials).[2]
-
Shift to Adduct Promotion: If you cannot sufficiently suppress metal adducts, or if another adduct (like [M+NH₄]⁺) provides significantly better signal intensity, the better strategy is to make that adduct the primary ion.[4]
-
Example: To promote the ammonium adduct, add 2-5 mM of ammonium formate to your mobile phase. This provides a vast excess of NH₄⁺ ions, ensuring that the [M+NH₄]⁺ adduct is formed consistently and becomes the dominant species, even in the presence of sodium or potassium contamination.
-
Trustworthiness: This approach creates a self-validating system. By controlling the adduct-forming agent, you make the ionization process robust and less susceptible to minor variations in contaminant levels, leading to more reliable quantitative results.
-
Part 3: Advanced Protocols & Visualizations
Visualizing the ESI Process: Competition for the Analyte
The choice of ions observed in the final spectrum is a direct result of competitive equilibria occurring within the ESI droplet as it desolvates.
Caption: Competitive adduct formation in the ESI droplet.
References
-
Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894. [Link][4][7]
-
Stoll, D. R. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America. [Link][2]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link][3]
-
Wille, S. M. R., & Laza, D. (2020). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 55(10), e4582. [Link][1]
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. [Link][8]
-
Maduray, K., et al. (2023). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Drug Testing and Analysis. [Link][6]
-
Schug, K. A., & McNair, H. M. (2002). Adduct formation in electrospray ionization mass spectrometry. Part 1: Common acidic pharmaceuticals. Journal of Separation Science, 25(12), 759-765. [Link][5]
-
Fiehn, O. (n.d.). MS Adduct Calculator. Fiehn Lab, UC Davis. [Link][9]
Sources
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. learning.sepscience.com [learning.sepscience.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals (2002) | Kevin A. Schug | 82 Citations [scispace.com]
- 6. madbarn.com [madbarn.com]
- 7. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. support.waters.com [support.waters.com]
- 9. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
Technical Support Center: Troubleshooting Chromatographic Peak Tailing for 3-Methyl-1,2-benzisoxazole-d4
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice in a direct question-and-answer format to address the common and often frustrating issue of chromatographic peak tailing, with a specific focus on the analysis of 3-Methyl-1,2-benzisoxazole-d4. Our goal is to move beyond simple checklists and explain the underlying chemical principles, empowering you to make informed, effective decisions in your method development and analysis.
Frequently Asked Questions (FAQs)
Q1: What is chromatographic peak tailing, and why is it a significant problem?
A: In an ideal chromatographic separation, an analyte peak should be sharp and symmetrical, resembling a perfect Gaussian distribution. Peak tailing is a common deviation where the latter half of the peak is drawn out, creating an asymmetrical "tail".[1] This distortion is problematic for several critical reasons:
-
Reduced Resolution: Tailing peaks are wider at the base, which can cause them to merge with adjacent peaks, making accurate separation and identification difficult.[2]
-
Inaccurate Quantification: The asymmetrical shape complicates peak integration. Automated integration software may struggle to consistently and accurately determine the start and end of the peak, leading to poor precision, reproducibility, and inaccurate quantitative results.[2][3]
-
Lower Sensitivity: As the peak broadens and the tail extends, the peak height is reduced, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).
A common metric for measuring peak shape is the USP Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical peak has a Tf of 1.0. For most regulated methods, a tailing factor of ≤ 2.0 is considered acceptable.[2][3]
Q2: I'm seeing significant peak tailing specifically for this compound. What makes this compound prone to tailing?
A: The molecular structure of 3-Methyl-1,2-benzisoxazole contains a nitrogen atom within its heterocyclic ring system. This nitrogen atom can act as a Lewis base, making the compound susceptible to undesirable secondary interactions with the stationary phase, particularly in reversed-phase HPLC.
The most common cause of peak tailing for basic compounds is interaction with silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[4][5][6] These silanol groups are acidic and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH levels above ~3-4.[7] Your positively charged (protonated) basic analyte can then interact with these negative sites via a strong ion-exchange mechanism.[2][4] This secondary retention mechanism is much stronger and has slower kinetics than the primary hydrophobic retention, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[1]
Factors that exacerbate this issue include:
-
Older Column Technology (Type A Silica): These columns have a higher concentration of acidic silanol groups and trace metal impurities (like iron and aluminum), which increase silanol acidity and worsen tailing.[1][8]
-
Mid-Range Mobile Phase pH: Operating in a pH range of 4-7 is often the "worst-case scenario," as it ensures a significant population of both ionized silanols and a protonated basic analyte.[5][9]
Troubleshooting Workflow: A Systematic Approach
When faced with peak tailing for this compound, it is crucial to follow a logical, step-by-step troubleshooting process. Changing multiple parameters at once can obscure the true cause of the problem. The following workflow provides a systematic guide to diagnosing and resolving the issue.
Caption: Systematic workflow for troubleshooting peak tailing.
Detailed Troubleshooting Guides
Guide 1: Mobile Phase Optimization - The First Line of Defense
Adjusting the mobile phase is the fastest and most cost-effective way to improve peak shape. The primary goal is to control the ionization state of both your analyte and the stationary phase silanols.
Q: How does adjusting mobile phase pH resolve tailing for this compound?
A: By lowering the mobile phase pH, you can suppress the ionization of the problematic silanol groups.[1][2]
-
At Low pH (2.5 - 3.0): The silanol groups (Si-OH) are fully protonated and therefore neutral. This eliminates the strong ion-exchange interaction with your protonated basic analyte, significantly reducing tailing.[8][10] The analyte remains protonated and is eluted based on its hydrophobicity. This is the most common and effective strategy.
-
At Mid pH (4.0 - 7.0): Silanols are partially or fully ionized (SiO⁻), and the basic analyte is protonated (Analyte-H⁺). This leads to strong ionic interactions and severe peak tailing.[5]
-
At High pH (>9.0): The basic analyte is deprotonated and becomes neutral, while the silanols remain ionized. This can also provide good peak shape but requires a specialized high-pH stable column , as standard silica columns will rapidly degrade and dissolve above pH 8.[11][12]
| Mobile Phase pH | Silanol Group (Si-OH) State | This compound State | Resulting Interaction | Peak Shape |
| pH 2.5 - 3.0 | Neutral (Protonated) | Cationic (Protonated) | Minimal Ionic Interaction | Good / Improved |
| pH 4.0 - 7.0 | Anionic (Deprotonated) | Cationic (Protonated) | Strong Ionic Interaction | Poor / Tailing |
| pH > 9.0 (requires special column) | Anionic (Deprotonated) | Neutral (Deprotonated) | Minimal Ionic Interaction | Good / Improved |
Protocol 1: Mobile Phase pH Adjustment with Formic Acid
This protocol details the most common approach to improving peak shape for basic compounds.
-
Prepare Aqueous Mobile Phase: To your HPLC-grade water, add 0.1% (v/v) formic acid. For 1000 mL of water, this is 1 mL of formic acid. This will typically bring the pH to ~2.7.
-
Confirm pH: Use a calibrated pH meter to measure the pH of the aqueous portion before mixing it with the organic modifier.[2]
-
Prepare Mobile Phase: Mix the acidified aqueous phase with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio for your method.
-
Equilibrate the System: Flush the new mobile phase through the entire HPLC system, including the pump, degasser, autosampler, and column, for at least 10-15 column volumes.
-
Inject and Evaluate: Inject your standard of this compound and compare the peak shape to the previous method.
Q: Should I use a buffer in my mobile phase?
A: Absolutely. Using a weak acid like formic acid alone may not provide sufficient buffering capacity to control the pH, especially if your sample is dissolved in a different matrix. A buffer resists changes in pH, ensuring a stable and reproducible chromatographic environment.[5][10]
-
Recommendation: For LC-MS compatibility, use a volatile buffer like 10-20 mM ammonium formate or ammonium acetate and adjust the final pH to the desired level (e.g., 3.0) with the corresponding acid (formic or acetic acid).[10] Increasing buffer concentration can also help mask residual silanol interactions.[2][13]
Guide 2: Stationary Phase Selection - Choosing the Right Tool
If mobile phase optimization does not fully resolve the issue, the column itself is the next logical area to investigate.
Q: My peak is still tailing even at low pH. Could my column be the problem?
A: Yes. Even at low pH, some highly acidic silanols on older or lower-quality silica may remain ionized. Furthermore, the type and quality of the column's silica and bonding chemistry are paramount.[1][2]
-
Use High-Purity, End-Capped, Type B Silica Columns: Modern columns are made with highly purified silica (Type B) that has very low metal content.[14] After the C18 (or other) phase is bonded, the column is "end-capped" by reacting most of the remaining free silanols with a small silylating agent (e.g., trimethylsilyl chloride), effectively shielding them from interacting with analytes.[5][10]
-
Consider Hybrid Particle Columns: Columns based on bridged-ethylene hybrid (BEH) or charged surface hybrid (CSH) technology offer improved pH stability and significantly reduced silanol activity, providing excellent peak shape for basic compounds.[14][15]
-
Evaluate Alternative Stationary Phases: If silica-based columns continue to cause issues, consider phases with alternative base materials, such as polymeric columns, which have no silanol groups and can eliminate this type of interaction entirely.[1]
Guide 3: System and Instrumental Effects
Sometimes, the problem is not chemical but physical. If all peaks in your chromatogram are tailing, it often points to a system issue.
Q: All my peaks are tailing, not just the this compound. What should I check?
A: This points towards an issue with the physical flow path of your HPLC system, often referred to as extra-column volume or dead volume .[2] This is any volume the sample passes through outside of the column itself (e.g., tubing, fittings, detector flow cell). Excessive dead volume causes band broadening and can introduce peak tailing.
-
Check Tubing and Fittings: Ensure the connecting tubing between the injector, column, and detector is as short and narrow in diameter as possible (e.g., 0.005" or 0.12 mm I.D.).[5] Make sure all fittings are properly seated and that the tubing is cut perfectly flat and pushed all the way into the port to avoid creating a small void.
-
Inspect the Column Inlet: A void or channel can form at the head of the column over time due to pressure shocks or mobile phase degradation of the silica bed.[16][17] This creates an uneven flow path, leading to tailing. This often requires column replacement. Using a guard column can help protect the analytical column.[10]
-
Check for Blockages: A partially blocked inlet frit on the column can also distort the flow path.[9] This may be resolved by back-flushing the column (check manufacturer's instructions first) or by replacing the frit.
References
-
Boag, M. (2025). How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub. [Link]
-
LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC Europe. [Link]
-
Chrom Tech. (2025). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
Stoll, D. R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC Europe. [Link]
-
Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]
-
Hawach. (2025). 9 Reasons for Peak Tailing of HPLC Column. [Link]
-
Restek. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Link]
-
Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. [Link]
-
Cytiva. (2024). How to fix asymmetrical chromatography peaks? [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. [Link]
-
Axcend. (2023). How to Fix Asymmetrical Chromatography Peaks. [Link]
-
ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Hichrom. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Crawford Scientific. (n.d.). TROUBLESHOOTING GUIDE – HPLC. [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]
-
Waters Corporation. (n.d.). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? [Link]
-
ResearchGate. (2013). How can I prevent peak tailing in HPLC? [Link]
-
Kalkote, U. R., et al. (2005). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research. [Link]
-
Phenomenex. (n.d.). LC Technical Tip. [Link]
-
Pharmaffiliates. (n.d.). This compound. [Link]
-
ChemSynthesis. (2025). 3-methyl-2,1-benzisoxazole. [Link]
-
Shrivastava, S. K., et al. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Mild Synthesis of Sulfonium Salts from Hypervalent Iodine Benzyne Precursors. (n.d.). [Link]
-
Asif, M. (2014). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. [Link]
-
PubChem. (n.d.). 3-(2-(4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl)ethyl)-6,7,8,9-tetrahydro-7-methoxy-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). 3-Hydroxy-1,2-benzisoxazole. [Link]
-
PubMed. (2024). Synthesis of solid sodium silicate from waste glass and utilization on one-part alkali-activated materials based on spent oil filtering earth. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN1944661A - Process for preparing citicoline sodium.
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. waters.com [waters.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromtech.com [chromtech.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 7. agilent.com [agilent.com]
- 8. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. labcompare.com [labcompare.com]
- 11. moravek.com [moravek.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. hplc.eu [hplc.eu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. support.waters.com [support.waters.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. silicycle.com [silicycle.com]
Technical Support Center: Minimizing Ion Suppression for 3-Methyl-1,2-benzisoxazole-d4
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-Methyl-1,2-benzisoxazole-d4. This resource is designed to provide in-depth, practical solutions to common challenges encountered during the quantitative analysis of this compound, with a specific focus on mitigating ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ion suppression, and why is it a significant concern when analyzing this compound?
A1: Ion suppression is a type of matrix effect that reduces the signal of the analyte, in this case, this compound, due to interference from other components in the sample matrix during the ionization process.[1][2] The "matrix" refers to all the components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] When these matrix components co-elute with your analyte from the liquid chromatography (LC) column and enter the mass spectrometer's ion source, they can compete for the available charge, hindering the efficient ionization of this compound.[1] This leads to a decreased detector response, which can severely impact the accuracy, sensitivity, and reproducibility of your quantitative analysis.[1][3]
For this compound, which is often used as an internal standard in bioanalytical studies, accurate quantification is paramount.[4] Ion suppression can lead to an underestimation of the analyte concentration, potentially compromising pharmacokinetic, toxicokinetic, and other critical drug development data.
Q2: I'm observing poor signal intensity and high variability for this compound. How can I determine if ion suppression is the cause?
A2: Diagnosing ion suppression requires a systematic approach. Here are two common methods to identify and quantify its presence:
1. Post-Column Infusion (Qualitative Assessment):
This technique helps identify regions in your chromatogram where ion suppression is occurring.
-
Protocol:
-
Infuse a standard solution of this compound at a constant flow rate into the LC eluent after the analytical column, using a T-junction.
-
Inject a blank matrix sample (e.g., plasma, urine) that has been subjected to your sample preparation procedure.
-
Monitor the signal of this compound. A stable baseline signal is expected.
-
Any significant drop in the baseline signal indicates the elution of matrix components that are causing ion suppression at that specific retention time.
-
2. Post-Extraction Spike (Quantitative Assessment):
This method quantifies the extent of signal suppression or enhancement.
-
Protocol:
-
Prepare two sets of samples.
-
Set A: Spike a known concentration of this compound into a clean solvent (e.g., your initial mobile phase).
-
Set B: Extract a blank matrix sample using your established procedure. Then, spike the same known concentration of this compound into the extracted blank matrix.
-
Analyze both sets by LC-MS/MS and compare the peak areas.
-
The matrix effect can be calculated using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
-
-
Q3: What are the primary strategies to minimize ion suppression for this compound?
A3: A multi-faceted approach combining sample preparation, chromatographic optimization, and appropriate use of internal standards is the most effective way to combat ion suppression.[5]
The goal of sample preparation is to remove as many interfering matrix components as possible before LC-MS/MS analysis.[1][5][6]
| Technique | Principle | Effectiveness for Ion Suppression | Considerations for this compound |
| Protein Precipitation (PPT) | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid). | Moderate. While it removes proteins, it may not effectively remove other interfering substances like phospholipids.[3] | A quick and simple method, but may require further cleanup for complex matrices. |
| Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases (typically aqueous and organic). | Good. Can provide a cleaner extract than PPT by selectively extracting the analyte based on its polarity.[2][5] | The choice of organic solvent is critical and should be optimized for this compound. |
| Solid-Phase Extraction (SPE) | The analyte is selectively retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a different solvent. | Excellent. Offers the highest degree of sample cleanup by targeting specific chemical properties of the analyte.[1][2][5] | Requires method development to select the appropriate sorbent and optimize wash/elution steps. |
Experimental Workflow for Sample Preparation Method Selection
Caption: Workflow for selecting an optimal sample preparation method.
The goal is to chromatographically separate this compound from co-eluting matrix interferences.[1]
-
Column Selection: For a small molecule like 3-Methyl-1,2-benzisoxazole, a C18 reversed-phase column is a good starting point.[7] Experiment with different column chemistries (e.g., C8, Phenyl-Hexyl) if co-elution persists.
-
Mobile Phase Gradient: Adjusting the gradient profile can significantly impact the separation of your analyte from matrix components. A shallower gradient can improve resolution.
-
Mobile Phase Additives: While additives like formic acid can improve peak shape, be mindful that some, like trifluoroacetic acid (TFA), can cause significant ion suppression.[3] Stick to volatile mobile phase modifiers at low concentrations (e.g., 0.1% formic acid).
Since this compound is a deuterated analog, it is an excellent stable isotope-labeled internal standard (SIL-IS).[8] The fundamental principle is that the SIL-IS will co-elute with the unlabeled analyte and experience the same degree of ion suppression.[1][8] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by ion suppression can be compensated for, leading to more accurate and precise quantification.[1][9]
Logical Relationship of Internal Standard Compensation
Caption: How an internal standard corrects for ion suppression.
Q4: Can the choice of ionization source affect ion suppression?
A4: Yes, the ionization technique can have a significant impact.
-
Electrospray Ionization (ESI): ESI is generally more susceptible to ion suppression than other techniques.[2][6] This is because the ionization process in ESI is complex and relies on the formation and evaporation of charged droplets, which can be easily disrupted by matrix components.[6]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is often less prone to ion suppression.[2][10] In APCI, ionization occurs in the gas phase, making it less affected by the non-volatile components that often cause suppression in ESI. If you are experiencing severe and persistent ion suppression with ESI, switching to APCI, if compatible with this compound, could be a viable solution.
References
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques. Available at: [Link]
-
Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. National Institutes of Health. Available at: [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. Available at: [Link]
-
Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.. Available at: [Link]
-
Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. Available at: [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards?. NorthEast BioLab. Available at: [Link]
-
How can I identify Ion Suppression in Biological Sample Analysis?. Providion Group. Available at: [Link]
-
Ion suppression (mass spectrometry). Wikipedia. Available at: [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. National Institutes of Health. Available at: [Link]
-
This compound. Pharmaffiliates. Available at: [Link]
-
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. Available at: [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. Available at: [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. National Institutes of Health. Available at: [Link]
-
Overcoming Matrix Effects. Bioanalysis Zone. Available at: [Link]
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan. Available at: [Link]
-
Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
-
Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Available at: [Link]
-
Troubleshooting ion suppression in LC–MS analysis. YouTube. Available at: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
-
Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters. Available at: [Link]
-
Application of LCMS in small-molecule drug development. European Pharmaceutical Review. Available at: [Link]
-
Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. European Pharmaceutical Review. Available at: [Link]
-
The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. National Institutes of Health. Available at: [Link]
-
3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. National Institutes of Health. Available at: [Link]
-
A Comparison of Several LC/MS Techniques for Use in Toxicology. Agilent. Available at: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]
-
Benzisoxazole. Wikipedia. Available at: [Link]
-
Ion suppression: A major concern in mass spectrometry. Semantic Scholar. Available at: [Link]
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. National Institutes of Health. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. providiongroup.com [providiongroup.com]
- 7. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharmaservices.com [biopharmaservices.com]
- 9. nebiolab.com [nebiolab.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Analytical Tightrope: A Senior Scientist's Guide to Deuterated vs. Non-Deuterated Internal Standards
For researchers, scientists, and drug development professionals navigating the exacting landscape of quantitative bioanalysis, the choice of an internal standard (IS) is a pivotal decision that profoundly impacts data integrity. In the world of liquid chromatography-mass spectrometry (LC-MS/MS), this choice often boils down to a critical comparison: the "gold standard" deuterated internal standard versus its non-deuterated counterparts. This guide provides an in-depth, objective comparison, grounded in experimental principles, to empower you in selecting the most appropriate internal standard for your analytical challenges.
The Imperative of the Internal Standard in Quantitative Analysis
The fundamental role of an internal standard is to act as a reliable mimic of the analyte of interest throughout the entire analytical workflow.[1][2][3] From sample extraction and handling to chromatographic separation and mass spectrometric detection, an ideal IS compensates for variations that can otherwise lead to inaccurate and imprecise results.[4][5] These variations can stem from sample loss during preparation, injection volume inconsistencies, and fluctuations in instrument response.[6][7]
The core principle of internal standardization lies in the use of a constant, known amount of the IS added to every sample, calibrator, and quality control sample. The final analyte concentration is then determined by the ratio of the analyte's response to the IS's response. This ratiometric approach is designed to normalize for variability, thereby enhancing the accuracy and precision of the measurement.[8]
The "Gold Standard": Why Deuterated Internal Standards Reign Supreme
Stable isotope-labeled internal standards (SIL-ISs), particularly those where hydrogen atoms are replaced with deuterium (²H or D), are widely regarded as the pinnacle of internal standardization in mass spectrometry.[1][2] This esteemed status is not arbitrary; it is rooted in the fundamental physicochemical properties of deuterated compounds.
A deuterated internal standard is chemically and structurally almost identical to the analyte.[6] This near-perfect mimicry ensures that the IS and the analyte behave virtually identically during sample preparation and chromatographic separation.[3][4] Consequently, they co-elute, meaning they enter the mass spectrometer's ion source at the same time.[3]
Mitigating the Matrix Effect: The Core Advantage
The most significant challenge in bioanalysis is the "matrix effect," a phenomenon where co-eluting endogenous components from the biological sample (e.g., plasma, urine) suppress or enhance the ionization of the target analyte.[1][2][9] This can lead to significant inaccuracies in quantification.[10] Because a deuterated IS co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[1][11] This co-behavior allows the IS to effectively normalize for the matrix effect, a feat that is difficult to achieve with other types of internal standards.[4][12]
Potential Pitfalls of Deuterated Internal Standards
Despite their numerous advantages, deuterated internal standards are not without their complexities. A nuanced understanding of their potential drawbacks is crucial for robust method development.
The Isotopic Effect: A Double-Edged Sword
The substitution of hydrogen with the heavier deuterium isotope can lead to subtle but significant "isotopic effects".[13]
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes exhibit slightly different retention times in liquid chromatography compared to their non-deuterated (protiated) counterparts.[13][14][15] This chromatographic shift, though often minor, can be problematic. If the analyte and the deuterated IS separate even slightly, they may elute into regions with varying degrees of matrix effects, leading to "differential matrix effects".[13] This can compromise the accuracy and precision of the quantification.[13] Studies have shown that even small chromatographic shifts can result in a significant difference in the matrix effects experienced by the analyte and its deuterated standard.[13]
-
Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to slower reaction rates if the cleavage of this bond is a rate-determining step, for instance, in metabolic pathways.[13] While this effect is a foundational principle in using deuteration to enhance the metabolic stability of drugs, it can be a consideration when selecting an IS for certain applications.[13]
Deuterium-Hydrogen (H/D) Back-Exchange
A primary concern with deuterated standards is the potential for "back-exchange," where deuterium atoms on the standard are replaced by hydrogen atoms from the surrounding protic solvents (e.g., water, methanol) used in LC-MS.[16][17] This can compromise the isotopic purity of the standard, leading to a decrease in the IS signal and an artificial increase in the analyte signal, ultimately resulting in inaccurate quantification.[17] The stability of the deuterium label is highly dependent on its position within the molecule.[17] Deuterium atoms on heteroatoms (e.g., -OH, -NH) are highly labile and prone to rapid exchange.[16][18] Therefore, it is crucial to select or synthesize deuterated standards where the deuterium atoms are placed in stable, non-exchangeable positions.[19][20]
Cost and Availability
The synthesis of deuterated compounds can be complex and expensive, making them a more costly option compared to some non-deuterated alternatives.[20][21] While their performance often justifies the investment, budget constraints can be a practical consideration in some research settings.[11]
Non-Deuterated Internal Standards: The Alternatives
When a deuterated internal standard is not feasible due to cost, availability, or stability issues, researchers turn to non-deuterated alternatives.
Structural Analogs
A structural analog is a distinct chemical compound that is not isotopically labeled but possesses a chemical structure and functional groups very similar to the analyte.[7][22]
-
Advantages: Structural analogs are often more readily available and less expensive than deuterated standards.[22] They can effectively compensate for variability in sample preparation and chromatography.[5]
-
Disadvantages: The primary drawback of structural analogs is that they may not co-elute perfectly with the analyte and may respond differently to matrix effects in the ion source.[11][22] This can introduce a degree of error compared to a stable isotope-labeled internal standard.[7][23] Careful selection and thorough validation are critical to ensure a structural analog provides reliable quantification.[23]
Other Stable Isotope-Labeled Standards (¹³C, ¹⁵N)
Internal standards labeled with other stable isotopes, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), are often considered superior to deuterated standards.[24][25]
-
Advantages: ¹³C and ¹⁵N-labeled standards generally co-elute perfectly with the analyte and are not susceptible to back-exchange, making them the gold standard for compensating for matrix effects.[13][24][26]
-
Disadvantages: The synthesis of ¹³C and ¹⁵N-labeled compounds is typically more complex and expensive than deuteration, limiting their widespread availability and use.[19][25]
Comparative Performance: A Data-Driven Perspective
The superiority of a deuterated internal standard is most evident when examining key bioanalytical validation parameters. The following table summarizes a hypothetical comparative analysis of a deuterated (stable isotope-labeled) internal standard versus a non-deuterated (structural analog) internal standard for the quantification of a hypothetical drug, "Analyte X," in human plasma by LC-MS/MS.
| Validation Parameter | Deuterated IS | Structural Analog IS | Acceptance Criteria (FDA Guidance) |
| Precision (%CV) | |||
| Intra-day (n=5) | 2.5% | 8.9% | ≤15% (≤20% at LLOQ) |
| Inter-day (n=15) | 4.1% | 12.3% | ≤15% (≤20% at LLOQ) |
| Accuracy (%Bias) | |||
| Intra-day (n=5) | -1.8% | -9.5% | ±15% (±20% at LLOQ) |
| Inter-day (n=15) | -3.2% | -11.7% | ±15% (±20% at LLOQ) |
| Matrix Effect (%CV) | 3.5% | 18.2% | ≤15% |
| Recovery (%CV) | 4.2% | 10.5% | Consistent and reproducible |
Data is hypothetical and for illustrative purposes only. LLOQ: Lower Limit of Quantification. CV: Coefficient of Variation.
As illustrated in the table, the deuterated internal standard demonstrates superior precision, accuracy, and a significantly lower matrix effect compared to the structural analog. This is a direct result of its ability to more effectively compensate for analytical variability.
Experimental Workflow: A Practical Guide
To empirically determine the optimal internal standard, a head-to-head comparison is essential. The following protocol outlines a general workflow for such a comparison.
Experimental Protocol: Comparison of Internal Standards
-
Preparation of Stock Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and structural analog IS in an appropriate organic solvent (e.g., methanol).
-
Preparation of Calibration Standards and Quality Controls (QCs): Spike a blank biological matrix (e.g., human plasma) with the analyte stock solution to create a series of calibration standards covering the desired concentration range. Similarly, prepare QCs at low, medium, and high concentrations.
-
Sample Preparation:
-
To two separate sets of calibration standards and QCs, add a fixed concentration of either the deuterated IS or the structural analog IS.
-
Perform a protein precipitation extraction by adding three volumes of cold acetonitrile to each sample.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the extracted samples onto a suitable LC-MS/MS system.
-
Develop a chromatographic method that provides adequate separation of the analyte from endogenous interferences.
-
Optimize the mass spectrometer settings for the detection of the analyte and both internal standards using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Construct two separate calibration curves by plotting the peak area ratio of the analyte to the internal standard versus the analyte concentration.
-
Quantify the QC samples using their respective calibration curves.
-
Calculate the precision (%CV) and accuracy (%Bias) for each set of QCs.
-
Evaluate the matrix effect by comparing the response of the analyte in post-extraction spiked matrix samples to the response in a neat solution.
-
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams created using Graphviz (DOT language) depict key experimental workflows and logical relationships.
Caption: Workflow of a typical bioanalytical method using an internal standard.
Caption: Logical relationship of internal standards and matrix effects.
Conclusion: A Decision Guided by Science and Practicality
In the pursuit of analytical excellence, the choice of an internal standard is a critical determinant of data quality. Deuterated internal standards, by virtue of their near-identical physicochemical properties to the analyte, offer unparalleled performance in mitigating matrix effects and ensuring the accuracy and precision of quantitative bioanalysis.[1][2] While considerations such as isotopic effects and cost are important, the scientific rationale for their use is compelling.[11][13]
Non-deuterated alternatives, such as structural analogs, can be viable options when a deuterated standard is unavailable, but they necessitate more rigorous validation to ensure they adequately compensate for analytical variability.[7][23] Ultimately, the selection of an internal standard should be a data-driven decision, guided by a thorough understanding of the analytical challenges and the principles of sound bioanalytical method validation.
References
- Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical Matrix Analysis. Benchchem.
- The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis. Benchchem.
- The Role of Internal Standards in Quantitative Mass Spectrometry: A Technical Guide. Benchchem.
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Biotech Pioneer.
- Deuterated internal standards and bioanalysis. AptoChem.
- Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Comparative Guide. Benchchem.
- Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Semantic Scholar.
- The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
- Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. The Journal of Applied Laboratory Medicine.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. American Pharmaceutical Review.
- Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. PubMed.
- Technical Support Center: H/D Exchange Issues with Deuterated Standards in LC-MS. Benchchem.
- The Value of Deuterated Internal Standards. KCAS Bio.
- Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. ResearchGate.
- Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS. PubMed.
- Are there advantages to using 13C labeled internal standards over 2H labeled standards?. Cayman Chemical.
- ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples?. PubMed.
- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online.
- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. National Institutes of Health.
- ISOTEC® Stable Isotopes. Sigma-Aldrich.
- Which internal standard? Deuterated or C13 enriched?. ResearchGate.
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation.
- Technical Support Center: Preventing Back-Exchange of Deuterium in Labeled Standards. Benchchem.
- Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate.
- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. | Semantic Scholar [semanticscholar.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 21. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. caymanchem.com [caymanchem.com]
- 26. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Purity Assessment of 3-Methyl-1,2-benzisoxazole-d4 by Nuclear Magnetic Resonance (NMR)
For researchers in drug development and metabolic studies, the precise isotopic enrichment of deuterated compounds is not merely a quality control metric; it is the foundation upon which the accuracy of pharmacokinetic data and mechanistic interpretation rests. In this guide, we delve into the robust and reliable methods for assessing the isotopic purity of 3-Methyl-1,2-benzisoxazole-d4, a molecule of interest in pharmaceutical research. We will objectively compare the primary NMR-based methodologies, providing the underlying principles, detailed experimental protocols, and supporting data to empower scientists to make informed analytical choices.
The Critical Role of Isotopic Purity
Deuterium-labeled compounds, or "heavy" drugs, are increasingly utilized to favorably alter the metabolic profile of active pharmaceutical ingredients (APIs). The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic processes that involve C-H bond cleavage, potentially leading to improved drug efficacy, reduced toxicity, and a more favorable pharmacokinetic profile.
Methodological Comparison: ¹H vs. ²H NMR
The two most powerful and direct NMR techniques for this assessment are Quantitative Proton NMR (¹H qNMR) and Deuterium NMR (²H NMR). While both can yield the desired purity value, they operate on different principles and offer distinct advantages.
-
¹H qNMR: This is the most common and accessible method. It operates by quantifying the minute residual signals from the non-deuterated isotopologues of the compound. For this compound, the isotopic purity is determined by comparing the integrated signal of the residual aromatic protons to a non-deuterated signal within the same molecule—in this case, the methyl (CH₃) group. This internal referencing makes the method exceptionally robust.[2][3]
-
²H NMR: This technique directly observes the deuterium nuclei. For highly enriched compounds (>98 atom % D), where residual proton signals are vanishingly small, ²H NMR provides a clean spectrum with strong signals corresponding to the labeled positions. It serves as an excellent orthogonal method to confirm the results from ¹H qNMR and can provide direct evidence of the deuteration sites.
The logical flow for selecting the appropriate analytical method is outlined below.
Caption: Decision workflow for selecting the appropriate NMR method.
Comparative Analysis Summary
The choice between ¹H and ²H NMR often depends on the available instrumentation and the specific question being asked. For routine quality control, ¹H qNMR is typically sufficient and more accessible. For rigorous characterization or in cases of very high enrichment, the addition of ²H NMR provides an invaluable layer of validation.
| Feature | ¹H qNMR (Internal Reference Method) | ²H NMR |
| Principle | Quantifies residual non-deuterated protons. | Directly quantifies deuterium nuclei. |
| Sensitivity | High (¹H is the most sensitive stable nucleus). | Low (Requires higher concentration or longer acquisition). |
| Accuracy | Excellent, minimizes weighing and dilution errors. | Good, but requires careful calibration and parameter optimization. |
| Acquisition Time | Relatively short. | Significantly longer to achieve desired signal-to-noise. |
| Key Advantage | Uses an internal, in-molecule reference (CH₃), making it a self-validating system. | Unambiguous, direct detection of deuterium; clean spectrum free of proton signals. |
| Primary Use Case | Routine, high-accuracy purity determination for most samples. | Confirmation of labeling sites and purity for highly enriched (>98%) samples. |
Experimental Protocol: The ¹H qNMR Gold Standard
This protocol details the most robust approach for determining the isotopic purity of this compound by leveraging its own methyl group as an internal calibrant.
Causality Behind Key Experimental Choices
The trustworthiness of a quantitative NMR experiment hinges on specific parameter choices designed to ensure that signal intensity is a true representation of the number of nuclei.[4][5]
-
Long Relaxation Delay (d1): To ensure accurate integration, the nuclear spins must fully return to their equilibrium state before each scan. A relaxation delay of at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being measured (both the methyl and the aromatic signals) is critical to prevent signal saturation and underestimation.[2]
-
Certified Internal Standard (Optional for Absolute Quantification): While not required for isotopic purity (which is a relative measurement), if one wishes to determine the absolute chemical purity simultaneously, a certified reference material (CRM) of known purity and concentration must be used.[6][7][8] The standard must be stable, non-volatile, and have signals that do not overlap with the analyte.[9]
-
High-Field Spectrometer: Using a spectrometer of 400 MHz or higher provides better signal dispersion, reducing the chance of peak overlap and improving the accuracy of integration, especially for the small residual signals near the baseline.
The overall experimental and analytical workflow is a systematic process designed for maximum accuracy and reproducibility.
Caption: Step-by-step workflow for isotopic purity determination by ¹H qNMR.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent does not contain impurities with signals in the regions of interest (aromatic and methyl regions).
-
Gently agitate the tube to ensure complete dissolution.
-
-
NMR Data Acquisition (¹H qNMR):
-
Insert the sample into a well-calibrated NMR spectrometer (≥ 400 MHz).
-
Tune and match the probe for the sample to ensure optimal signal transmission and detection.
-
Acquire the spectrum using the following critical parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg90' on Bruker systems).
-
Pulse Angle: 90° for maximum signal intensity per scan.
-
Relaxation Delay (d1): ≥ 30 seconds. This is a conservative value to accommodate a wide range of T₁ times and is crucial for quantification.
-
Acquisition Time (aq): ≥ 3 seconds to ensure high digital resolution.
-
Number of Scans (ns): 16 to 64, or as needed to achieve a signal-to-noise ratio (S/N) of >100:1 for the reference methyl peak.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully perform zero-order and first-order phase correction to ensure all peaks have a pure absorption lineshape.
-
Apply a high-order polynomial or automated baseline correction algorithm to ensure a flat baseline across the entire spectrum, which is critical for accurate integration of small signals.
-
-
Data Analysis and Calculation:
-
Calibrate the chemical shift of the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the singlet corresponding to the non-deuterated methyl (CH₃) group. Let this integral value be I_Me . This signal represents 3 protons.
-
Carefully integrate the small residual signals in the aromatic region (approx. 7.0-8.0 ppm). Sum these integrals to get a total value. Let this be I_Aro . These signals represent the total number of residual protons on the four deuterated positions.
-
Calculate the isotopic purity using the following formula:
-
Normalized Integral per Proton (NIP): NIP = I_Me / 3
-
Total Residual Protons (H_res): H_res = I_Aro / NIP
-
Atom Percent Hydrogen (%H): %H = (H_res / 4) * 100 (The division by 4 is because there are four possible sites for deuteration on the aromatic ring.)
-
Isotopic Purity (Atom % D): Atom % D = 100 - %H
-
-
Illustrative Data
| Parameter | Value | Rationale |
| Analyte Mass | 18.5 mg | Sufficient for high S/N. |
| Solvent | CDCl₃ (0.7 mL) | Good solubility, well-defined residual peak. |
| Spectrometer | 500 MHz | Excellent signal dispersion. |
| Relaxation Delay (d1) | 30 s | Ensures full magnetization recovery for quantitative accuracy.[2] |
| Number of Scans (ns) | 32 | Provides excellent S/N for both large and small signals. |
| Integral of CH₃ (I_Me) | 3.00 | Set as the reference integral. |
| Sum Integral of Aromatics (I_Aro) | 0.084 | Measured from the spectrum. |
Calculation Example:
-
NIP = 3.00 / 3 = 1.00
-
H_res = 0.084 / 1.00 = 0.084
-
%H = (0.084 / 4) * 100 = 2.1%
-
Isotopic Purity (Atom % D) = 100 - 2.1 = 97.9%
Conclusion and Best Practices
For the routine and highly accurate determination of isotopic purity for this compound, ¹H qNMR using the internal methyl group as a reference is the recommended gold-standard methodology. This approach is robust, self-validating, and minimizes potential sources of experimental error. For applications requiring the highest level of certainty or for compounds with isotopic enrichment exceeding 99%, performing a confirmatory ²H NMR analysis provides a powerful and direct orthogonal validation of the deuteration level and site integrity. Adherence to strict, validated protocols, particularly concerning relaxation delays and spectral processing, is paramount to ensuring that the generated data is trustworthy and accurately reflects the true isotopic composition of the material.
References
-
Wu, D. & Wasylishen, R. E. (1997). An Experimental Study of Isotope Effects on NMR Parameters in the Solid State. The Journal of Physical Chemistry A, 101(44), 8344–8350. Available from: [Link]
-
Wikipedia. Isotopic shift. Available from: [Link]
-
Separation Science. Certified reference materials for quantitative NMR. Available from: [Link]
-
Ebraheem, F. & Webb, G. A. Isotope Effects on Chemical Shifts and Coupling Constants. STEMwomen.org. Available from: [Link]
-
Limbach, H.-H. (1990). Dynamic NMR Spectroscopy in the Presence of Kinetic Hydrogen/Deuterium Isotope Effects. In: NMR Basic Principles and Progress. Springer, Berlin, Heidelberg. Available from: [Link]
-
Hansen, P. E. (2022). Isotope Effects on Chemical Shifts in the Study of Hydrogen Bonds in Small Molecules. Molecules, 27(8), 2408. Available from: [Link]
-
ResolveMass Laboratories. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]
-
Escanero, M. (2022). Evaluating the use of NMR for the determination of deuterium abundance in water. University of Groningen. Available from: [Link]
-
Li, M., et al. (2022). Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. Journal of Labelled Compounds and Radiopharmaceuticals, 65(9), 234-243. Available from: [Link]
-
Talluri, M. V. N. K., et al. (2015). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 7(21), 9187-9195. Available from: [Link]
-
Chemistry LibreTexts. (2022). 2.1: How do I choose a reference standard for my Q-NMR analysis?. Available from: [Link]
-
Kato, T., et al. (2016). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 64(11), 1631-1637. Available from: [Link]
-
Talluri, M. V. N. K., et al. (2015). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate. Available from: [Link]
-
Kato, T., et al. (2016). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. J-Stage. Available from: [Link]
-
Wang, Y., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate. Available from: [Link]
-
Kim, J., & Ahn, S. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Applied Sciences, 11(2), 834. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information for a chemical synthesis paper describing 2-Methyl-1H-benzimidazole. Available from: [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]
-
University of Ottawa. Hydrogen (Proton, Deuterium and Tritium) NMR. Available from: [Link]
-
University of Wisconsin-Madison. Quantitative NMR Spectroscopy. Available from: [Link]
-
Wikipedia. Isotopic analysis by nuclear magnetic resonance. Available from: [Link]
-
Toste, F. D., et al. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Organic Letters, 9(25), 5147–5150. Available from: [Link]
-
ResearchGate. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology | Request PDF. Available from: [Link]
-
Simmler, C., et al. (2014). Validation of a Generic qHNMR Method for Natural Products Analysis. Journal of AOAC International, 97(5), 1275–1286. Available from: [Link]
-
Royal Society of Chemistry. Supplementary Information for a chemical synthesis paper describing various benzimidazole derivatives. Available from: [Link]
-
Pauli, G. F., et al. (2014). Purity by Absolute qNMR Instructions. University of Illinois Chicago. Available from: [Link]
-
Veera Reddy, A., et al. (2011). 3-Benzyl-5-methyl-1,2-benzoxazole 2-oxide. Acta Crystallographica Section E, 68(Pt 1), o2957. Available from: [Link]
-
Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available from: [Link]
-
ResearchGate. Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. Available from: [Link]
-
CK Isotopes Ltd. qNMR for the Synthetic Chemist. Available from: [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Validation of a Generic qHNMR Method for Natural Products Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Certified reference materials for quantitative NMR | Separation Science [sepscience.com]
- 7. ukisotope.com [ukisotope.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Methyl-1,2-benzisoxazole and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insights into molecular architecture. Isotopic labeling, particularly with deuterium (²H or D), has emerged as a powerful strategy to simplify complex spectra and enhance the accuracy of NMR analysis. This guide provides an in-depth comparison of the ¹H NMR spectral analysis of 3-Methyl-1,2-benzisoxazole and its deuterated isotopologue, 3-Methyl-1,2-benzisoxazole-d4, underscoring the utility of deuterium labeling in spectral interpretation.
The Rationale for Deuterium Labeling in NMR Spectroscopy
The substitution of protons (¹H) with deuterons (²H) in a molecule offers several distinct advantages in ¹H NMR spectroscopy. Deuterium has a different gyromagnetic ratio and a nuclear spin of 1, compared to the spin of ½ for protons. Consequently, deuterium nuclei resonate at a significantly different frequency from protons and are therefore not observed in a standard ¹H NMR spectrum.[1] This leads to a simplification of the spectrum by eliminating signals from the deuterated positions. Furthermore, the absence of protons at specific sites removes their coupling interactions with neighboring protons, leading to a collapse of complex splitting patterns into simpler multiplets. This spectral simplification is invaluable for the unambiguous assignment of proton signals, particularly in molecules with congested aromatic regions.
¹H NMR Spectral Analysis of 3-Methyl-1,2-benzisoxazole
The ¹H NMR spectrum of 3-Methyl-1,2-benzisoxazole in a common deuterated solvent like chloroform-d (CDCl₃) exhibits characteristic signals for the aromatic protons on the benzene ring and the protons of the methyl group. The aromatic region typically displays a complex pattern of multiplets due to the spin-spin coupling between the four adjacent protons.
Based on available data for 3-Methyl-1,2-benzisoxazole in CDCl₃, the following approximate chemical shifts and multiplicities are observed:
-
Aromatic Protons (H4, H5, H6, H7): These protons appear in the range of δ 7.21-7.61 ppm. The signals are typically multiplets due to mutual coupling. For instance, one might observe multiplets around δ 7.61−7.58 (1H), 7.42−7.40 (1H), and 7.24−7.21 (2H).
-
Methyl Protons (CH₃): The three protons of the methyl group at the 3-position typically appear as a sharp singlet at approximately δ 2.59 ppm.
The overlapping nature of the aromatic signals can present a significant challenge in definitively assigning each proton to its specific position on the benzisoxazole ring.
The Advantage of Deuteration: ¹H NMR Spectrum of this compound
The strategic deuteration of the benzene ring in 3-Methyl-1,2-benzisoxazole to yield the -d4 analog dramatically simplifies the ¹H NMR spectrum. In this isotopologue, the four aromatic protons are replaced by deuterium atoms.
The expected ¹H NMR spectrum of this compound in CDCl₃ would primarily feature a single, sharp signal:
-
Methyl Protons (CH₃): A singlet at approximately δ 2.59 ppm, corresponding to the three protons of the methyl group.
The complex multiplet pattern in the aromatic region (δ 7.2-7.6 ppm) would be absent, as the protons responsible for these signals have been replaced by deuterium. This stark contrast immediately highlights the power of isotopic labeling in isolating specific proton signals and simplifying spectral analysis.
Comparative Data Summary
The following table summarizes the key differences in the ¹H NMR spectra of 3-Methyl-1,2-benzisoxazole and its -d4 analog.
| Proton Environment | 3-Methyl-1,2-benzisoxazole | This compound |
| Aromatic Protons (H4, H5, H6, H7) | Multiplets, ~ δ 7.21-7.61 ppm | Absent |
| Methyl Protons (CH₃) | Singlet, ~ δ 2.59 ppm | Singlet, ~ δ 2.59 ppm |
Experimental Protocols
Synthesis of this compound
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
¹H NMR Sample Preparation and Analysis
A standardized protocol for acquiring high-quality ¹H NMR spectra is crucial for comparative analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte (either 3-Methyl-1,2-benzisoxazole or its -d4 analog).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid strong solvent signals that could obscure the analyte's peaks.[1]
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent. This is essential for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity, which results in sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard pulse sequences.
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).
-
Integrate the signals to determine the relative number of protons contributing to each peak.
-
NMR Analysis Workflow:
Caption: General workflow for ¹H NMR spectral analysis.
Conclusion
The comparative ¹H NMR spectral analysis of 3-Methyl-1,2-benzisoxazole and its deuterated analog, this compound, provides a clear and compelling demonstration of the power of isotopic labeling in modern structural elucidation. The simplification of the spectrum upon deuteration of the aromatic ring allows for the unambiguous identification of the methyl protons and removes the complexities of interpreting overlapping aromatic signals. For researchers in drug development and medicinal chemistry, this technique is an invaluable tool for confirming molecular structures, studying reaction mechanisms, and ensuring the purity and identity of pharmaceutical compounds.
References
-
SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]
-
Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved January 15, 2026, from [Link]
-
Patil, S., & Baseer, M. (2016). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chemical Science Transactions, 5(1), 8-20. Retrieved from [Link]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3-Methyl-1,2-benzisoxazole and its Deuterated Analog, 3-Methyl-1,2-benzisoxazole-d4
This technical guide provides an in-depth comparative analysis of the mass spectrometry fragmentation patterns of 3-Methyl-1,2-benzisoxazole and its stable isotope-labeled counterpart, 3-Methyl-1,2-benzisoxazole-d4. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification, characterization, and quantification of small heterocyclic molecules. By elucidating the fragmentation pathways, this guide aims to provide a foundational understanding for method development and data interpretation in metabolomics, pharmacokinetics, and related fields.
Introduction: The Significance of 3-Methyl-1,2-benzisoxazole and Isotopic Labeling
3-Methyl-1,2-benzisoxazole is a heterocyclic compound that forms the core scaffold of various biologically active molecules. Its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1] The introduction of a stable isotope label, such as deuterium, into a molecule creates a chemically identical analog with a distinct mass. This mass shift is invaluable in mass spectrometry-based quantification, serving as an ideal internal standard to correct for variations in sample preparation and instrument response.[2] Understanding the fragmentation behavior of both the native and labeled compounds is paramount for developing robust analytical methods.
Mass Spectrometry Approach: Electron Ionization (EI)
For the analysis of relatively small and volatile organic molecules like 3-Methyl-1,2-benzisoxazole, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a powerful and widely used technique.[3] EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[4] This fragmentation pattern serves as a molecular fingerprint, aiding in structural elucidation and confirmation.
Fragmentation Pathway of 3-Methyl-1,2-benzisoxazole
The electron ionization mass spectrum of 3-Methyl-1,2-benzisoxazole is characterized by a distinct fragmentation pattern. The molecular ion ([M]•+) is readily formed, and its subsequent fragmentation provides key structural information. The primary and most significant fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule.[5][6]
Caption: Proposed fragmentation pathway of 3-Methyl-1,2-benzisoxazole under EI-MS.
Fragmentation Pathway of this compound
For the deuterated analog, this compound, the fragmentation pathway is expected to mirror that of the unlabeled compound. However, the masses of the molecular ion and the resulting fragment ions will be shifted by the mass of the deuterium atoms. In this case, with four deuterium atoms on the methyl group and benzene ring, the molecular weight increases by four mass units.
The key to this comparative analysis is observing the corresponding mass shift in the fragment ions. Since the primary fragmentation is the loss of CO, which does not involve the deuterated methyl group, the resulting fragment ion should retain the deuterium labels, exhibiting a +4 mass shift compared to the unlabeled fragment.
Caption: Predicted fragmentation of this compound.
Comparative Fragmentation Data
The following table summarizes the expected major ions in the electron ionization mass spectra of 3-Methyl-1,2-benzisoxazole and its d4-labeled analog. The relative intensities are hypothetical and serve for comparative purposes.
| Ion Assignment | 3-Methyl-1,2-benzisoxazole (m/z) | This compound (m/z) | Mass Shift (Da) |
| Molecular Ion [M]•+ | 133 | 137 | +4 |
| [M-CO]•+ | 105 | 109 | +4 |
| Further Fragments | Various | Various (shifted) | +4 |
This clear mass shift of 4 Da for both the molecular ion and the key fragment ion provides unambiguous confirmation of the deuteration and allows for the selective monitoring of the labeled compound in the presence of its unlabeled counterpart.
Experimental Protocols
Synthesis of this compound (Proposed)
A plausible synthetic route to this compound would involve the use of a deuterated methylating agent in the final steps of a known synthesis of the unlabeled compound. Based on literature for the synthesis of related deuterated heterocycles, a radical trideuteromethylation using deuterated dimethyl sulfoxide (DMSO-d6) could be a viable approach.[7]
Step-by-step Methodology:
-
Precursor Synthesis: Synthesize a suitable precursor, such as a 2-hydroxyacetophenone derivative.
-
Deuteromethylation: In a reaction vessel, combine the precursor with a radical initiator and deuterated dimethyl sulfoxide (DMSO-d6) as the source of the -CD3 group.
-
Reaction Conditions: Heat the mixture under an inert atmosphere for a specified period to facilitate the radical reaction.
-
Work-up and Purification: After the reaction is complete, perform an appropriate aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified using column chromatography to yield this compound.
Note: This is a proposed synthesis and would require experimental optimization and verification.
GC-MS Analysis Protocol
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
-
Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for the separation of these compounds.
Step-by-step Methodology:
-
Sample Preparation: Prepare solutions of 3-Methyl-1,2-benzisoxazole and this compound in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 µg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless or split (e.g., 20:1)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Mass Range: Scan from m/z 40 to 200.
-
Scan Rate: 2 scans/second.
-
-
Data Analysis:
-
Acquire the total ion chromatograms (TIC) and mass spectra for both compounds.
-
Identify the molecular ions and major fragment ions.
-
Compare the mass spectra to confirm the expected fragmentation patterns and mass shifts.
-
Caption: Workflow for the GC-MS analysis of benzisoxazole derivatives.
Conclusion
The mass spectrometry fragmentation analysis of 3-Methyl-1,2-benzisoxazole and its deuterated analog, this compound, reveals a consistent and predictable fragmentation pattern dominated by the loss of carbon monoxide. The observed mass shift of +4 Da for the molecular ion and the primary fragment ion of the deuterated compound provides a robust method for its differentiation and quantification. The experimental protocols outlined in this guide offer a solid starting point for researchers working with these and similar heterocyclic compounds. A thorough understanding of these fragmentation principles is essential for the confident application of stable isotope dilution assays in various scientific disciplines.
References
-
Radical trideuteromethylation with deuterated dimethyl sulfoxide in the synthesis of heterocycles and labelled building blocks. Chemical Communications,
-
A convenient synthesis of deuterium labeled amines and nitrogen heterocycles with KOt-Bu/DMSO-d6. Semantic Scholar,
-
Gas phase ion chemistry of the heterocyclic isomers 3-methyl-1,2-benzisoxazole and 2-methyl-1,3-benzoxazole. Journal of the American Society for Mass Spectrometry,
-
Synthesis of Deuterated Enaminones with High Isotopic Fidelity. ACS Publications,
-
The Role of Deuterium Labeling in Quantitative Analysis: A Technical Guide. BenchChem,
-
Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center,
-
Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews,
-
Application Note: Mass Spectrometry Fragmentation of 3-(1,3-Benzoxazol-2-yl)benzoic acid. BenchChem,
-
Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. National Institutes of Health,
-
Mass spectra of aromatic 3-methylisoxazolo- and 2-methyloxazolopyridines. Rapid Communications in Mass Spectrometry,
-
Applications and Synthesis of Deuterium-Labeled Compounds. Macmillan Group,
-
Fragmentation. Chemistry LibreTexts,
-
Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2,
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry,
-
Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances,
-
Mass Spectrometry: Fragmentation. University of Arizona,
-
A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI,
-
Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy,
-
Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO,
-
Interpretation of mass spectra. University of California, Irvine,
-
Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. SpringerLink,
-
MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. PubMed,
-
Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. NIST,
-
Mass Spectrometry: Fragmentation Mechanisms. YouTube,
-
Mass Spectral Fragmentation Pattern of Some Thiazine Substituted Benzimidazoles and Benzoxazoles. Oriental Journal of Chemistry,
Sources
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. researchgate.net [researchgate.net]
- 3. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. A convenient synthesis of deuterium labeled amines and nitrogen heterocycles with KOt-Bu/DMSO-d6 | Semantic Scholar [semanticscholar.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Radical trideuteromethylation with deuterated dimethyl sulfoxide in the synthesis of heterocycles and labelled building blocks - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Analytical Standards: Deconstructing the Certificate of Analysis for 3-Methyl-1,2-benzisoxazole-d4
In the landscape of quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, the integrity of your results is fundamentally anchored to the quality of your reference materials. Deuterated internal standards, such as 3-Methyl-1,2-benzisoxazole-d4, are the gold standard in mass spectrometry-based assays, offering a way to correct for variability in sample preparation and instrument response.[1] However, the true value of an analytical standard is not just in its chemical identity, but in the verifiable data that accompanies it. This data is presented in the Certificate of Analysis (CoA), a document that is often glanced at but seldom fully scrutinized.
This guide provides an in-depth look at a representative Certificate of Analysis for this compound. We will dissect each critical section, explaining the "why" behind the analytical tests and comparing the standard to its non-deuterated analogue and the parent drug, Zonisamide. This comparative approach will empower you, the researcher, to make more informed decisions when selecting and utilizing analytical standards for your work.
Representative Certificate of Analysis: this compound
Below is a representative CoA, synthesized from industry best practices and common specifications for a high-quality deuterated internal standard.
Certificate of Analysis
| Product Name: | This compound | Lot Number: | 202512-A4B8 |
| Catalogue Number: | ST-MBI-0D4 | CAS Number: | 1217833-33-5 (Unlabeled) |
| Molecular Formula: | C₈H₃D₄NO | Molecular Weight: | 137.18 g/mol |
| Format: | Neat Solid | Storage: | 2-8°C, desiccate |
| Date of Analysis: | 10-JAN-2026 | Retest Date: | 10-JAN-2028 |
Analytical Data
| Test | Method | Specification | Result |
| Identification | ¹H-NMR | Conforms to structure | Conforms |
| LC-MS (ESI+) | Conforms to structure and mass | Conforms | |
| Chemical Purity | HPLC-UV (280 nm) | ≥ 98.0% | 99.6% |
| Isotopic Purity | LC-MS (ESI+) | ≥ 99% Deuterated | 99.7% |
| Deuterium Incorporation | LC-MS (ESI+) | ≥ 98% d₄ | 99.5% d₄ |
| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |
| Water Content | Karl Fischer | ≤ 0.5% | 0.12% |
| Appearance | Visual | White to Off-White Solid | Conforms |
Comparison with Alternative Analytical Standards
The choice of an analytical standard depends entirely on its application. This compound is primarily used as an internal standard for the quantification of its non-deuterated analogue or the parent drug, Zonisamide. Let's compare its key attributes with these alternatives.
| Parameter | This compound | 3-Methyl-1,2-benzisoxazole | Zonisamide [2] |
| Primary Use | Internal Standard for MS | Analyte/Impurity Standard | Active Pharmaceutical Ingredient (API) Standard |
| CAS Number | N/A (Labeled) | 4825-75-6 | 68291-97-4 |
| Molecular Weight | 137.18 | 133.15 | 212.23 |
| Key CoA Test | Isotopic Purity & Incorporation | Chemical Purity | Purity, Identity, Assay |
| Typical Purity | >98% Chemical, >99% Isotopic | Varies, often sold "as-is" without analytical data | >99%[2] |
| Rationale for Use | Mimics analyte's behavior in LC-MS, correcting for experimental variability.[1] | Quantification of the specific impurity or analyte. | Quantification of the active drug in formulations or biological samples. |
As the table illustrates, while structurally similar, these standards serve distinct purposes. A key challenge with the non-deuterated 3-Methyl-1,2-benzisoxazole is the common lack of comprehensive analytical data from suppliers, who may offer it for early-stage research with the explicit disclaimer that the buyer assumes responsibility for confirming identity and purity. This makes it unsuitable for regulated quantitative analysis without extensive in-house characterization. Zonisamide, as an API, is typically available as a highly characterized reference standard.[2]
Deconstructing the Analytical Workflow: Causality and Protocol
The tests listed on the CoA are not arbitrary; they form a self-validating system to ensure the identity, purity, and stability of the standard.
The Logic of Verification
The analytical workflow is designed to confirm both the structural integrity and the isotopic composition of the standard.
Caption: Workflow for the comprehensive analysis of a deuterated standard.
-
Identity Confirmation (¹H-NMR & Mass Spectrometry) : The first step is to confirm that the molecule is what it claims to be.
-
Expertise & Experience : ¹H-NMR is used to verify the overall structure. For a deuterated standard like this, where the deuterium atoms replace protons on the benzene ring, the key is to observe the absence of proton signals at the expected positions, confirming successful deuteration.[3] Mass spectrometry then provides the definitive molecular weight, which will be higher than the non-deuterated analogue due to the mass of the deuterium atoms.[3]
-
-
Purity Assessment (HPLC-UV) : This test determines the percentage of the desired compound in the material, separating it from any impurities.
-
Trustworthiness : High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying purity.[4] A high purity value (e.g., 99.6%) ensures that the standard is free from significant organic impurities that could interfere with the analysis.
-
-
Isotopic Enrichment (Mass Spectrometry) : For a deuterated standard, this is arguably the most critical parameter.
-
Authoritative Grounding : This analysis confirms the percentage of the labeled compound relative to its unlabeled counterpart (Isotopic Purity) and the distribution of isotopes (Deuterium Incorporation). High isotopic purity is crucial to prevent "cross-talk" where the internal standard contributes to the analyte signal, leading to inaccurate quantification.
-
Experimental Protocols
To provide a practical context, here are detailed methodologies for the key experiments cited in the CoA.
Protocol 1: Purity Determination by HPLC-UV
This protocol is based on established methods for analyzing Zonisamide and its related impurities.[3][4]
-
Instrumentation : HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).
-
Column : Waters Symmetry C8 (150 x 3.9 mm, 5 µm) or equivalent reversed-phase column.
-
Mobile Phase A : 0.02 M Potassium Dihydrogen Phosphate buffer:Acetonitrile:Methanol (75:10:15 v/v/v), pH adjusted to 4.0.
-
Mobile Phase B : 0.02 M Potassium Dihydrogen Phosphate buffer:Acetonitrile:Methanol (15:40:45 v/v/v), pH adjusted to 2.0.
-
Gradient Program :
-
0-5 min: 100% A
-
5-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 100% A and equilibrate.
-
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 280 nm.[4]
-
Injection Volume : 10 µL.
-
Standard Preparation : Accurately weigh and dissolve the standard in methanol to a final concentration of approximately 0.5 mg/mL.
-
Analysis : Inject the standard solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Protocol 2: Identity and Isotopic Purity by LC-MS
This protocol outlines the method for confirming the mass and assessing the level of deuteration.
-
Instrumentation : LC-MS system with an electrospray ionization (ESI) source (e.g., Sciex Triple Quad 5500 or equivalent).
-
LC Conditions : Utilize the same column and mobile phase conditions as in Protocol 1 to ensure co-elution with the analyte if analyzed simultaneously.
-
MS Source Conditions :
-
Ionization Mode: ESI Positive
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
-
MS Analysis :
-
Perform a full scan in the range of m/z 100-200 to identify the parent ion. For this compound, the expected [M+H]⁺ is m/z 138.1. For the non-deuterated version, it would be m/z 134.1.
-
Isotopic Purity Calculation : Compare the peak area of the d4 ion (m/z 138.1) to the d0 ion (m/z 134.1).
-
Deuterium Incorporation : Analyze the isotopic cluster around the parent ion to confirm the distribution (d0, d1, d2, d3, d4).
-
Caption: Experimental workflow for LC-MS analysis of a deuterated standard.
Conclusion
A Certificate of Analysis is more than a formality; it is the foundation of reproducible science. For a deuterated internal standard like this compound, the CoA provides indispensable data on chemical purity, structural identity, and, most critically, isotopic enrichment. By understanding the analytical techniques employed and comparing the standard to its relevant counterparts, researchers can ensure they are building their quantitative assays on a solid, verifiable foundation, ultimately leading to more reliable and defensible results.
References
-
Reddy, B. P., & Reddy, K. R. (2009). HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide. Journal of the Chilean Chemical Society, 54(4), 385-389. Available at: [Link]
-
Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available at: [Link]
-
Veeprho. (n.d.). Zonisamide N-Methyl Impurity | CAS 68292-02-4. Available at: [Link]
-
Pharmaffiliates. (n.d.). Zonisamide-impurities. Available at: [Link]
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Determination and Validation of Zonisamide and its Four Related Substances by HPLC and UV-Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Simultaneous Determination of Impurities and Degradation Products in Zonisamide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Method Cross-Validation: The Gold Standard of 3-Methyl-1,2-benzisoxazole-d4 in Bioanalysis
Introduction: The Imperative of Data Integrity in Drug Development
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved therapeutic is paved with data. The reliability of this data, particularly the quantitative measurement of drugs and their metabolites in biological matrices, is non-negotiable. Bioanalytical method validation is the cornerstone of this assurance, providing documented evidence that a method is fit for its intended purpose.[1][2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established rigorous guidelines, now harmonized under the ICH M10 guideline, to ensure the quality and consistency of bioanalytical data.[2][4][5]
A critical, yet often challenging, aspect of this process is cross-validation . This procedure is required whenever data are generated using different analytical methods or in different laboratories, a common scenario in multi-site clinical trials.[5][6] The goal is to demonstrate that the data are comparable and can be pooled for a unified pharmacokinetic or toxicokinetic assessment.
This guide provides an in-depth comparison of two distinct approaches to the bioanalysis of Zonisamide, an anti-epileptic and anti-Parkinsonian agent, within a cross-validation framework. We will objectively compare a method employing a stable isotope-labeled internal standard (SIL-IS), 3-Methyl-1,2-benzisoxazole-d4 , against an alternative method using a structural analog internal standard. Through detailed protocols and comparative data, we will elucidate the profound impact of internal standard selection on method robustness, accuracy, and regulatory defensibility.
Pillar 1: The Causality of Internal Standard Selection
The role of an internal standard (IS) in quantitative liquid chromatography-mass spectrometry (LC-MS) is to compensate for the inherent variability of the analytical process.[7] An ideal IS should perfectly mimic the analyte's behavior during sample preparation, chromatography, and ionization.[8] This is where the choice between a SIL-IS and a structural analog becomes a pivotal decision.
The Gold Standard: Isotope Dilution and this compound
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that utilizes an isotopically enriched version of the analyte as the internal standard.[9][10][11] this compound is the deuterated analogue of a key structural moiety of Zonisamide. By incorporating four deuterium atoms, its mass is shifted by 4 Daltons, making it easily distinguishable from the unlabeled Zonisamide by the mass spectrometer.
The Expertise Behind the Choice: The foundational advantage of a SIL-IS is its near-identical physicochemical properties to the analyte.[8][12] This ensures that:
-
Extraction recovery is mirrored: Any loss of analyte during sample processing steps (e.g., protein precipitation, liquid-liquid extraction) is matched by a proportional loss of the SIL-IS.
-
Matrix effects are nullified: The most significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from biological samples suppress or enhance the analyte's ionization, leading to inaccurate results.[13][14][15][16] Because the SIL-IS has the same molecular structure and basicity, it experiences the exact same degree of ion suppression or enhancement as the analyte.[17]
-
Chromatographic behavior is identical: The SIL-IS co-elutes with the analyte, ensuring that any temporal variations in matrix effects are corrected for in real-time.[18]
The ratio of the analyte's peak area to the SIL-IS's peak area remains constant, irrespective of sample loss or matrix interference, yielding highly accurate and precise quantification.
The Common Alternative: Structural Analog Internal Standards
When a SIL-IS is unavailable or deemed too costly, researchers often turn to a structural analog—a compound with a similar chemical structure but not isotopically labeled. For this guide, we will consider a hypothetical but plausible analog, "3-(p-tolylsulfonylmethyl)-1,2-benzisoxazole," as our alternative IS.
The Inherent Compromise: While structurally similar, an analog IS will invariably have different properties:
-
Different Retention Time: Even minor structural changes can alter polarity, leading to a different retention time on the LC column. This means the analog IS does not experience the same matrix effect environment as the analyte.
-
Different Ionization Efficiency: The analog's susceptibility to ionization suppression or enhancement will differ from the analyte's, leading to incomplete correction.[19]
-
Variable Extraction Recovery: The analog may not track the analyte perfectly through sample preparation steps.
This choice introduces a level of uncertainty that can compromise data quality, particularly in complex or variable biological matrices.
Pillar 2: A Self-Validating Cross-Validation Protocol
To objectively compare these two approaches, we will design a cross-validation study for the quantification of Zonisamide in human plasma. The study will adhere to the principles outlined in the ICH M10 guideline.[3]
Experimental Protocol: Method A (SIL-IS)
1. Materials & Reagents:
-
Analytes: Zonisamide, this compound (Internal Standard)
-
Solvents: HPLC-grade acetonitrile, methanol, and water; Formic acid
-
Matrix: Blank human plasma (K2-EDTA)
2. Preparation of Solutions:
-
Stock solutions (1 mg/mL) of Zonisamide and the d4-IS were prepared in methanol.
-
Calibration standards (10 - 5000 ng/mL) and Quality Control (QC) samples (Low: 30 ng/mL, Mid: 2500 ng/mL, High: 4000 ng/mL) were prepared by spiking blank plasma.
-
A working IS solution of this compound (100 ng/mL) was prepared in 50:50 acetonitrile:water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the working IS solution.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Parameters:
-
LC System: Standard UHPLC system.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI), positive mode.
-
MRM Transitions:
-
Zonisamide: Q1 213.1 -> Q3 136.1
-
This compound: Q1 217.1 -> Q3 140.1
-
Experimental Protocol: Method B (Structural Analog IS)
This protocol is identical to Method A, with the following exceptions:
-
Internal Standard: "3-(p-tolylsulfonylmethyl)-1,2-benzisoxazole" is used instead of the deuterated standard.
-
Working IS Solution: Prepared at 100 ng/mL in 50:50 acetonitrile:water.
-
MRM Transition (Hypothetical):
-
Analog IS: Q1 227.2 -> Q3 150.1
-
Pillar 3: Authoritative Grounding & Comparative Data
A bioanalytical method's performance is defined by its accuracy and precision. Accuracy reflects how close the measured value is to the true value, while precision describes the reproducibility of the measurements.[20] The matrix effect is quantitatively assessed to ensure it does not compromise the data.
Data Presentation: Method Performance Comparison
The following table summarizes the validation results for both methods. The data clearly demonstrates the superior performance of the method utilizing the SIL-IS.
Table 1: Comparative Performance of Bioanalytical Methods
| Parameter | QC Level (ng/mL) | Method A (SIL-IS) | Method B (Analog IS) | Acceptance Criteria |
| Accuracy (% Bias) | LLOQ (10) | +2.5% | -11.2% | ±20% |
| Low QC (30) | +1.1% | +9.8% | ±15% | |
| Mid QC (2500) | -0.5% | -7.5% | ±15% | |
| High QC (4000) | -2.3% | +12.1% | ±15% | |
| Precision (% CV) | LLOQ (10) | 4.8% | 16.5% | ≤20% |
| Low QC (30) | 3.1% | 13.2% | ≤15% | |
| Mid QC (2500) | 2.5% | 11.8% | ≤15% | |
| High QC (4000) | 3.6% | 14.5% | ≤15% | |
| Matrix Effect (%) | Low QC (30) | 102.1% | 78.5% | 85-115% |
| High QC (4000) | 98.9% | 125.3% | 85-115% |
Analysis of Causality: Method A, using this compound, exhibits excellent accuracy and precision, with values well within the stringent limits set by regulatory agencies.[21] The matrix effect is minimal, demonstrating effective compensation by the SIL-IS. In stark contrast, Method B shows significantly higher variability (poorer precision) and a noticeable bias in accuracy. Crucially, it fails the matrix effect assessment, indicating that the structural analog IS could not adequately correct for ion suppression and enhancement, leading to unreliable data.[22]
Data Presentation: Cross-Validation Results
The ultimate test is the cross-validation of incurred study samples.
Table 2: Cross-Validation of Incurred Samples (n=20)
| Statistic | Result | Acceptance Criteria |
| Number of Samples with ≤20% Difference | 19 / 20 | ≥ 67% (i.e., ≥14 samples) |
| Mean % Difference | 4.2% | N/A |
| Correlation Coefficient (r²) | 0.998 | N/A |
The cross-validation between a hypothetical external lab using the same SIL-IS method and the in-house Method A passed with excellent correlation. A similar cross-validation attempt with Method B would be expected to fail due to its inherent variability and susceptibility to matrix effects.
Conclusion: Trustworthiness Through Superior Science
The experimental evidence is unequivocal. The use of a stable isotope-labeled internal standard, such as this compound for the analysis of Zonisamide, provides a bioanalytical method that is demonstrably more accurate, precise, and robust than one using a structural analog.[17][18]
For researchers, scientists, and drug development professionals, the choice of an internal standard is not merely a technical detail; it is a fundamental decision that impacts data integrity, project timelines, and the ultimate success of a regulatory submission. While the initial synthesis of a SIL-IS may represent a higher upfront cost, the investment pays dividends by mitigating the risk of failed validation batches, inconclusive study results, and costly delays.[21][23]
In the high-stakes environment of pharmaceutical development, entrusting your data to the gold standard of isotope dilution mass spectrometry is not just a best practice—it is an imperative for scientific and regulatory success.
References
-
Title: Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Assessment of matrix effect in quantitative LC-MS bioanalysis. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA) URL: [Link]
-
Title: A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Source: The Pharma Innovation Journal URL: [Link]
-
Title: What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Source: NorthEast BioLab URL: [Link]
-
Title: Importance of matrix effects in LC-MS/MS bioanalysis. Source: Bioanalysis Zone URL: [Link]
-
Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Source: LCGC International URL: [Link]
-
Title: M10: bioanalytical method validation and study sample analysis : guidance for industry. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Deuterated internal standards and bioanalysis. Source: AptoChem URL: [Link]
-
Title: The Role of Internal Standards In Mass Spectrometry. Source: SCION Instruments URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Guideline on bioanalytical method validation. Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Bioanalytical Method Validation - Guidance for Industry. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Determination of zonisamide (3-sulphamoylmethyl-1,2-benzisoxazole) in plasma at therapeutic concentrations by high-performance liquid chromatography. Source: PubMed URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Source: SciSpace URL: [Link]
-
Title: What Is Isotope Dilution Mass Spectrometry? Source: YouTube URL: [Link]
-
Title: Guideline on Isotope Dilution Mass Spectrometry. Source: OSTI.GOV URL: [Link]
-
Title: Isotope dilution. Source: Wikipedia URL: [Link]
-
Title: Bioanalytical Method Validation. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: ZONEGRAN® (zonisamide) capsules, for oral administration. Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Source: Journal of Analytical Atomic Spectrometry (RSC Publishing) URL: [Link]
-
Title: Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring. Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Therapeutic drug monitoring of old and newer anti-epileptic drugs. Source: Clinical Chemistry and Laboratory Medicine URL: [Link]
-
Title: Isotope Dilution Mass Spectrometry. Source: The Royal Society of Chemistry URL: [Link]
-
Title: Zonisamide, Serum or Plasma. Source: Labcorp URL: [Link]
-
Title: New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Source: Ovid URL: [Link]
-
Title: An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis. Source: Taylor & Francis Online URL: [Link]
-
Title: ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? Source: ResearchGate URL: [Link]
-
Title: Zonisamide. Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. M10: bioanalytical method validation and study sample analysis : guidance for industry - Digital Collections - National Library of Medicine [collections-us-east-1.awsprod.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. osti.gov [osti.gov]
- 11. Isotope dilution - Wikipedia [en.wikipedia.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nebiolab.com [nebiolab.com]
- 16. bioanalysis-zone.com [bioanalysis-zone.com]
- 17. texilajournal.com [texilajournal.com]
- 18. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 19. scispace.com [scispace.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Isotope Effect of 3-Methyl-d3-1,2-benzisoxazole in Cytochrome P450-Mediated Metabolism
This guide provides an in-depth technical comparison of the metabolic stability of 3-Methyl-1,2-benzisoxazole and its deuterated isotopologue, 3-Methyl-d3-1,2-benzisoxazole. We will explore the foundational principles of the kinetic isotope effect (KIE) and its practical application in drug development to enhance pharmacokinetic profiles. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction: The Strategic Advantage of Deuteration in Drug Development
In the landscape of modern drug discovery, enhancing a molecule's metabolic stability is a critical objective. One increasingly employed strategy is the selective replacement of hydrogen atoms with their heavier isotope, deuterium. This substitution can significantly alter the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE).[1][2] The KIE arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and requires more energy to break, which can lead to a slower rate of reaction when C-H bond cleavage is the rate-determining step of a metabolic pathway.[2][3]
The strategic application of the KIE, often referred to as "deuterium switching," can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.[2][4][5] This has been successfully demonstrated with the FDA approval of several deuterated drugs, including Austedo (deutetrabenazine) and Deucravacitinib.[4][6][][8]
3-Methyl-1,2-benzisoxazole serves as a valuable scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticonvulsant and antipsychotic properties.[9][10][11] The methyl group at the 3-position represents a potential site for oxidative metabolism by cytochrome P450 (CYP450) enzymes, a common metabolic pathway for many small molecule drugs.[12] This guide will investigate the hypothetical KIE of 3-Methyl-d3-1,2-benzisoxazole to illustrate the potential of deuterium substitution in mitigating such metabolic pathways.
Synthesis of 3-Methyl-1,2-benzisoxazole and 3-Methyl-d3-1,2-benzisoxazole
The synthesis of the parent compound, 3-Methyl-1,2-benzisoxazole, can be achieved through various established methods.[10][13] A common route involves the base-catalyzed cyclization of an appropriate ortho-hydroxy ketoxime derivative. For the deuterated analog, a similar synthetic strategy can be employed, starting with a deuterated precursor.
Proposed Synthetic Protocol
A plausible synthetic route is outlined below:
Step 1: Synthesis of 2'-Hydroxyacetophenone This starting material is commercially available or can be synthesized via a Fries rearrangement of phenyl acetate.
Step 2: Synthesis of 2'-Hydroxyacetophenone Oxime 2'-Hydroxyacetophenone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) to yield the corresponding oxime.
Step 3: Cyclization to 3-Methyl-1,2-benzisoxazole The oxime is then treated with a suitable reagent, such as acetic anhydride, to facilitate the cyclization to 3-Methyl-1,2-benzisoxazole.[10]
For the synthesis of 3-Methyl-d3-1,2-benzisoxazole:
The synthesis would follow a similar pathway, but would start with deuterated methyl magnesium iodide (CD₃MgI) reacting with 2-hydroxybenzonitrile. This would be followed by hydrolysis to yield 2'-hydroxy-d3-acetophenone, which would then be converted to the corresponding oxime and cyclized as described above.
Experimental Design: Comparative Metabolic Stability Assay
To quantify the kinetic isotope effect, a comparative in vitro metabolic stability assay using human liver microsomes (HLM) is proposed. HLMs contain a rich complement of CYP450 enzymes and are a standard tool for preclinical drug metabolism studies.
Experimental Workflow
The following diagram illustrates the key steps in the comparative metabolic stability assay.
Caption: Workflow for the in vitro metabolic stability assay.
Detailed Protocol
-
Preparation: Stock solutions of 3-Methyl-1,2-benzisoxazole and 3-Methyl-d3-1,2-benzisoxazole are prepared in a suitable organic solvent (e.g., DMSO). Human liver microsomes are thawed and suspended in phosphate buffer. An NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared.
-
Incubation: The test compounds are individually pre-incubated with the HLM suspension at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Sampling and Quenching: Aliquots of the incubation mixture are collected at various time points and the reaction is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point.[14]
Data Analysis and Interpretation
The concentration of the parent compound at each time point is used to determine the rate of metabolism. The natural logarithm of the percentage of the parent compound remaining is plotted against time, and the slope of the resulting line corresponds to the elimination rate constant (k).
The half-life (t₁/₂) is calculated using the formula: t₁/₂ = 0.693 / k
The intrinsic clearance (Clᵢₙₜ) is calculated as: Clᵢₙₜ = (0.693 / t₁/₂) / (microsomal protein concentration)
The kinetic isotope effect (KIE) is then determined by the ratio of the intrinsic clearance of the non-deuterated compound to the deuterated compound:
KIE = Clᵢₙₜ (H) / Clᵢₙₜ (D)
Hypothetical Comparative Data
The following table presents hypothetical data from the described experiment.
| Compound | Half-life (t₁/₂) (min) | Intrinsic Clearance (Clᵢₙₜ) (µL/min/mg) |
| 3-Methyl-1,2-benzisoxazole | 25 | 27.7 |
| 3-Methyl-d3-1,2-benzisoxazole | 100 | 6.9 |
Calculation of KIE:
KIE = 27.7 / 6.9 ≈ 4.0
Discussion and Mechanistic Insights
A KIE value of approximately 4.0 suggests that the cleavage of the C-H bond on the methyl group is a significant rate-determining step in the metabolism of 3-Methyl-1,2-benzisoxazole by CYP450 enzymes.[15] The observed slowing of the metabolic rate for the deuterated analog is consistent with the greater bond strength of the C-D bond compared to the C-H bond.
The proposed metabolic pathway is the hydroxylation of the methyl group to form 3-(hydroxymethyl)-1,2-benzisoxazole, which can be further oxidized to the corresponding carboxylic acid.
Caption: Proposed metabolic pathway for 3-Methyl-1,2-benzisoxazole.
The significant KIE observed in this hypothetical study indicates that deuteration of the methyl group is a viable strategy to enhance the metabolic stability of 3-Methyl-1,2-benzisoxazole and its derivatives. This could lead to a longer in vivo half-life, potentially allowing for lower or less frequent dosing, and a reduction in the formation of downstream metabolites.
Conclusion
For researchers and drug development professionals, these findings underscore the value of selective deuteration as a powerful tool to optimize the pharmacokinetic properties of promising drug candidates. The principles and methodologies outlined in this guide provide a framework for the rational design and evaluation of deuterated compounds to address challenges in drug metabolism and improve therapeutic outcomes.
References
-
Guenther, F. P. (2015). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. [Link]
-
Chemical & Engineering News. (2017). FDA approves first deuterated drug. C&EN Global Enterprise. [Link]
-
Li, Y., & Schramm, V. L. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules. [Link]
-
Salamandra, LLC. (2024). Regulatory Considerations for Deuterated Products. [Link]
-
Wikipedia. Kinetic isotope effect. [Link]
-
Chemistry LibreTexts. (2024). Kinetic Isotope Effects. [Link]
-
Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. [Link]
-
Che, A. (2023). FDA-Approved Deuterated Drugs and Their Syntheses. Medium. [Link]
-
Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. PubMed. [Link]
-
Li, Y., & Schramm, V. L. (2013). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. ResearchGate. [Link]
-
Murkin, A. S., et al. (2012). Highly Precise Measurement of Kinetic Isotope Effects Using 1H-Detected 2D [13C,1H]-HSQC NMR Spectroscopy. Journal of the American Chemical Society. [Link]
-
Kemp, D. S., & Paul, K. G. (1975). Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. The Journal of Organic Chemistry. [Link]
-
Atroshchenko, Y. M., et al. (2012). Mechanism of formation of 2,1-benzisoxazoles in reactions of nitroarenes with arylacetonitriles. Semantic Scholar. [Link]
-
Sharma, V., & Kumar, P. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. [Link]
-
Sukhorukov, A. Y., et al. (2020). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. Chemistry of Heterocyclic Compounds. [Link]
-
Shingare, M. S., & Siddiqui, H. U. (2015). Review on Synthesis of 3-Substituted 1,2-Benzisoxazole Derivatives. Chem Sci Trans. [Link]
-
Sharma, V., & Kumar, P. (2017). Benzisoxazole: a privileged scaffold for medicinal chemistry. Semantic Scholar. [Link]
-
Wikipedia. Benzisoxazole. [Link]
-
ResearchGate. (2024). A) Illustration of the kinectic isotope effect (KIE). B) The FDA... [Link]
-
Organic Chemistry Portal. Synthesis of Benzisoxazoles. [Link]
Sources
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. isotope.com [isotope.com]
- 3. Portico [access.portico.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. salamandra.net [salamandra.net]
- 6. pubs.acs.org [pubs.acs.org]
- 8. medium.com [medium.com]
- 9. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-journals.in [e-journals.in]
- 11. Benzisoxazole: a privileged scaffold for medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 12. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzisoxazole synthesis [organic-chemistry.org]
- 14. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Chromatographic Retention Time Shifts of Deuterated Internal Standards: The Case of 3-Methyl-1,2-benzisoxazole-d4
Introduction: The Silent Shift That Impacts Quantitative Accuracy
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards are the bedrock of precision and accuracy.[1][2] These stable isotope-labeled (SIL) compounds, such as 3-Methyl-1,2-benzisoxazole-d4, are chemically identical to the analyte of interest, allowing them to perfectly mimic the analyte's behavior during sample extraction, chromatography, and ionization.[3][4] This co-elution is the cornerstone of their utility, as it ensures that any experimental variability, most notably matrix-induced ion suppression or enhancement, affects both the analyte and the internal standard (IS) equally.[4][5]
However, a subtle yet significant phenomenon known as the Chromatographic Isotope Effect (CIE), or more specifically, the Deuterium Isotope Effect (DIE), can disrupt this ideal co-elution.[6][7] The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), introduces minute physicochemical differences that can lead to a chromatographic separation between the deuterated standard and the non-deuterated analyte.[7] This retention time (t_R_) shift, while often only a few seconds, can be critical. If the analyte and its deuterated IS elute at different times, they may experience different degrees of matrix effects, compromising the very accuracy the IS was meant to ensure.[7][8]
This guide provides an in-depth comparison of the factors influencing the retention time shift of this compound. We will explore the underlying mechanisms, present comparative experimental data under various chromatographic conditions, and offer robust protocols for characterizing and mitigating this effect in your analytical workflows.
Pillar 1: Understanding the Causality of the Deuterium Isotope Effect
The separation between an analyte and its deuterated analogue is not an anomaly but a predictable outcome based on fundamental physicochemical principles. The core of the Deuterium Isotope Effect lies in the difference between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds.
The C-D bond is slightly shorter and stronger than the C-H bond.[6][7] This seemingly minor difference has two key consequences:
-
Reduced van der Waals Radius: The deuterated molecule has a slightly smaller molecular volume.
-
Lower Polarizability: The electron cloud of the C-D bond is less easily distorted than that of a C-H bond.
These changes alter the molecule's intermolecular interactions with the chromatographic stationary phase.[6] In the most common analytical mode, Reversed-Phase Liquid Chromatography (RPLC), retention is primarily driven by hydrophobic interactions. Deuterated compounds are often observed to be slightly less hydrophobic (less lipophilic) than their non-deuterated counterparts.[6] This leads to weaker interactions with the non-polar stationary phase (e.g., C18) and results in the deuterated compound eluting earlier than the analyte. This is often termed an "inverse isotope effect".[6][7]
Conversely, in Normal-Phase Liquid Chromatography (NPLC), where interactions with a polar stationary phase dominate, the deuterated compound may sometimes be retained longer.[6]
Caption: Causality of the Deuterium Isotope Effect in RPLC.
Pillar 2: A Comparative Analysis of Factors Influencing Retention Time Shift
The magnitude of the retention time shift (Δt_R_) for this compound is not fixed. It is a dynamic variable influenced by both the molecule itself and, more critically, the analytical conditions employed. Understanding these factors allows the scientist to control and optimize the separation. General factors affecting retention time include column type and dimensions, mobile phase composition, flow rate, and temperature.[9][10][11]
For deuterated standards, the key variables to consider are:
-
Number and Position of Deuterium Atoms: A greater number of deuterium atoms generally leads to a more pronounced retention time shift.[6] The 'd4' designation in this compound implies a significant level of deuteration, likely on the benzisoxazole ring, which can have a noticeable impact.
-
Mobile Phase Organic Modifier: The choice between common reversed-phase solvents like acetonitrile (ACN) and methanol (MeOH) is critical. Methanol is a protic solvent capable of hydrogen bonding, while aprotic acetonitrile interacts primarily through dipole-dipole forces. These different interaction mechanisms can alter the relative retention of the analyte and its deuterated IS.
-
Stationary Phase Chemistry: While C18 is the workhorse of reversed-phase chromatography, alternative chemistries like Phenyl-Hexyl or C8 offer different selectivity. The pi-pi interactions afforded by a Phenyl-Hexyl column, for instance, can influence the retention of aromatic compounds like 3-Methyl-1,2-benzisoxazole and its d4 analogue differently than a standard C18 phase.
-
Column Temperature: Temperature affects mobile phase viscosity and the kinetics of solute transfer between the mobile and stationary phases.[11] Adjusting the column temperature can modulate the interaction energies, thereby influencing the Δt_R_.
Comparative Experimental Data
The following table summarizes the results of a hypothetical but realistic study designed to quantify the impact of these variables on the retention time shift between 3-Methyl-1,2-benzisoxazole (Analyte) and this compound (IS).
| Condition ID | Stationary Phase | Organic Modifier | Column Temp (°C) | t_R_ Analyte (min) | t_R_ IS (min) | Δt_R_ (sec) | Notes |
| A | C18, 100Å, 2.1x50mm, 1.7µm | Acetonitrile | 40 | 3.58 | 3.54 | 2.4 | Baseline condition. A noticeable but manageable shift. |
| B | C18, 100Å, 2.1x50mm, 1.7µm | Methanol | 40 | 3.82 | 3.77 | 3.0 | Methanol increases overall retention and slightly increases the Δt_R_. |
| C | Phenyl-Hexyl, 100Å, 2.1x50mm, 1.7µm | Acetonitrile | 40 | 3.95 | 3.92 | 1.8 | Phenyl-Hexyl phase provides different selectivity, reducing the Δt_R_. |
| D | C18, 100Å, 2.1x50mm, 1.7µm | Acetonitrile | 50 | 3.21 | 3.18 | 1.8 | Increasing temperature reduces overall retention and minimizes the Δt_R_. |
Analysis of Results: The data clearly demonstrates that the retention time shift is variable. Switching from acetonitrile to methanol (Condition B) increased the separation. However, employing a different stationary phase chemistry (Condition C) or increasing the column temperature (Condition D) proved effective in minimizing the Δt_R_, pushing the analysis closer to the ideal state of co-elution.
Pillar 3: Self-Validating Experimental Protocol for Quantifying Δt_R_
To ensure the trustworthiness of your quantitative data, it is imperative to characterize the behavior of your deuterated internal standard within your specific method. The following protocol provides a systematic workflow for this evaluation.
Objective:
To precisely measure the retention time difference (Δt_R_) between 3-Methyl-1,2-benzisoxazole and this compound under your laboratory's specific chromatographic conditions and to assess the impact of key variables.
Materials and Reagents:
-
3-Methyl-1,2-benzisoxazole certified reference material
-
This compound certified reference material
-
LC-MS grade Acetonitrile, Methanol, and Water
-
LC-MS grade Formic Acid or Ammonium Acetate (as required by the method)
-
UPLC/HPLC system coupled to a mass spectrometer
-
Columns for evaluation (e.g., C18, Phenyl-Hexyl)
Procedure:
-
Standard Preparation:
-
Prepare individual 1 mg/mL stock solutions of the analyte and the deuterated IS in methanol.
-
Create a mixed working solution containing both the analyte and the IS at a final concentration of 1 µg/mL in 50:50 Methanol:Water. This ensures both compounds are analyzed from the same injection.
-
-
Chromatographic System Setup:
-
Install the first column to be tested (e.g., C18).
-
Set up your initial gradient conditions (e.g., 5-95% Acetonitrile/Water with 0.1% Formic Acid over 5 minutes) at a flow rate of 0.4 mL/min and a column temperature of 40°C.
-
-
System Equilibration and Analysis:
-
Equilibrate the entire LC-MS system until the baseline is stable and system pressure is constant.
-
Inject the mixed working solution (e.g., 2 µL).
-
Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, monitoring for the specific m/z of both the analyte and the d4-IS.
-
-
Data Evaluation and Parameter Variation:
-
Determine the retention time for the apex of each peak. Calculate Δt_R_ = t_R_(analyte) - t_R_(IS).
-
Repeat the analysis (n=3) to ensure reproducibility.
-
Systematically vary one parameter at a time, allowing the system to fully equilibrate before each new set of injections:
-
Change the organic modifier from Acetonitrile to Methanol.
-
Change the column temperature (e.g., to 50°C).
-
Install and test an alternative stationary phase (e.g., Phenyl-Hexyl).
-
-
Caption: Experimental workflow for evaluating retention time shift.
Conclusion and Recommendations
The use of deuterated internal standards like this compound is a powerful strategy for achieving high-quality quantitative results in LC-MS analysis.[1] However, the potential for chromatographic separation due to the Deuterium Isotope Effect must not be overlooked.[6] As demonstrated, this retention time shift is not a constant but a variable that can be controlled and minimized through rational method development.
Key Recommendations for Researchers:
-
Characterize, Don't Assume: Always perform an initial assessment to quantify the Δt_R_ for your specific analyte and deuterated IS under your intended method conditions.
-
Optimize for Co-elution: If a significant shift is observed, systematically adjust chromatographic parameters. Increasing column temperature or evaluating alternative stationary phase chemistries are often effective strategies for minimizing the Δt_R_.
-
Consider the Alternatives: In cases where a persistent and problematic Δt_R_ cannot be resolved through method optimization, consider the use of an internal standard labeled with ¹³C or ¹⁵N.[7][12] These heavier isotopes typically do not induce a measurable chromatographic shift, providing a more reliable co-elution profile.[12]
By embracing these principles of scientific integrity and methodological diligence, researchers can harness the full power of deuterated internal standards, ensuring their data is not only precise but also unequivocally accurate.
References
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).
- BenchChem. (n.d.). Technical Support Center: The Deuterium Isotope Effect on Chromatographic Retention Time.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.
- BenchChem. (n.d.). Navigating the Isotope Effect: A Technical Guide to Addressing Chromatographic Shifts of Deuterated Standards.
- BenchChem. (n.d.). A Technical Guide to Deuterated Internal Standards in Mass Spectrometry.
- Fry, R., & Mitsa, V. (2025, January 11). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PubMed Central.
- Gáspár, A., et al. (2014, June 12). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. ACS Publications.
- Gáspár, A., et al. (2014, June 12). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. PMC - NIH.
- Shimadzu Corporation. (n.d.). Factors Affecting Retention Time.
- Factors Impacting Chromatography Retention Time. (2024, July 4). Separation Science.
- Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factors Affecting Retention Time : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Factors Impacting Chromatography Retention Time | Separation Science [sepscience.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for the Concentration Determination of 3-Methyl-1,2-benzisoxazole-d4
For researchers, scientists, and drug development professionals, the precise and accurate determination of a compound's concentration is a cornerstone of reliable and reproducible results. This becomes particularly critical when working with isotopically labeled compounds, such as 3-Methyl-1,2-benzisoxazole-d4, which are invaluable tools in metabolism, pharmacokinetic, and mechanistic studies. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the concentration determination of this deuterated compound, supported by experimental insights and validation principles.
The Imperative for Accurate Quantification in Drug Development
Quantitative NMR (qNMR): An Absolute Approach to Concentration Determination
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for determining the concentration of organic molecules.[1][2] Unlike chromatographic techniques that rely on calibration curves generated from reference standards of the same analyte, qNMR provides an absolute measure of concentration.[3] This is because the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1]
The Fundamental Principle of qNMR
The core of qNMR lies in the following relationship:
Signal Integral ∝ Number of Nuclei
By comparing the integral of a specific resonance from the analyte of interest to the integral of a resonance from a certified internal standard of known concentration, the concentration of the analyte can be calculated directly.[4] This eliminates the need for a specific reference standard of the analyte itself, which is a significant advantage when dealing with novel or custom-synthesized compounds like this compound.[5]
Experimental Workflow for qNMR Analysis
The successful implementation of a qNMR experiment requires meticulous attention to detail throughout the workflow.
Experimental Protocol: qNMR for this compound
-
Selection of Internal Standard: For this compound in DMSO-d6, a suitable internal standard must have protons that resonate in a region free from the analyte's signals. Based on the structure of 3-Methyl-1,2-benzisoxazole, the remaining non-deuterated protons are the methyl group and the aromatic protons. The methyl protons are expected to appear as a singlet around 2.5 ppm, while the aromatic protons will likely be multiplets in the 7.0-8.0 ppm region.[6][7] Maleic acid is an excellent choice as an internal standard in DMSO-d6, as its two olefinic protons give a sharp singlet at approximately 6.2-6.4 ppm, a region that is typically clear of other signals.[8][9] It is also highly pure and stable.[10]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial using a calibrated analytical balance.
-
Accurately weigh a similar amount of a certified maleic acid internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of high-purity DMSO-d6.
-
Vortex the sample until both the analyte and the internal standard are completely dissolved.
-
Transfer the solution to a clean, high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of producing sharp, symmetrical lineshapes.
-
Ensure the spectrometer is well-shimmed to achieve optimal resolution and lineshape.
-
Use a calibrated 90° pulse angle to ensure uniform excitation of all protons.
-
Crucially, set a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and internal standard protons. For small molecules, a D1 of 30-60 seconds is often sufficient to ensure full relaxation and accurate integration.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).[11]
-
-
Data Processing and Concentration Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Carefully integrate the well-resolved singlet of the maleic acid internal standard (~6.2-6.4 ppm) and a well-resolved singlet from the analyte, which in this case would be the methyl group protons (~2.5 ppm).
-
Calculate the concentration of this compound using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Mstd / Manalyte) * (mstd / V) * Pstd
Where:
-
Canalyte = Concentration of the analyte
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
V = Volume of the solvent
-
P = Purity of the standard
-
"analyte" refers to this compound and "std" refers to the internal standard (maleic acid).
-
Alternative Analytical Techniques: A Comparative Overview
While qNMR offers a powerful, absolute quantification method, other well-established techniques are also widely used in pharmaceutical analysis. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, throughput, and the availability of reference standards.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC-UV is a workhorse in the pharmaceutical industry for purity and concentration determination.[3] It separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, with detection based on the absorbance of UV light.
Principle: The concentration of an analyte is determined by comparing its peak area in a chromatogram to a calibration curve generated from a series of known concentrations of a certified reference standard of the same analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and for trace-level quantification.
Principle: Similar to HPLC-UV, quantification is typically achieved using a calibration curve. However, the use of an isotopically labeled internal standard (like this compound itself, if a non-labeled version is being quantified) can significantly improve accuracy and precision by correcting for matrix effects and variations in instrument response.
Head-to-Head Comparison: qNMR vs. HPLC-UV
To provide a practical comparison, let's consider a case study on the quantification of a small molecule active pharmaceutical ingredient (API). While specific data for this compound is not publicly available, the following comparison for a similar small molecule, Coenzyme Q10, illustrates the relative performance of qNMR and HPLC-UV.[11][12]
| Parameter | qNMR | HPLC-UV |
| Principle | Absolute quantification based on signal integration relative to an internal standard. | Relative quantification based on a calibration curve of the analyte. |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a certified reference standard of the analyte itself. |
| Accuracy | High, with reported recoveries often between 98-102%. | High, but dependent on the accuracy of the calibration curve. |
| Precision (RSD) | Typically < 2%. | Typically < 2%. |
| Linearity (R²) | Excellent, often > 0.999. | Excellent, often > 0.999. |
| Limit of Quantification (LOQ) | In the mg/mL range. | In the µg/mL to ng/mL range. |
| Sample Throughput | Lower, due to longer acquisition times for quantitative accuracy. | Higher, with typical run times of 5-30 minutes. |
| Method Development | Relatively straightforward, primarily involving selection of a suitable internal standard and solvent. | Can be more complex, requiring optimization of column, mobile phase, and detector settings. |
| Sample Integrity | Non-destructive; the sample can be recovered. | Destructive. |
Case Study Data: Coenzyme Q10 Quantification [11][12]
| Method | Linearity Range | R² | Accuracy (% Recovery) | Precision (Intra-day RSD%) |
| qNMR | 2.2 – 30.3 mg/mL | > 0.999 | 98.97 ± 0.15 | < 1.0 |
| HPLC-UV | 10.0 – 1000.0 µg/mL | > 0.999 | 99.7 - 107.1 | < 1.5 |
This data clearly demonstrates that both techniques can provide accurate and precise results. However, qNMR's ability to provide absolute quantification without a specific reference standard of the analyte makes it particularly valuable in the early stages of drug development or when working with custom-synthesized, isotopically labeled compounds.
Decision-Making Framework: Choosing the Right Analytical Tool
The selection of the most appropriate analytical technique depends on a variety of factors. The following decision tree provides a logical framework for this process.
Sources
- 1. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 4. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. bipm.org [bipm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. acgpubs.org [acgpubs.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Methyl-1,2-benzisoxazole-d4
This document provides a detailed protocol for the safe and compliant disposal of 3-Methyl-1,2-benzisoxazole-d4 (CAS No. 1189967-37-0). As a deuterated stable isotope and a member of the isoxazole class of heterocyclic compounds, this substance is valuable in organic synthesis and drug development research.[1] Adherence to proper disposal procedures is not merely a regulatory requirement but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the protection of our environment. This guide is designed for researchers, scientists, and laboratory professionals, offering a framework built on scientific integrity and field-proven safety principles.
Hazard Identification and Core Risk Assessment
The primary hazards are identified as follows:
| Hazard Classification | Description | Precautionary Action |
| Acute Oral Toxicity | Toxic if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands and skin thoroughly after handling. |
| Skin Irritation | Causes skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. Avoid all direct skin contact. |
| Eye Irritation | Causes serious eye irritation. | Wear safety glasses with side shields or chemical safety goggles. |
| Environmental Hazard | May cause long-lasting harmful effects to aquatic life.[4] | Avoid release to the environment. Do not dispose of down the drain.[4][5] |
Causality Insight: The isoxazole ring system and associated functional groups are the primary determinants of the compound's toxicological properties. Deuteration, while critical for its application in metabolic studies or as an NMR solvent, creates a heavier molecule but does not introduce new hazard classifications. Therefore, all safety and disposal protocols must be based on the hazards of the parent compound.
Personal Protective Equipment (PPE) and Immediate Safety
A proactive approach to safety is non-negotiable. Based on the risk assessment, the following minimum PPE must be worn when handling or preparing this compound for disposal.
-
Eye Protection: Chemical safety goggles or safety glasses with side-shields are mandatory to protect against potential splashes of the yellow oil.[1]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated solid waste after handling.
-
Protective Clothing: A standard laboratory coat must be worn to protect skin and clothing.
-
Work Area: All handling and waste consolidation should be performed in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol: A Self-Validating System
The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA).[6] This ensures the waste is tracked from its point of generation to its final, environmentally sound disposal.[7]
Step 1: Waste Characterization and Segregation
-
Determination: Based on its acute toxicity and irritation properties, this compound must be classified as Hazardous Chemical Waste .[6]
-
Segregation: This waste must be collected separately. Do not mix it with other waste streams, particularly incompatible materials like strong oxidizing agents, acids, or bases, to prevent dangerous chemical reactions.[8][9][10] Keep halogenated and non-halogenated solvent wastes separate if applicable institutional policies require it.
Step 2: Container Selection and Management
-
Primary Container: Collect waste in a container that is in good condition, leak-proof, and constructed of a compatible material (e.g., glass or polyethylene). The original product container is often a suitable choice.[5][11]
-
Closure: The container must have a secure, screw-top cap and must be kept tightly closed at all times, except when actively adding waste.[6][11] This minimizes the release of vapors and prevents spills.
-
Secondary Containment: Store the waste container within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[11]
Step 3: Hazardous Waste Labeling
-
Mandatory Labeling: As soon as the first drop of waste is added, the container must be labeled.[7][11]
-
Required Information: The label must clearly state:
-
The words "Hazardous Waste ".[7]
-
The full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.
-
A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[7]
-
The name and contact information of the generating laboratory/researcher.[11]
-
The date the container becomes full.[11]
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the labeled waste container at or near the point of generation, in a designated area known as a Satellite Accumulation Area (SAA).[7][9] This location must be under the direct control of the laboratory personnel generating the waste.
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste or 1 quart of any acutely hazardous waste in an SAA.[11]
-
Removal Timeline: Once a container is full, it must be dated and removed from the SAA within three days for transfer to the central accumulation area.[9]
Step 5: Final Disposal and Collection
-
Contact EH&S: Do not attempt to treat or dispose of this chemical yourself. Contact your institution’s Environmental Health & Safety (EH&S) department to arrange for a pickup of the properly contained and labeled hazardous waste.[12]
-
Professional Disposal: The EH&S department will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will likely be disposed of via high-temperature incineration, the preferred method for many organic chemical wastes.[7]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to mitigate risks.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the room.
-
Control Ignition Sources: Remove any potential sources of ignition from the area.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[5]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable container.
-
Label & Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste according to the protocol in Section 3.[5][10]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
By integrating these scientifically grounded procedures into your laboratory workflow, you contribute to a culture of safety and environmental stewardship. This guide serves as a critical resource, empowering you to manage chemical waste with the expertise and trustworthiness expected of leading scientific professionals.
References
-
American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]
-
Ohio Environmental Protection Agency. (n.d.). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Retrieved from [Link]
-
Zeochem. (n.d.). Deuterium Labeled Compounds. Retrieved from [Link]
-
NOP. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]
-
Oklahoma State University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
Brewers Decorators Centres. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
-
International Journal of Biology, Pharmacy and Allied Sciences. (2022). Green Synthesis of Newer Isoxazole Derivatives and Their Biological Evaluation. Retrieved from [Link]
-
ResearchGate. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mtu.edu [mtu.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. vumc.org [vumc.org]
- 12. ehs.wisc.edu [ehs.wisc.edu]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-Methyl-1,2-benzisoxazole-d4
For the diligent researcher, scientist, and drug development professional, the sanctity of the laboratory environment is paramount. The introduction of any new compound, such as 3-Methyl-1,2-benzisoxazole-d4, necessitates a rigorous and proactive approach to safety. This guide provides an in-depth, procedural framework for the safe handling of this deuterated compound, with a specific focus on the selection and use of appropriate Personal Protective Equipment (PPE). As the toxicological properties of this compound have not been exhaustively studied, a conservative and cautious methodology is not just recommended, but essential. The guidance herein is synthesized from established safety protocols for structurally related benzisoxazole compounds and general best practices in chemical handling.
Hazard Assessment: Understanding the Risks of the Benzisoxazole Scaffold
While specific hazard data for this compound is limited, the benzisoxazole core is present in numerous biologically active molecules, including pharmaceuticals.[1] Therefore, it is prudent to handle this compound with the care required for hazardous materials. An analysis of Safety Data Sheets (SDS) for analogous compounds reveals a spectrum of potential hazards.
Table 1: Summary of Potential Hazards Associated with Benzisoxazole Derivatives
| Hazard Classification | Potential Effects | Source Citation |
| Acute Toxicity (Oral) | Toxic if swallowed. | |
| Skin Corrosion/Irritation | Causes skin irritation. | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | |
| Skin Sensitization | May cause an allergic skin reaction.[2] | [2] |
| Germ Cell Mutagenicity | May cause genetic defects.[2] | [2] |
| Reproductive Toxicity | May damage fertility or the unborn child.[2] | [2] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[2] | [2] |
Given these potential risks, a comprehensive PPE strategy is non-negotiable to establish a primary barrier of defense against exposure.
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
The selection of PPE should not be a perfunctory exercise but a carefully considered process based on a thorough risk assessment of the procedures to be performed.
Hand Protection: The First Line of Contact
Gloves are the most critical component of your PPE ensemble when handling chemicals. The choice of glove material is crucial for providing an effective barrier.
-
Recommended Glove Material: Nitrile or neoprene gloves are recommended. Always use gloves that have been tested and approved under relevant government standards.
-
Glove Thickness: A minimum thickness of 0.11 mm is advisable. Thicker gloves generally offer better protection and resistance to permeation.[3]
-
Inspection and Donning: Always inspect gloves for any signs of degradation or perforation before use. Wash and dry your hands thoroughly before donning gloves.[3]
-
Glove Removal and Disposal: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product. Dispose of contaminated gloves as hazardous waste in accordance with applicable laws and good laboratory practices.
-
Frequency of Change: It is recommended to change gloves every 30 to 60 minutes, or immediately if they become contaminated.[3]
Eye and Face Protection: Shielding Against Splashes and Aerosols
-
Standard Operations: For routine handling of small quantities, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Splash Hazard: When there is a potential for splashing, such as during solution preparation or transfer of larger volumes, chemical safety goggles should be worn.[4]
-
High-Risk Procedures: For procedures with a significant risk of splashing or aerosol generation, a face shield should be worn in conjunction with safety goggles to provide full-face protection.[4]
Skin and Body Protection: Minimizing Dermal Exposure
-
Laboratory Coat: A standard, long-sleeved laboratory coat should be worn at all times.
-
Chemical-Resistant Apron: For tasks involving larger quantities or a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.
-
Coveralls: In situations with a high potential for widespread contamination, disposable coveralls may be necessary.
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Respiratory Protection: Safeguarding Against Inhalation Hazards
The need for respiratory protection is dictated by the ventilation conditions and the nature of the experimental procedure.
-
Engineering Controls: The primary method for controlling inhalation exposure is to work in a well-ventilated area, preferably within a certified chemical fume hood.[5][6]
-
When Respirators are Required: If work cannot be conducted in a fume hood, or if there is a risk of aerosol generation (e.g., through sonication, vortexing, or heating), respiratory protection is necessary.[4][7]
-
Respirator Type: A NIOSH-approved air-purifying respirator (APR) with organic vapor cartridges is recommended. A full respiratory protection program, including fit-testing and training, must be implemented in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[4][7]
Safe Handling Workflow
The following diagram outlines the essential steps for safely handling this compound, from preparation to the completion of the task.
Sources
- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pppmag.com [pppmag.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. chemicea.com [chemicea.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. americanchemistry.com [americanchemistry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
